molecular formula C7H10O3 B1386577 2-Oxaspiro[3.3]heptane-6-carboxylic acid CAS No. 889944-54-1

2-Oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1386577
CAS No.: 889944-54-1
M. Wt: 142.15 g/mol
InChI Key: ZWRRDOVWTVEVRS-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-oxaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRRDOVWTVEVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651844
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889944-54-1
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxaspiro[3.3]heptane-6-carboxylic acid: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is ever-present. The concept of "escaping from flatland" – moving away from planar, aromatic structures towards more three-dimensional, saturated ring systems – has gained significant traction. These sp³-rich motifs often lead to improved solubility, metabolic stability, and target selectivity. Within this paradigm, strained spirocyclic systems have emerged as particularly valuable building blocks. This guide provides an in-depth technical overview of a promising yet underexplored scaffold: 2-Oxaspiro[3.3]heptane-6-carboxylic acid .

This molecule, featuring a unique bicyclic system of a cyclobutane ring fused to an oxetane ring at a single carbon center, presents a rigid framework with well-defined exit vectors for chemical substitution. The incorporation of the oxetane moiety, a known pharmacophore that can act as a hydrogen bond acceptor and improve aqueous solubility, coupled with the carboxylic acid functional handle, makes this a highly attractive scaffold for medicinal chemists. This guide will delve into the structure, properties, synthesis, and potential applications of 2-Oxaspiro[3.3]heptane-6-carboxylic acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

Molecular Structure and Physicochemical Properties

The defining feature of 2-Oxaspiro[3.3]heptane-6-carboxylic acid is its spirocyclic core, which imparts significant conformational rigidity. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Structural Formula: C₇H₁₀O₃

Caption: Molecular structure of 2-Oxaspiro[3.3]heptane-6-carboxylic acid.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Weight 142.15 g/mol Calculated from the molecular formula C₇H₁₀O₃.
LogP ~0.5 - 1.5The presence of the polar oxetane and carboxylic acid groups is expected to result in a relatively low LogP, indicating good aqueous solubility.
pKa ~4.0 - 5.0Typical range for a carboxylic acid, influenced by the electron-withdrawing nature of the spirocyclic system.
Hydrogen Bond Donors 1From the carboxylic acid hydroxyl group.
Hydrogen Bond Acceptors 3From the oxetane oxygen and the two oxygen atoms of the carboxylic acid.
Melting Point Expected to be a crystalline solid at room temperature.The rigid, symmetrical structure should pack well into a crystal lattice.
Solubility Expected to have good solubility in polar organic solvents and moderate solubility in water.The polar functional groups will enhance solubility in polar media.

Spectroscopic Profile: A Predictive Analysis

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Oxaspiro[3.3]heptane-6-carboxylic acid. Based on the known spectral data of similar spirocyclic compounds and functional groups, the following characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, non-aromatic nature of the spirocycle. Protons on the cyclobutane and oxetane rings will likely appear as multiplets in the upfield region (δ 1.5-3.0 ppm). The methine proton adjacent to the carboxylic acid would be deshielded and appear further downfield. The protons on the carbon atoms adjacent to the oxetane oxygen will also experience a downfield shift (δ 4.0-5.0 ppm). The carboxylic acid proton will be a broad singlet, typically in the δ 10-12 ppm range, although its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The spiro carbon will be a unique quaternary signal. The carbons of the oxetane ring bonded to oxygen will be significantly downfield (δ ~70-80 ppm). The carbons of the cyclobutane ring will appear in the aliphatic region (δ ~20-40 ppm). The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~170-180 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, intense carbonyl (C=O) stretching vibration will be observed around 1700-1725 cm⁻¹. The C-O stretching of the oxetane ring is expected to appear in the fingerprint region, likely around 980-1050 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 142. Subsequent fragmentation may involve the loss of a carboxyl group (-COOH, 45 Da) or cleavage of the spirocyclic rings. Electrospray ionization (ESI) in negative mode would readily show the deprotonated molecule [M-H]⁻ at m/z 141.

Strategic Synthesis of the 2-Oxaspiro[3.3]heptane Core

A specific, documented synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid is not widely reported in peer-reviewed literature. However, based on established methodologies for the synthesis of functionalized oxaspiro[3.3]heptanes, a robust and scalable synthetic route can be proposed. A particularly promising strategy is adapted from the synthesis of a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane.[1]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Epoxidation cluster_2 Step 3: Corey-Chaikovsky Epoxide Expansion cluster_3 Step 4: Deprotection Start 3-Oxocyclobutane-1-carboxylic acid (protected) Intermediate1 Exocyclic Alkene Start->Intermediate1 Ph3P=CH2 Intermediate2 Epoxide Intermediate1->Intermediate2 m-CPBA Intermediate3 Protected 2-Oxaspiro[3.3]heptane-6-carboxylic acid Intermediate2->Intermediate3 (CH3)2S=CH2 Final_Product 2-Oxaspiro[3.3]heptane-6-carboxylic acid Intermediate3->Final_Product Acid/Base Hydrolysis

Caption: Proposed synthetic pathway for 2-Oxaspiro[3.3]heptane-6-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Wittig Olefination of a Protected 3-Oxocyclobutane-1-carboxylic acid

  • Protection: The carboxylic acid of commercially available 3-oxocyclobutane-1-carboxylic acid is first protected, for example, as a methyl or ethyl ester, to prevent side reactions.

  • Ylide Generation: Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0°C, and a strong base such as n-butyllithium is added dropwise to generate the phosphorus ylide.

  • Reaction: A solution of the protected 3-oxocyclobutane-1-carboxylate in anhydrous THF is added slowly to the ylide solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the exocyclic alkene.

Step 2: Epoxidation of the Exocyclic Alkene

  • Reaction: The purified exocyclic alkene is dissolved in a chlorinated solvent such as dichloromethane (DCM) or chloroform. The solution is cooled to 0°C, and a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added portion-wise.

  • Monitoring: The reaction is stirred at 0°C and allowed to slowly warm to room temperature while being monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting epoxide is typically used in the next step without further purification, although it can be purified by column chromatography if necessary.

Step 3: Corey-Chaikovsky Epoxide Expansion to Form the Oxetane Ring

  • Ylide Generation: Trimethylsulfonium iodide or trimethylsulfoxonium iodide is suspended in anhydrous dimethyl sulfoxide (DMSO) or THF under an inert atmosphere. A strong base, such as sodium hydride, is added, and the mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • Reaction: The epoxide from the previous step, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature.

  • Work-up and Purification: After the reaction is complete, it is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude protected 2-Oxaspiro[3.3]heptane-6-carboxylate is then purified by column chromatography.

Step 4: Deprotection to Yield the Final Product

  • Hydrolysis: The protecting group on the carboxylic acid is removed under standard conditions. For an ester, this is typically achieved by hydrolysis with an aqueous base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of THF and water, followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate.

  • Isolation: The final product, 2-Oxaspiro[3.3]heptane-6-carboxylic acid, is then extracted from the aqueous solution with a suitable organic solvent, dried, and concentrated. The product can be further purified by recrystallization.

Applications in Drug Development: A Scaffold with High Potential

The 2-Oxaspiro[3.3]heptane-6-carboxylic acid scaffold is poised to be a valuable asset in medicinal chemistry for several key reasons:

  • Bioisosteric Replacement: Spiro[3.3]heptane systems are increasingly being used as bioisosteres for more common rings like cyclohexane and piperidine.[2][3] The 2-oxa variant can be considered a bioisostere for morpholine, offering a more rigid and potentially metabolically stable alternative. The carboxylic acid functionality can also serve as a bioisostere for other acidic groups, such as tetrazoles or acylsulfonamides, which are common in drug molecules.

  • Improved Physicochemical Properties: The introduction of the oxetane ring is a well-established strategy to improve aqueous solubility and reduce lipophilicity, which are often desirable properties for drug candidates.[4] The inherent polarity of the ether oxygen can lead to more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Metabolic Stability: The spirocyclic nature of the core, with its quaternary carbon, can block potential sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in vivo.

  • Scaffold for Library Synthesis: The carboxylic acid provides a versatile handle for the attachment of various pharmacophoric groups through amide bond formation or other derivatizations. This allows for the rapid generation of compound libraries for high-throughput screening.

Applications Core 2-Oxaspiro[3.3]heptane-6-carboxylic acid App1 Bioisosteric Replacement (e.g., for Morpholine, Piperidine) Core->App1 App2 Improved Physicochemical Properties (Solubility, LogP) Core->App2 App3 Enhanced Metabolic Stability Core->App3 App4 Scaffold for Library Synthesis Core->App4 Drug_Discovery Drug Discovery & Development App1->Drug_Discovery App2->Drug_Discovery App3->Drug_Discovery App4->Drug_Discovery

Caption: Key applications of the 2-Oxaspiro[3.3]heptane-6-carboxylic acid scaffold in drug discovery.

Conclusion and Future Outlook

2-Oxaspiro[3.3]heptane-6-carboxylic acid represents a novel and highly promising building block for the next generation of therapeutic agents. Its unique three-dimensional structure, coupled with the favorable properties imparted by the oxetane ring, offers a compelling alternative to more traditional, planar scaffolds. While the full extent of its biological activity is yet to be explored, the principles of modern medicinal chemistry strongly suggest its potential for success. The synthetic pathway outlined in this guide, though hypothetical, is grounded in established and scalable chemical transformations, paving the way for its broader accessibility to the research community. As the drive to explore new chemical space continues, we anticipate that 2-Oxaspiro[3.3]heptane-6-carboxylic acid and its derivatives will play an increasingly important role in the development of innovative medicines.

References

  • Carreira, E. M., & Fessard, T. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6512–6515. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Carreira, E. M., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Barfoot, C., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28952043, 2-Oxaspiro[3.3]heptane-6-carboxylic acid. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 39872244, 2-Azaspiro[3.3]heptane-6-carboxylic acid. [Link]

  • O'Dowd, H., et al. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters, 24(17), 3431–3434. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 32-42. [Link]

  • Stepanov, A. A., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 13(5), 1154–1157. [Link]

  • Mykhailiuk, P. K. (2010). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Stepanov, A. A., et al. (2011). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Waseda University. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

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Physicochemical properties of 2-Oxaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Oxaspiro[3.3]heptane-6-carboxylic Acid: A Key Building Block for Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is paramount. The concept of "escaping flatland" has driven a paradigm shift, moving medicinal chemists away from predominantly two-dimensional aromatic systems towards more three-dimensional, sp³-rich scaffolds[1]. It is within this context that strained spirocyclic systems, such as 2-Oxaspiro[3.3]heptane-6-carboxylic acid, have emerged as powerful tools.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Oxaspiro[3.3]heptane-6-carboxylic acid. This molecule, featuring a rigid oxetane ring fused in a spirocyclic fashion to a cyclobutane carboxylic acid, offers a unique combination of properties. Its inherent three-dimensionality and the predictable exit vectors of its substituents make it an attractive building block for modulating the properties of bioactive molecules[2][3]. For researchers and drug development professionals, understanding the nuances of this scaffold is key to unlocking its potential in creating next-generation therapeutics.

Core Physicochemical Properties

The unique spirocyclic structure of 2-Oxaspiro[3.3]heptane-6-carboxylic acid dictates its physical and chemical behavior. The properties listed below are a combination of predicted and experimental values, providing a foundational dataset for its application in molecular design.

PropertyValueSource
Molecular Formula C₇H₁₀O₃PubChem[4]
Molecular Weight 142.15 g/mol PubChem[4]
CAS Number 889944-54-1ChemicalBook[5]
Boiling Point 301.3 ± 42.0 °C (Predicted)ChemicalBook[5]
Density 1.30 ± 0.1 g/cm³ (Predicted)ChemicalBook[5]
pKa 4.49 ± 0.20 (Predicted)ChemicalBook[5]
Storage Conditions Sealed in a dry environment at room temperature.ChemicalBook[5]

Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.

Synthesis and Reactivity: Forging the Spirocyclic Core

The synthesis of functionalized spiro[3.3]heptanes can be challenging due to the inherent ring strain of the bicyclic system. However, several robust synthetic routes have been developed for analogous structures, providing a blueprint for the preparation of 2-Oxaspiro[3.3]heptane-6-carboxylic acid.

A common strategy involves the construction of the oxetane ring from a suitably functionalized cyclobutane precursor. For instance, the intramolecular cyclization of a 3-(hydroxymethyl)cyclobutane-1-methanol derivative under basic conditions is a viable approach. The carboxylic acid functionality can be introduced either before or after the formation of the spirocycle. An alternative pathway could involve an oxidation of a precursor molecule, such as a furan-substituted intermediate, to unveil the carboxylic acid[2].

Below is a generalized workflow illustrating a potential synthetic approach.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxetane Ring Formation cluster_2 Step 3: Final Modification A 3-Oxocyclobutane-1-carboxylic acid B Functionalized Cyclobutane Intermediate A->B Multi-step functionalization C Cyclization Precursor (Diol) B->C Reduction D 2-Oxaspiro[3.3]heptane derivative C->D Intramolecular Cyclization (e.g., Appel reaction conditions) E 2-Oxaspiro[3.3]heptane-6-carboxylic acid D->E Deprotection/Oxidation

Caption: Generalized synthetic workflow for 2-Oxaspiro[3.3]heptane-6-carboxylic acid.

The reactivity of this molecule is dominated by its two key functional groups: the carboxylic acid and the oxetane ring. The carboxylic acid is readily amenable to standard transformations, such as amide bond formation, esterification, and reduction, providing a versatile handle for conjugation to other molecular fragments. The oxetane ring, while relatively stable, can undergo ring-opening reactions under specific acidic or nucleophilic conditions, offering further avenues for derivatization.

Applications in Drug Discovery: A Scaffold for Success

The spiro[3.3]heptane motif is increasingly recognized for its ability to impart favorable properties to drug candidates. Its rigid, three-dimensional structure can improve target binding by locking the molecule into a more defined conformation, potentially increasing potency and selectivity.

Bioisosteric Replacement

One of the most powerful applications of the 2-oxaspiro[3.3]heptane core is as a bioisostere for common saturated heterocycles like morpholine and piperidine[2][6][7]. Bioisosteric replacement can be a crucial strategy to overcome challenges related to metabolism, toxicity, or patentability. Replacing a traditional ring system with this novel scaffold can lead to significant improvements in aqueous solubility and metabolic stability[2][7].

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Potential Improvements A Drug Candidate with Morpholine Ring B Novel Analog with 2-Oxaspiro[3.3]heptane Core A->B Scaffold Hopping C Enhanced Solubility B->C D Improved Metabolic Stability B->D E Novel IP Position B->E

Caption: Bioisosteric replacement strategy using the 2-oxaspiro[3.3]heptane scaffold.

The carboxylic acid moiety on the 2-oxaspiro[3.3]heptane-6-carboxylic acid is critical in this context, as it provides the necessary attachment point to integrate the scaffold into a larger pharmacophore[2]. This allows for the systematic exploration of the chemical space around a lead compound.

Exemplary Experimental Protocols

The following protocols are representative methodologies based on established synthetic transformations for similar molecular structures. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Synthesis of a Protected 2-Oxaspiro[3.3]heptane Intermediate

This protocol outlines a plausible multi-step synthesis starting from a commercially available cyclobutane derivative.

  • Step A: Wittig Olefination of Ethyl 3-oxocyclobutane-1-carboxylate.

    • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a solution of n-butyllithium dropwise.

    • Stir the resulting ylide at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of ethyl 3-oxocyclobutane-1-carboxylate in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Purify the crude product by column chromatography to yield ethyl 3-methylenecyclobutane-1-carboxylate.

  • Step B: Dihydroxylation.

    • Dissolve the product from Step A in a mixture of t-butanol and water.

    • Add N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide.

    • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

    • Quench the reaction with sodium sulfite, and extract the aqueous layer with ethyl acetate.

    • Purify the crude diol by column chromatography.

  • Step C: Intramolecular Cyclization to form the Oxetane Ring.

    • Dissolve the diol from Step B in anhydrous dichloromethane.

    • Add triphenylphosphine and N-bromosuccinimide at 0 °C.

    • Stir the reaction at room temperature for several hours.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the protected 2-oxaspiro[3.3]heptane-6-carboxylate.

Protocol 2: Amide Coupling of 2-Oxaspiro[3.3]heptane-6-carboxylic Acid

This protocol demonstrates the utility of the carboxylic acid as a handle for further functionalization.

  • Activation of the Carboxylic Acid.

    • Dissolve 2-Oxaspiro[3.3]heptane-6-carboxylic acid in anhydrous DMF.

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amide Bond Formation.

    • To the solution of the activated ester, add the desired primary or secondary amine.

    • Continue stirring at room temperature overnight.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Conclusion

2-Oxaspiro[3.3]heptane-6-carboxylic acid represents a significant and valuable building block in the arsenal of the modern medicinal chemist. Its unique physicochemical properties, stemming from its strained, three-dimensional structure, offer a compelling alternative to traditional scaffolds. By providing a means to enhance solubility, improve metabolic stability, and explore novel chemical space, this molecule is well-positioned to contribute to the development of safer and more effective medicines. The synthetic accessibility and versatile reactivity of its carboxylic acid handle further underscore its utility in drug discovery programs. As the field continues to embrace molecular complexity and three-dimensionality, the importance of scaffolds like 2-oxaspiro[3.3]heptane-6-carboxylic acid will undoubtedly continue to grow.

References

  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid | C7H10O3 | CID 28952043. PubChem. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications - Organic Letters. [Link]

  • Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid | C7H11NO2 | CID 39872244. PubChem. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. ACS Publications - Organic Letters. [Link]

Sources

Spectroscopic Characterization of 2-Oxaspiro[3.3]heptane-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Oxaspiro[3.3]heptane-6-carboxylic acid, a unique spirocyclic molecule featuring a strained oxetane ring. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar scaffolds. The guide will detail the theoretical basis for the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, rooted in fundamental principles of spectroscopy and supported by data from analogous structures.

Introduction: The Structural Significance of 2-Oxaspiro[3.3]heptane-6-carboxylic acid

The 2-Oxaspiro[3.3]heptane scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can provide novel exit vectors for substituent placement in drug design.[1] The incorporation of a strained oxetane ring can also influence physicochemical properties such as solubility and metabolic stability.[2] Accurate spectroscopic characterization is paramount for confirming the structure and purity of such compounds. This guide will provide the foundational spectroscopic knowledge for researchers working with this and related spirocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Oxaspiro[3.3]heptane-6-carboxylic acid are based on the distinct electronic environments of the protons and carbons within its spirocyclic framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the protons of the oxetane ring, the cyclobutane ring, and the carboxylic acid.

  • Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region of the spectrum, typically between 10-13 ppm.[3] The chemical shift of this proton is highly dependent on concentration and the solvent used, due to hydrogen bonding.[4] In a deuterated solvent such as D₂O, this peak will disappear due to proton-deuterium exchange, a definitive diagnostic test for acidic protons.[5]

  • Oxetane Protons (-CH₂-O-): The two methylene groups of the oxetane ring are diastereotopic. The protons on the carbon adjacent to the oxygen (C1 and C3) are expected to appear as two distinct multiplets in the range of 4.5-5.0 ppm.[6] The geminal and vicinal coupling between these protons would lead to complex splitting patterns, likely appearing as doublets of doublets or triplets.

  • Cyclobutane Protons: The protons on the cyclobutane ring will have more complex signals due to the rigid spirocyclic system.

    • Methine Proton (-CH-COOH): The proton on the carbon bearing the carboxylic acid (C6) is expected to be a multiplet, likely a quintet or a more complex pattern, in the range of 2.5-3.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent carboxylic acid group.

    • Methylene Protons (-CH₂-): The remaining methylene protons on the cyclobutane ring (C5 and C7) will be diastereotopic and are expected to resonate as complex multiplets in the range of 2.0-2.8 ppm. The rigid nature of the spirocycle will likely result in significant geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Oxaspiro[3.3]heptane-6-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0br s
-CH₂-O- (Oxetane)4.5 - 5.0m
-CH-COOH2.5 - 3.5m
-CH₂- (Cyclobutane)2.0 - 2.8m
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 175-185 ppm.[7]

  • Oxetane Carbons:

    • Spirocenter Carbon (C4): The spiro carbon, being quaternary, will likely have a chemical shift in the range of 40-50 ppm.

    • Methylene Carbons (-CH₂-O-): The carbons of the methylene groups in the oxetane ring (C1 and C3) are expected to resonate in the range of 70-80 ppm due to the deshielding effect of the adjacent oxygen atom.

  • Cyclobutane Carbons:

    • Carboxylic Acid Substituted Carbon (-CH-COOH): The carbon attached to the carboxylic acid (C6) will be deshielded and is predicted to appear in the range of 40-50 ppm.

    • Methylene Carbons (-CH₂-): The methylene carbons of the cyclobutane ring (C5 and C7) are expected to have chemical shifts in the range of 20-30 ppm.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Oxaspiro[3.3]heptane-6-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)
-COOH175 - 185
-CH₂-O- (Oxetane)70 - 80
Spirocenter40 - 50
-CH-COOH40 - 50
-CH₂- (Cyclobutane)20 - 30
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid organic compound like 2-Oxaspiro[3.3]heptane-6-carboxylic acid is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[10] The choice of solvent can influence the chemical shift of the carboxylic acid proton.[4]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (¹H, ¹³C, etc.) transfer->acquire Insert into Spectrometer process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Shifts, Couplings) process->analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Oxaspiro[3.3]heptane-6-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and the ether linkage.

Predicted IR Absorption Bands
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[3] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[3]

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks between 2850 and 3000 cm⁻¹, often superimposed on the broad O-H band.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the range of 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[3] The exact position can be influenced by hydrogen bonding.

  • C-O Stretch (Ether): A strong C-O stretching band for the oxetane ring is expected in the fingerprint region, typically between 1000 and 1150 cm⁻¹.[11] Strained cyclic ethers may show absorptions at slightly different frequencies.

Table 3: Predicted IR Absorption Frequencies for 2-Oxaspiro[3.3]heptane-6-carboxylic acid

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
AlkaneC-H Stretch2850 - 3000Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong
Ether (Oxetane)C-O Stretch1000 - 1150Strong
Experimental Protocol for IR Spectroscopy

For a solid sample, the spectrum can be obtained using the thin solid film method:

  • Sample Preparation: Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[12]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[12]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[12]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Spectrum Acquisition cluster_analysis Data Analysis dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate acquire Acquire IR Spectrum evaporate->acquire Place Plate in Spectrometer analyze Identify Characteristic Absorption Bands acquire->analyze

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural confirmation. For 2-Oxaspiro[3.3]heptane-6-carboxylic acid (Molecular Weight: 142.15 g/mol ), electron ionization (EI) is a suitable technique.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺•): The molecular ion peak at m/z = 142 is expected, though it may be of low intensity due to the strained nature of the spirocycle, which can promote fragmentation.[13]

  • Key Fragmentation Pathways:

    • Loss of a Carboxyl Group (-COOH): A prominent peak at m/z = 97 (M - 45) is likely, corresponding to the loss of the carboxyl radical.

    • Loss of Water (-H₂O): A peak at m/z = 124 (M - 18) could be observed, which is a common fragmentation for carboxylic acids.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxetane oxygen is a common fragmentation pathway for ethers.[14] This could lead to various smaller fragments.

    • Retro-[2+2] Cycloaddition: The strained four-membered rings might undergo retro-[2+2] cycloaddition reactions upon ionization, leading to characteristic fragment ions. For instance, fragmentation of the oxetane ring could lead to the loss of formaldehyde (CH₂O, 30 Da), resulting in a fragment at m/z = 112.

MS_Fragmentation M [M]⁺• m/z = 142 M_minus_45 [M - COOH]⁺ m/z = 97 M->M_minus_45 - •COOH M_minus_18 [M - H₂O]⁺• m/z = 124 M->M_minus_18 - H₂O M_minus_30 [M - CH₂O]⁺• m/z = 112 M->M_minus_30 Retro [2+2]

Caption: Plausible fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[15]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

The spectroscopic data for 2-Oxaspiro[3.3]heptane-6-carboxylic acid can be reliably predicted based on its unique structural features. The combination of ¹H and ¹³C NMR will provide detailed information about the carbon skeleton and the stereochemical relationships of the protons. IR spectroscopy will confirm the presence of the key carboxylic acid and oxetane functional groups. Mass spectrometry will determine the molecular weight and provide further structural confirmation through characteristic fragmentation patterns. This comprehensive spectroscopic analysis is essential for any researcher working with this novel and medicinally relevant scaffold.

References

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Biological activity of 2-Oxaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity and Application of 2-Oxaspiro[3.3]heptane Derivatives in Drug Discovery

Abstract

The 2-oxaspiro[3.3]heptane scaffold and its heteroatom-containing analogues have emerged as powerful tools in modern medicinal chemistry. Driven by the need to "escape from flatland," drug discovery programs are increasingly focused on designing three-dimensional, sp³-rich molecules with improved physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of 2-oxaspiro[3.3]heptane derivatives, detailing their role as bioisosteres, their profound impact on properties such as aqueous solubility and metabolic stability, and their successful application in developing novel therapeutic agents. We will explore the underlying chemical principles, present key synthetic strategies, and examine case studies where this scaffold has been instrumental in advancing drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this increasingly important structural motif.

Introduction to the 2-Oxaspiro[3.3]heptane Scaffold

The 2-oxaspiro[3.3]heptane core is a saturated bicyclic ether featuring an oxetane ring and a cyclobutane ring sharing a single carbon atom (a spiro-junction). Its rigid, three-dimensional structure is a significant departure from the aromatic, planar motifs that have historically dominated small molecule drug discovery. The increasing prevalence of these scaffolds is a direct response to the "Escape from Flatland" initiative, a paradigm shift in medicinal chemistry that advocates for molecules with higher fractions of sp³-hybridized carbons.[1] Such 3D structures are known to offer improved target selectivity, reduced promiscuity, and better overall clinical success rates.

The oxetane moiety within the spirocycle is not merely a structural placeholder; it is a key functional group. The electronegative oxygen atom imparts polarity and can act as a hydrogen bond acceptor, while the strained four-membered ring system provides a unique conformational rigidity.[2][3] These features allow 2-oxaspiro[3.3]heptane and its derivatives, such as 2-oxa-6-azaspiro[3.3]heptane, to serve as superior bioisosteres for common functionalities like gem-dimethyl groups, carbonyls, morpholines, and piperidines.[4][5][6] By replacing these traditional groups, medicinal chemists can strategically modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound to overcome common developmental hurdles.

Physicochemical Impact and Bioisosteric Principles

The strategic incorporation of a 2-oxaspiro[3.3]heptane derivative can dramatically alter a molecule's properties. The causality behind these improvements lies in the unique combination of the scaffold's polarity, rigidity, and chemical stability.

  • Aqueous Solubility: The oxetane oxygen serves as a strong hydrogen bond acceptor. Replacing a non-polar group like a gem-dimethyl with an oxetane can increase aqueous solubility by orders of magnitude, a critical factor for achieving sufficient bioavailability.[4][7]

  • Metabolic Stability: Heterocycles like morpholine are often metabolic weak spots, susceptible to oxidative degradation by cytochrome P450 enzymes.[4] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, are structurally analogous to morpholine but are significantly more resistant to metabolism, thereby increasing the compound's half-life.[4][8]

  • Lipophilicity (LogD): The inductive electron-withdrawing effect of the oxetane ring can lower the pKₐ of adjacent basic nitrogen atoms.[2] This subtle modulation can reduce the overall lipophilicity (LogD) at physiological pH, which can improve pharmacokinetic properties and reduce off-target effects.[8]

  • Conformational Rigidity: The spirocyclic nature locks the molecule into a well-defined three-dimensional shape. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity.[8]

G cluster_0 Traditional Drug Scaffold cluster_1 Improved Drug Scaffold Drug_Core Lead Molecule Metabolically_Labile Morpholine Ring (Metabolic Hotspot) Drug_Core->Metabolically_Labile Poor PK Profile Bioisostere 2-Oxa-6-azaspiro[3.3]heptane (Stable Bioisostere) Metabolically_Labile->Bioisostere Bioisosteric Replacement Drug_Core2 Lead Molecule Drug_Core2->Bioisostere Improved PK Profile

Caption: Bioisosteric replacement of a metabolically labile morpholine with a stable 2-oxa-6-azaspiro[3.3]heptane.

Table 1: Impact of Bioisosteric Replacement on Physicochemical Properties

Original Moiety Bioisosteric Replacement Key Property Changes Reference(s)
gem-Dimethyl 3,3-Disubstituted Oxetane ↑ Aqueous Solubility, ↑ Metabolic Stability [3][4]
Carbonyl (C=O) Oxetane ↑ Metabolic Stability, ↓ Lipophilicity [2][3]
Morpholine 2-Oxa-6-azaspiro[3.3]heptane ↑ Metabolic Stability, ↑ Solubility [4][6][7]

| Piperidine | 2-Azaspiro[3.3]heptane | ↑ Aqueous Solubility, Novel 3D Vector |[1][5] |

Synthetic Strategies for Core Scaffolds and Derivatives

The accessibility of 2-oxaspiro[3.3]heptane building blocks is crucial for their widespread adoption. Synthetic routes have evolved to provide modular and scalable access to a variety of functionalized derivatives. Early methods often relied on building blocks like 3,3-bis(bromomethyl)oxetane.[6] More recently, modern photochemical methods have enabled the efficient construction of highly substituted scaffolds. For instance, visible-light-mediated [2+2] cycloaddition reactions provide a powerful route to polysubstituted 2-oxaspiro[3.3]heptanes.[9][10]

G start Starting Materials (e.g., Alkenes, Oxetanes) step1 [2+2] Photocycloaddition (Visible Light, Catalyst) start->step1 step2 Core Scaffold (2-Oxaspiro[3.3]heptane) step1->step2 step3 Functional Group Interconversion step2->step3 end Diversified Derivatives (Building Blocks for Drug Discovery) step3->end

Caption: Generalized workflow for the synthesis and diversification of 2-oxaspiro[3.3]heptane derivatives.

Protocol 3.1: Synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic Acid Derivative

This protocol is adapted from a described multi-gram scale synthesis, highlighting a common pathway to a functionalized spirocycle.[1]

  • Reduction of Dicarboxylate: A solution of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate (1.0 equiv) in absolute Tetrahydrofuran (THF) is added dropwise to a cooled (-40 °C) suspension of LiAlH₄ (1.0 equiv) in absolute THF under an argon atmosphere.

  • Reaction Quench: The mixture is allowed to warm to 0 °C and stirred for 1 hour. The reaction is then carefully quenched by the sequential addition of water, 15% NaOH solution, and again water.

  • Filtration and Concentration: The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield the crude alcohol, tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate.

  • Oxidation: The crude alcohol (1.0 equiv) is dissolved in dichloromethane (DCM). Dess-Martin periodinane (1.1 equiv) is added in portions at 0 °C.

  • Work-up and Purification: The reaction is stirred at room temperature for 2 hours and then quenched with a saturated aqueous sodium bicarbonate solution. The organic phase is separated, dried, and concentrated. The resulting aldehyde is purified via flash column chromatography.

  • Further Derivatization: The purified aldehyde can then be used in subsequent reactions (e.g., olefination, reductive amination) to install further diversity.[1]

Pharmacological Applications and Case Studies

The true value of the 2-oxaspiro[3.3]heptane scaffold is demonstrated by its application in successful drug discovery campaigns. Its ability to solve specific ADME and potency challenges has made it a go-to tool for medicinal chemists.

Case Study 4.1: 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin (HbF) Inducers

A compelling example of this scaffold's utility comes from the development of novel therapies for β-hemoglobinopathies like sickle cell disease (SCD) and β-thalassemia.[11] The reactivation of γ-globin to produce fetal hemoglobin (HbF) is a validated therapeutic strategy.

  • Initial Hit: A phenotypic screen in human erythroid progenitor cells identified a hit compound capable of inducing HbF.[11]

  • Structure-Activity Relationship (SAR) Optimization: Initial optimization of the hit compound led to derivatives with improved potency but poor pharmacokinetic properties. To address this, the researchers introduced the rigid 2-azaspiro[3.3]heptane moiety.[11]

  • Optimized Candidate: This strategic modification led to compound 18 , which exhibited not only potent HbF induction but also excellent ADME properties suitable for an orally bioavailable drug.[11]

  • In Vivo Efficacy: In studies using cynomolgus monkeys, compound 18 demonstrated a significant, dose-dependent increase in globin switching, validating its therapeutic potential. Furthermore, it showed no genotoxic effects and a better safety profile than the standard-of-care drug, hydroxyurea.[11]

Table 2: In Vivo Pharmacological Data for HbF Inducer (Compound 18) [11]

Species Dose Key Finding Significance
Cynomolgus Monkey Dose-ranging Significant, dose-dependent increase in γ-globin/ (γ+β)-globin mRNA ratio Demonstrates in vivo proof-of-concept for desired pharmacological effect.

| In Vitro Safety | N/A | No genotoxicity in Ames and other standard assays | Indicates a favorable safety profile compared to existing therapies. |

Another notable example is AZD1979 , a melanin-concentrating hormone receptor 1 (MCHr1) antagonist containing a spirooxetane, which advanced to clinical trials for the treatment of diabetes.[8]

Key Experimental Protocol: In Vitro Metabolic Stability Assay

A primary reason for incorporating the 2-oxaspiro[3.3]heptane scaffold is to enhance metabolic stability. This protocol describes a standard method to validate this property.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in phosphate buffer. This is the cofactor required for CYP450 enzyme activity.

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration. A longer half-life and lower clearance indicate higher metabolic stability.

Future Perspectives and Conclusion

The 2-oxaspiro[3.3]heptane scaffold and its analogues have firmly established their place in the medicinal chemist's toolkit. Their ability to confer desirable 3D geometry while simultaneously improving critical drug-like properties makes them invaluable for overcoming the limitations of traditional, "flat" chemical matter.

Future research will likely focus on developing novel synthetic methodologies to access even more diverse and complex substitution patterns around the spirocyclic core.[6] The exploration of new heteroatom combinations within the spiro[3.3]heptane framework will continue to yield novel bioisosteres with unique properties.[5][12][13] As our understanding of the interplay between molecular three-dimensionality and biological activity grows, scaffolds like 2-oxaspiro[3.3]heptane will be at the forefront of designing the next generation of safer and more effective medicines.

References

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  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters, ACS Publications.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (n.d.). ResearchGate.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (n.d.). ResearchGate.
  • Cui, H., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). ResearchGate.
  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (n.d.). Semantic Scholar.

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2-Oxaspiro[3.3]heptane-6-carboxylic Acid: A Rigid Scaffold for Navigating Non-Flat Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the modern era of drug discovery, the strategic move away from planar, aromatic structures—a concept often termed "escaping flatland"—has become a central theme in the pursuit of novel therapeutics with enhanced selectivity and superior physicochemical properties.[1][2] Three-dimensional (3D) saturated scaffolds are at the forefront of this movement, offering a structurally rigid and diverse chemical space. Among these, the spiro[3.3]heptane framework has emerged as a particularly valuable motif due to its well-defined geometry and favorable drug-like characteristics.[2][3] This guide focuses on a specific, highly functionalized derivative: 2-oxaspiro[3.3]heptane-6-carboxylic acid . By integrating a strained oxetane ring and a versatile carboxylic acid handle onto the rigid spiro[3.3]heptane core, this scaffold provides medicinal chemists with a powerful tool for building novel molecular architectures. We will explore the fundamental advantages of this scaffold, delve into its synthesis, and illustrate its strategic application in modern drug design.

The Strategic Advantage: Why Choose the 2-Oxaspiro[3.3]heptane Scaffold?

The utility of a scaffold is defined by its ability to confer advantageous properties to a potential drug candidate. The 2-oxaspiro[3.3]heptane core offers a compelling combination of structural and physicochemical benefits that directly address common challenges in medicinal chemistry.

Inherent Three-Dimensionality and Conformational Rigidity

The defining feature of the spiro[3.3]heptane system is its rigid, three-dimensional structure. Unlike flexible aliphatic chains or flat aromatic rings, this scaffold locks substituents into precise spatial orientations. This conformational restriction can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. Furthermore, the scaffold provides well-defined and orthogonal exit vectors, allowing for the precise and predictable placement of pharmacophoric elements in 3D space.[4][5][6] This structural control is paramount for achieving high target selectivity and minimizing off-target interactions.

Favorable Physicochemical Profile

The incorporation of sp³-rich, heteroatomic scaffolds can profoundly influence a molecule's drug-like properties.

  • Aqueous Solubility: The presence of the polar oxetane ring often enhances aqueous solubility compared to carbocyclic or aromatic analogs, a critical factor for oral bioavailability and formulation.[4][6]

  • Metabolic Stability: Saturated spirocyclic systems are often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to traditional heterocyclic rings like piperidine or morpholine, which can be prone to N-dealkylation or ring oxidation.[1] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

  • Lipophilicity Modulation: Uncontrolled lipophilicity is a major driver of attrition in drug development. Replacing flat, greasy aromatic rings with saturated scaffolds like 2-oxaspiro[3.3]heptane can effectively reduce a compound's lipophilicity (LogP/LogD), improving its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

A Platform for Bioisosteric Replacement and Scaffold Hopping

Bioisosterism—the replacement of one chemical group with another that retains similar biological activity—is a cornerstone of lead optimization.[1] The 2-oxaspiro[3.3]heptane scaffold serves as an excellent bioisostere for several common motifs found in marketed drugs.[8][9] This allows for "scaffold hopping," a strategy to generate novel, patent-free chemical entities with potentially superior properties.[4]

Synthesis of the Core Scaffold

While strained spirocyclic systems can present synthetic challenges, scalable routes to related scaffolds have been developed, making them accessible for drug discovery programs.[10][11] A plausible and robust strategy for the synthesis of the title compound, 2-oxaspiro[3.3]heptane-6-carboxylic acid, can be devised based on established methodologies for constructing the constituent rings. The following workflow represents a logical, multi-step approach.

cluster_0 Oxetane Formation cluster_1 Spirocycle Construction & Functionalization TBNPA Tribromoneopentyl Alcohol (1) BBMO 3,3-Bis(bromomethyl)oxetane (2) TBNPA->BBMO NaOH, Schotten-Baumann Intermediate3 Spirocyclic Diester (3) BBMO->Intermediate3 1. NaH, THF 2. Cyclization BBMO->Intermediate3 Malonate Diethyl Malonate Malonate->Intermediate3 Intermediate4 Spirocyclic Diacid (4) Intermediate3->Intermediate4 Saponification (e.g., LiOH) Target 2-Oxaspiro[3.3]heptane- 6-carboxylic acid (5) Intermediate4->Target Decarboxylation (Heat)

Caption: Synthetic workflow for 2-oxaspiro[3.3]heptane-6-carboxylic acid.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (2) [11] To a stirred solution of tribromoneopentyl alcohol (1) in a suitable solvent, an aqueous solution of sodium hydroxide is added dropwise under Schotten-Baumann conditions. The reaction mixture is stirred vigorously at elevated temperature until TLC or GC-MS analysis indicates complete consumption of the starting material. After cooling, the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane (2) as a clear liquid.

Step 2: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (3) To a suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C is added diethyl malonate (1.1 eq.) dropwise. The mixture is stirred for 30 minutes, allowing for the formation of the sodium enolate. A solution of 3,3-bis(bromomethyl)oxetane (2) (1.0 eq.) in THF is then added, and the reaction is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to afford the spirocyclic diester (3).

Step 3: Synthesis of 2-Oxaspiro[3.3]heptane-6,6-dicarboxylic acid (4) The diester (3) is dissolved in a mixture of THF and water. Lithium hydroxide (3.0 eq.) is added, and the mixture is stirred at room temperature overnight. After acidification with 1M HCl to pH ~2, the aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are dried over sodium sulfate and concentrated to yield the crude diacid (4), which is often used in the next step without further purification.

Step 4: Synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid (5) The crude diacid (4) is heated neat or in a high-boiling solvent (e.g., diphenyl ether) at a temperature sufficient to induce decarboxylation (typically >150 °C), which is monitored by the cessation of CO₂ evolution. After cooling, the residue is purified by recrystallization or column chromatography to provide the final product, 2-oxaspiro[3.3]heptane-6-carboxylic acid (5).

Applications in Medicinal Chemistry

The true value of this scaffold is realized in its application to drug design, where it enables the creation of novel analogs with potentially superior properties.

Scaffold Hopping from Common Ring Systems

The 2-oxaspiro[3.3]heptane core is an effective replacement for common heterocycles. For instance, the related 2-oxa-6-azaspiro[3.3]heptane is a well-regarded morpholine bioisostere.[10] This principle can be extended to the all-carbon cyclobutane portion of our scaffold, which can serve as a constrained, 3D replacement for fragments like piperidine or even a substituted benzene ring.[7][8]

cluster_flat cluster_3d Morpholine Morpholine Scaffold 2-Oxaspiro[3.3]heptane Core Morpholine->Scaffold Bioisosteric Replacement Piperidine Piperidine Piperidine->Scaffold Scaffold Hopping Phenyl para-Substituted Phenyl Phenyl->Scaffold 'Escape from Flatland'

Caption: Bioisosteric replacement of common flat rings with the 3D scaffold.

Case Study: Analogy with the TBI-223 Program

While direct clinical examples of 2-oxaspiro[3.3]heptane-6-carboxylic acid are emerging, the closely related 2-oxa-6-azaspiro[3.3]heptane core is a key component of the potent anti-tuberculosis drug candidate TBI-223.[11] In this molecule, the spirocyclic core serves as a rigid linker that correctly orients the aromatic pharmacophores for optimal target engagement. The development of a low-cost, scalable synthesis for the core was critical to the advancement of the clinical candidate, highlighting the importance of synthetic accessibility for these novel scaffolds.[11]

Derivatization via the Carboxylic Acid Handle

The carboxylic acid at the C-6 position is a versatile functional handle for library synthesis. Standard peptide coupling conditions can be used to generate a diverse array of amides, providing a straightforward method to explore the chemical space around the scaffold and modulate properties such as target affinity, selectivity, and pharmacokinetics.

Comparative Physicochemical Data

To illustrate the impact of replacing a common aromatic ring with the spiro[3.3]heptane core, the following table compares calculated properties for a benzamide fragment versus its hypothetical spirocyclic analog.

PropertyBenzamide Fragment2-Oxaspiro[3.3]heptane-6-carboxamide FragmentRationale for Change
Structure (Planar Aromatic)(3D Saturated)-
Molecular Weight 121.14141.17Increase due to scaffold complexity
cLogP (Lipophilicity) ~1.1~ -0.5Significant decrease ; replacement of "greasy" phenyl ring with polar saturated core.[7]
TPSA (Polar Surface Area) 43.1 Ų63.3 ŲIncrease due to the addition of the oxetane oxygen atom.
Fraction sp³ (Fsp³) 0.140.86 Dramatic increase ; signifies a shift from flat to 3D architecture.[1]
Aqueous Solubility LowerHigherExpected improvement due to lower lipophilicity and increased polarity.[4]

Note: Values are estimates for illustrative purposes.

Conclusion and Future Outlook

2-Oxaspiro[3.3]heptane-6-carboxylic acid is more than just a novel chemical entity; it is a strategic tool for the modern medicinal chemist. By combining a rigid 3D architecture with the favorable physicochemical properties imparted by the oxetane ring and the synthetic versatility of a carboxylic acid, it provides a robust platform for addressing many of the challenges associated with traditional "flat" drug molecules. Its application as a bioisostere for common ring systems opens up new avenues for scaffold hopping and the generation of novel intellectual property.

The future for such strained spirocyclic scaffolds is bright.[5][6] As synthetic methodologies continue to improve, making these building blocks more accessible, their incorporation into drug discovery pipelines will undoubtedly expand.[10] The continued exploration of this non-flat chemical space is a critical endeavor that promises to deliver the next generation of therapeutics with improved efficacy, selectivity, and safety profiles.

References

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  • Mykhailiuk, P. K., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-115. [Link]

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  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Colella, M., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 61(41), e202208031. [Link]

  • Jean-Louis, R., et al. (2023). Applications of spiro[3.3]heptane scaffolds to medchem purposes. RSC Medicinal Chemistry. [Link]

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The Ascendancy of Oxaspiro[3.3]heptanes: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland - The Allure of Three-Dimensional Scaffolds in Modern Chemistry

In the relentless pursuit of novel therapeutics and advanced materials, the paradigm of molecular design has decisively shifted from planar, aromatic systems towards complex, three-dimensional architectures. This "escape from flatland" is driven by the understanding that molecules with greater sp³-character often exhibit improved physicochemical properties, including enhanced solubility, greater metabolic stability, and more precise target engagement.[1][2] Among the rising stars in this structural renaissance is the oxaspiro[3.3]heptane scaffold and its heteroatomic congeners. These strained spirocyclic systems, characterized by two fused four-membered rings, offer a unique combination of rigidity, defined exit vectors for substitution, and favorable molecular properties that make them exceptionally valuable building blocks for researchers, particularly in the field of drug development.[3][4]

This in-depth technical guide provides a comprehensive overview of the synthesis and applications of oxaspiro[3.3]heptanes. We will delve into the intricacies of various synthetic methodologies, exploring the causal relationships behind experimental choices. Furthermore, we will examine the diverse applications of these scaffolds, with a particular focus on their role as bioisosteres in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Challenge - Constructing the Strained Spirocyclic Core

The synthesis of oxaspiro[3.3]heptane and its derivatives is a non-trivial endeavor due to the inherent ring strain of the bicyclic system. However, several robust synthetic strategies have been developed, each with its own advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane: A Morpholine Bioisostere

2-Oxa-6-azaspiro[3.3]heptane has garnered significant attention as a strained surrogate for morpholine, a common motif in many approved drugs.[2][5] Its synthesis often commences from readily available starting materials, and various routes have been optimized for both laboratory and industrial scale.

A practical and scalable approach involves the use of 3,3-bis(bromomethyl)oxetane as a key intermediate.[6] This method avoids the handling of potentially problematic intermediates and is amenable to large-scale production.

Experimental Protocol: Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [6]

This protocol outlines a two-step process for the synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

  • Rationale: This step involves the cyclization of a commercially available flame retardant, tribromoneopentyl alcohol (TBNPA), under basic conditions to form the oxetane ring. The Schotten-Baumann conditions are employed to facilitate the intramolecular Williamson ether synthesis.

  • Procedure:

    • To a solution of tribromoneopentyl alcohol (TBNPA) in an appropriate solvent, add a solution of sodium hydroxide.

    • The reaction is typically stirred at room temperature until completion.

    • The product, 3,3-bis(bromomethyl)oxetane, is then isolated via distillation. This purification method is crucial for obtaining a high-purity product suitable for the subsequent step.

Step 2: Azetidine Ring Formation

  • Rationale: The second step involves the construction of the azetidine ring through a nucleophilic substitution reaction between 2-fluoro-4-nitroaniline and BBMO. The use of a hydroxide base facilitates the double alkylation of the aniline nitrogen, leading to the spirocyclic core. This protecting-group-free approach enhances the overall efficiency of the synthesis.

  • Procedure:

    • A mixture of 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane, and a suitable base (e.g., potassium hydroxide) in a high-boiling polar aprotic solvent like sulfolane is heated.

    • The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).

    • Upon completion, the product is precipitated by the addition of water, a consequence of its hydrophobic nature and the miscibility of sulfolane with water.[6]

    • The resulting solid is collected by filtration and washed to afford the desired product in high yield and purity.

Synthesis of 2,6-Diazaspiro[3.3]heptanes: Piperazine Surrogates

2,6-Diazaspiro[3.3]heptanes are valuable as rigid bioisosteres of piperazine, another ubiquitous scaffold in medicinal chemistry.[7][8] Synthetic routes to this core often involve the construction of one azetidine ring followed by the cyclization of the second.

A direct and high-yielding method involves the reductive amination of a functionalized azetidine aldehyde.[7]

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [7]

Step 1: Preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde

  • Rationale: This step involves the reduction of a readily accessible chloroester to the corresponding alcohol, followed by oxidation to the aldehyde. The choice of a mild oxidizing agent like in the Swern oxidation is critical to prevent over-oxidation to the carboxylic acid.

  • Procedure:

    • Reduce the starting chloroester with a suitable reducing agent like lithium aluminum hydride at a reduced temperature to obtain the alcohol.

    • Perform a Swern oxidation on the resulting alcohol to yield the aldehyde.

Step 2: Reductive Amination and Cyclization

  • Rationale: The aldehyde is then reacted with an aniline via reductive amination. The intermediate amine undergoes an intramolecular cyclization to form the second azetidine ring. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent for iminium ions. The final cyclization is promoted by a strong base.

  • Procedure:

    • React the aldehyde with aniline in the presence of acetic acid to form the iminium ion.

    • Reduce the iminium ion in situ with sodium triacetoxyborohydride to afford the secondary amine.

    • Treat the secondary amine with a strong base such as potassium tert-butoxide in THF to induce cyclization to the 2,6-diazaspiro[3.3]heptane.[7]

Synthesis of Functionalized Azaspiro[3.3]heptanes for Diverse Applications

The ability to introduce multiple functional groups onto the spiro[3.3]heptane core is crucial for its application as a versatile scaffold in drug discovery.[9][10] This allows for the exploration of chemical space by attaching different substituents at defined exit vectors.

One strategy involves starting from a functionalized azetidin-3-one and building the second ring.[9]

Experimental Protocol: Synthesis of C3-Substituted 1-Oxa-6-azaspiro[3.3]heptanes [9]

  • Rationale: This approach utilizes a protected azetidin-3-one as a key building block. The ketone functionality allows for the introduction of various substituents at the C3 position. The subsequent steps involve the formation of a diol and then cyclization to the oxetane ring.

  • Procedure:

    • Treat N-benzhydryl-protected azetidin-3-one with the lithium enolate of a desired methyl acetate derivative to form a β-hydroxy ester.

    • Reduce the ester group using a strong reducing agent like lithium aluminum hydride to afford a diol.[9]

    • Cyclize the diol to the corresponding oxetane using tosyl chloride and a strong base like potassium tert-butoxide in THF.[9]

Part 2: The Power of the Core - Applications in Drug Discovery and Beyond

The unique structural and physicochemical properties of oxaspiro[3.3]heptanes have led to their widespread adoption in medicinal chemistry as bioisosteres for common saturated heterocycles.[11][12]

Bioisosteric Replacement: Enhancing Drug-like Properties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The rigid and three-dimensional nature of the spiro[3.3]heptane core offers several advantages over more flexible, traditional scaffolds:

  • Improved Aqueous Solubility: The introduction of the polar oxetane or azetidine motifs can lead to a significant increase in aqueous solubility.[9]

  • Enhanced Metabolic Stability: The strained spirocyclic system is often more resistant to metabolic degradation compared to its less strained counterparts.[2][4]

  • Reduced Lipophilicity: Replacing a lipophilic group with a more polar spiro[3.3]heptane derivative can help to optimize the overall lipophilicity of a drug candidate, which is a critical parameter for its pharmacokinetic profile.[1]

  • Novel Chemical Space: The use of these scaffolds allows for the exploration of novel chemical space, potentially leading to new intellectual property.[2]

Table 1: Comparison of Physicochemical Properties of Common Heterocycles and their Spiro[3.3]heptane Bioisosteres

Parent HeterocycleSpiro[3.3]heptane BioisostereKey Property Improvements
Piperidine2-Azaspiro[3.3]heptaneIncreased water solubility, rigid scaffold.[2][13]
Morpholine2-Oxa-6-azaspiro[3.3]heptaneImproved metabolic stability, similar hydrogen bonding capacity.[2][5]
Piperazine2,6-Diazaspiro[3.3]heptaneRigidified core, predictable exit vectors for substitution.[1][2]
Case Studies: Oxaspiro[3.3]heptanes in Drug Candidates

The practical utility of the oxaspiro[3.3]heptane scaffold is exemplified by its incorporation into several drug candidates. For instance, the potent antibiotic drug candidate TBI-223 features a 2-oxa-6-azaspiro[3.3]heptane core.[6] The synthesis of this key intermediate has been a subject of intense research to develop a cost-effective and scalable process.[6]

The replacement of the piperidine ring in the anesthetic drug Bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new analog with high activity.[11] This demonstrates the potential of these scaffolds to generate novel, patent-free drug candidates with improved properties.

Beyond Bioisosterism: Scaffolds for Library Synthesis

The ability to functionalize the oxaspiro[3.3]heptane core at multiple positions makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening.[7][9][10] The well-defined and rigid nature of the scaffold allows for a more systematic exploration of chemical space compared to more flexible systems.

Part 3: Visualizing the Chemistry - Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_of_2_Oxa_6_azaspiro_3_3_heptane TBNPA Tribromoneopentyl alcohol (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH Product 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane BBMO->Product KOH, Sulfolane Aniline 2-Fluoro-4-nitroaniline Aniline->Product

Caption: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane derivative.

Bioisosterism_Concept cluster_0 Traditional Scaffolds cluster_1 Spiro[3.3]heptane Bioisosteres Piperidine Piperidine Azaspiro 2-Azaspiro[3.3]heptane Piperidine->Azaspiro Bioisosteric Replacement Morpholine Morpholine OxaAzaspiro 2-Oxa-6-azaspiro[3.3]heptane Morpholine->OxaAzaspiro Bioisosteric Replacement Piperazine Piperazine DiazaSpiro 2,6-Diazaspiro[3.3]heptane Piperazine->DiazaSpiro Bioisosteric Replacement

Caption: Bioisosteric relationship between common heterocycles and spiro[3.3]heptanes.

Conclusion: A Scaffold for the Future

The oxaspiro[3.3]heptane core and its heteroatomic derivatives have firmly established themselves as privileged scaffolds in modern chemical research, particularly in the realm of drug discovery. Their unique combination of three-dimensionality, rigidity, and favorable physicochemical properties provides a powerful tool for medicinal chemists to design next-generation therapeutics. The continued development of novel and efficient synthetic routes to these complex architectures will undoubtedly fuel further innovation and lead to the discovery of new and improved drugs and materials. As we continue to move beyond the confines of "flatland," the ascendancy of scaffolds like oxaspiro[3.3]heptane is set to redefine the landscape of molecular design.

References

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  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

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  • Goodwin, D. C., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

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The Spirocyclic Oxetane: A Keystone for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual challenge in drug discovery. Spirocyclic oxetanes, three-dimensional, strained ring systems, have emerged as a powerful structural motif to address key liabilities in drug candidates, including poor solubility, metabolic instability, and off-target toxicity. This guide provides a comprehensive analysis of the strategic application of spirocyclic oxetanes in medicinal chemistry. We will delve into the profound impact of these unique scaffolds on physicochemical properties, their role as versatile bioisosteres, and the synthetic strategies for their incorporation. Through detailed case studies of clinical-stage molecules, this document will illustrate the transformative potential of spirocyclic oxetanes in the design of next-generation therapeutics.

The Rationale for Spirocyclic Oxetanes in Drug Design: Beyond Flatland

For decades, medicinal chemistry has been dominated by aromatic, sp²-rich structures. While often easier to synthesize, these "flat" molecules frequently suffer from poor aqueous solubility and are more prone to metabolic degradation by cytochrome P450 enzymes. The "escape from flatland" is a modern drug design paradigm that champions the incorporation of three-dimensional, sp³-rich scaffolds to improve drug-like properties.[1] Spirocyclic oxetanes are at the forefront of this movement.

The spirocyclic arrangement, where two rings share a single carbon atom, imparts a rigid, well-defined three-dimensional geometry. The incorporation of the strained oxetane ring, a four-membered ether, introduces polarity without a significant increase in molecular weight. This unique combination of features provides a powerful tool to modulate a molecule's properties in a predictable manner.[2]

Impact on Physicochemical Properties: A Quantitative Leap

The introduction of a spirocyclic oxetane moiety can dramatically alter a compound's physicochemical profile. These changes are not merely incremental but often represent a significant leap towards a more drug-like candidate.

  • Aqueous Solubility: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, significantly enhancing a molecule's interaction with water and thereby increasing aqueous solubility.[1][3] In some instances, the replacement of a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[4]

  • Lipophilicity (LogD): By introducing polarity, spirocyclic oxetanes can effectively reduce a compound's lipophilicity (LogD).[5] This is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile and reducing the risk of off-target toxicities associated with highly lipophilic compounds.

  • Metabolic Stability: The rigid spirocyclic framework can shield metabolically labile sites from enzymatic degradation.[1] Furthermore, the oxetane ring itself is often more resistant to metabolism compared to other common functionalities.[6]

  • Basicity (pKa): The electron-withdrawing nature of the oxetane oxygen can reduce the basicity of adjacent nitrogen atoms. This is a valuable tool for fine-tuning the pKa of a molecule to improve cell permeability and reduce interactions with off-targets like the hERG channel.[1]

The following table provides a comparative summary of the physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane motif, a commonly used spirocyclic oxetane, against its frequently used bioisostere, morpholine.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneImpact of Spirocyclic Oxetane
LogD7.4 HigherLower (e.g., -1.2)[5]Decreased Lipophilicity
pKa LowerHigher (e.g., +1.5)[5]Increased Basicity
Solubility GoodExcellent[3]Enhanced Aqueous Solubility
Metabolic Stability VariableGenerally High[5]Improved Metabolic Stability
Three-Dimensionality ModerateHighIncreased sp³ Character
Spirocyclic Oxetanes as Bioisosteres: A Strategic Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Spirocyclic oxetanes have proven to be exceptional bioisosteres for several common motifs.

  • gem-Dimethyl and Carbonyl Groups: The pioneering work of Carreira and colleagues demonstrated that 3,3-disubstituted oxetanes can serve as effective surrogates for gem-dimethyl and carbonyl groups.[1] They mimic the steric bulk of a gem-dimethyl group while introducing polarity and improving metabolic stability.[1] As a carbonyl replacement, the oxetane offers similar hydrogen bonding capabilities but with altered electronic properties and a more three-dimensional structure.[1]

  • Morpholine: The 2-oxa-6-azaspiro[3.3]heptane scaffold is increasingly recognized as a superior alternative to morpholine.[7][8] While both are polar, saturated heterocycles, the spirocyclic oxetane often confers greater aqueous solubility and metabolic stability.[3][5]

The strategic deployment of spirocyclic oxetanes as bioisosteres allows chemists to systematically address liabilities in lead compounds while preserving or even enhancing their desired biological activity.

Synthetic Strategies and Key Building Blocks

The growing appreciation for spirocyclic oxetanes has spurred the development of robust synthetic routes to access key building blocks. The synthesis of 2-oxa-6-azaspiro[3.3]heptane, a particularly valuable scaffold, has been a focus of these efforts.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt

This protocol outlines a common route to 2-oxa-6-azaspiro[3.3]heptane, often isolated as its oxalate salt for improved stability and handling.[9]

Step 1: Synthesis of 1,1,1-tris(hydroxymethyl)ethane

  • This step is typically a well-established industrial process and the starting material is commercially available.

Step 2: Synthesis of 3,3-bis(chloromethyl)oxetane

  • To a solution of 1,1,1-tris(hydroxymethyl)ethane in a suitable solvent (e.g., toluene), add a chlorinating agent (e.g., thionyl chloride) dropwise at a controlled temperature.

  • The reaction is typically heated to drive the chlorination and subsequent cyclization to form the oxetane ring.

  • After completion, the reaction is quenched, and the product is isolated and purified by distillation.

Step 3: Synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane

  • 3,3-bis(chloromethyl)oxetane is reacted with benzylamine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • The reaction mixture is heated to facilitate the double nucleophilic substitution, forming the spirocyclic amine.

  • The product is isolated by extraction and purified by column chromatography.

Step 4: Debenzylation and Salt Formation to Yield 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt

  • The N-benzyl group is removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source like ammonium formate or hydrogen gas).

  • After removal of the catalyst, the free amine is treated with a solution of oxalic acid in a suitable solvent (e.g., ethanol) to precipitate the oxalate salt.

  • The crystalline salt is collected by filtration, washed, and dried.

Functionalization of the Spirocyclic Scaffold

The secondary amine of 2-oxa-6-azaspiro[3.3]heptane serves as a versatile handle for further functionalization. Common reactions include:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Amide Coupling: Acylation with carboxylic acids or acid chlorides.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with activated aryl halides.

The following diagram illustrates a general workflow for the synthesis and functionalization of a 2-oxa-6-azaspiro[3.3]heptane scaffold.

G cluster_synthesis Scaffold Synthesis cluster_functionalization Scaffold Functionalization Start 3,3-bis(halomethyl)oxetane Cyclization Double Nucleophilic Substitution Start->Cyclization Amine Primary Amine (e.g., Benzylamine) Amine->Cyclization ProtectedScaffold N-Protected 2-Oxa-6-azaspiro[3.3]heptane Cyclization->ProtectedScaffold Deprotection Deprotection ProtectedScaffold->Deprotection Scaffold 2-Oxa-6-azaspiro[3.3]heptane Deprotection->Scaffold Coupling Coupling Reaction Scaffold->Coupling Electrophile Electrophile (R-X) (e.g., Aryl Halide, Aldehyde, Acyl Chloride) Electrophile->Coupling FinalCompound Functionalized Spirocyclic Oxetane Compound Coupling->FinalCompound

Synthetic and Functionalization Workflow for 2-Oxa-6-azaspiro[3.3]heptane.

Case Studies: Spirocyclic Oxetanes in Clinical Development

The transformative potential of spirocyclic oxetanes is best illustrated through their successful application in clinical-stage drug candidates.

Fenebrutinib: A Reversible BTK Inhibitor for Multiple Sclerosis

Fenebrutinib is an investigational, orally bioavailable, reversible inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of multiple sclerosis.[10] BTK is a key enzyme in the B-cell receptor signaling pathway, which is implicated in the pathogenesis of autoimmune diseases.

The Role of the Spirocyclic Oxetane: In the development of fenebrutinib, the incorporation of a spirocyclic moiety was a critical design element. While the exact spirocyclic oxetane is not explicitly detailed in all public information, the strategic use of such a scaffold highlights the intent to optimize physicochemical properties. The three-dimensional nature of the spirocycle allows for precise positioning of the molecule within the BTK active site, while the inherent properties of the oxetane likely contribute to improved solubility and metabolic stability, which are crucial for an orally administered drug targeting the central nervous system.[10]

BTK Signaling Pathway and Inhibition:

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Fenebrutinib Fenebrutinib (Spirocyclic Oxetane Inhibitor) Fenebrutinib->BTK Inhibits FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 FLT Ligand Binding & Dimerization RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation and Survival STAT5->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Crenolanib Crenolanib (Spirocyclic Ether Inhibitor) Crenolanib->FLT3 Inhibits Autophosphorylation

Simplified FLT3 Signaling Pathway and the Point of Inhibition by Crenolanib.

Future Perspectives and Conclusion

The incorporation of spirocyclic oxetanes into drug candidates is a rapidly evolving field with immense potential. As synthetic methodologies become more sophisticated and our understanding of the nuanced effects of these scaffolds on molecular properties deepens, we can expect to see an even broader application of spirocyclic oxetanes in drug discovery.

The ability to fine-tune solubility, metabolic stability, and three-dimensional conformation makes spirocyclic oxetanes a critical tool for medicinal chemists. The successful progression of several spirocyclic oxetane-containing compounds through clinical trials provides strong validation for this approach. As we continue to tackle increasingly challenging biological targets, the strategic use of innovative chemical matter, such as spirocyclic oxetanes, will be paramount to the discovery of safe and effective new medicines.

References

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2-Oxa-6-azaspiro[3.3]heptane: A Modern Three-Dimensional Surrogate for Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility. However, its relatively planar structure and potential metabolic liabilities have driven the search for superior alternatives. This guide provides an in-depth technical analysis of 2-oxa-6-azaspiro[3.3]heptane, a strained spirocyclic system that has emerged as a compelling three-dimensional (3D) surrogate for morpholine. We will explore its unique structural and physicochemical properties, detailing how its rigid, 3D geometry can lead to counterintuitive improvements in properties such as lower lipophilicity and enhanced metabolic stability. This document provides field-proven synthetic protocols, explains the causal-driven choices in its chemical synthesis and handling, and presents case studies where its application has been advantageous in drug discovery programs.

Introduction: The Morpholine Motif and the "Escape from Flatland"

The Ubiquity and Utility of Morpholine in Medicinal Chemistry

The morpholine moiety is one of the most prevalent saturated heterocycles in approved pharmaceuticals and clinical candidates. Its popularity stems from a combination of beneficial attributes: it is a polar, basic group that often enhances aqueous solubility, acts as a hydrogen bond acceptor, and possesses a stable chemical nature.[1] Its straightforward synthesis and predictable chemical behavior have made it a reliable building block for medicinal chemists for decades.[2]

Limitations of Morpholine: Metabolic Liability and Topological Simplicity

Despite its utility, the morpholine ring is not without drawbacks. The C-H bonds adjacent to the ring oxygen and nitrogen are susceptible to oxidative metabolism, which can lead to ring-opening and the formation of reactive metabolites. Furthermore, the drive to improve clinical success rates has led to a strategic shift away from overly planar, two-dimensional molecules—a concept often termed the "escape from flatland".[3] Molecules with a higher fraction of sp³-hybridized carbons and greater 3D complexity are associated with increased potency, enhanced selectivity, and better overall clinical outcomes.[3] The relatively flat chair/boat conformation of morpholine offers limited opportunities to probe three-dimensional space effectively.

The Strategic Imperative for 3D Scaffolds: Introducing 2-Oxa-6-azaspiro[3.3]heptane

In response to these limitations, 2-oxa-6-azaspiro[3.3]heptane has gained significant traction as a next-generation morpholine surrogate.[4][5] This highly rigid and strained spirocycle, composed of fused oxetane and azetidine rings, provides a defined three-dimensional architecture.[6] Its inherent structural features can impart beneficial physicochemical properties, offering a sophisticated tool to modulate solubility, lipophilicity, and metabolic stability while presenting novel vectors for substituent placement.[6][7]

Structural and Physicochemical Profile: A Comparative Analysis

Unveiling the Spirocyclic Core: Geometry and Vectorial Differences

The fundamental difference between morpholine and 2-oxa-6-azaspiro[3.3]heptane lies in their topology. Morpholine is a six-membered ring, while the spirocyclic core forces the exit vectors from the nitrogen atom and the oxetane ring into a more rigid, orthogonal orientation. This fixed geometry can be critical for optimizing interactions within a protein binding pocket where a precise spatial arrangement is required.

Caption: Structural comparison of Morpholine and 2-Oxa-6-azaspiro[3.3]heptane.

The Counterintuitive Effect on Lipophilicity and Basicity

A key advantage of replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane is the frequent, and somewhat counterintuitive, reduction in lipophilicity.[8] Despite the net addition of a carbon atom, the logD₇.₄ of molecules containing the spirocycle is often significantly lower than their morpholine-containing counterparts. This phenomenon can be rationalized by an increase in the basicity (pKa) of the azetidine nitrogen compared to the morpholine nitrogen.[8] The more basic amine is more highly protonated at physiological pH, leading to a lower distribution coefficient.

Data-Driven Comparison: A Table of Physicochemical Properties

The following table summarizes key computed and experimental properties, highlighting the distinct profile of 2-oxa-6-azaspiro[3.3]heptane compared to the traditional morpholine scaffold.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Difference
Molecular Weight 87.12 g/mol 99.13 g/mol [9]Addition of a spirocyclic carbon and associated hydrogens.
logP (calculated) -0.85-0.7 (XLogP3)[9][10]The spirocycle is more polar and compact.
ΔlogD₇.₄ (Typical) Reference-0.5 to -1.2[8]Increased basicity of the spirocyclic amine leads to higher protonation at pH 7.4.
pKa (of conjugate acid) ~8.4~9.9[8]Reduced s-character of the nitrogen lone pair orbital in the strained azetidine ring increases basicity.
Fraction sp³ (Fsp³) 1.01.0Both are fully saturated scaffolds.
Hydrogen Bond Acceptors 2 (N and O)2 (N and O)[9]Both contain nitrogen and oxygen heteroatoms.
Hydrogen Bond Donors 1 (N-H)1 (N-H)[9]Both are secondary amines.

Synthesis and Handling: From Lab Scale to Process Chemistry

Historical Context: The Carreira Synthesis and its Limitations

An early and widely recognized synthesis of 2-oxa-6-azaspiro[3.3]heptane was developed by the Carreira group.[11] This route begins with tribromopentaerythritol, involves a cyclization with p-toluenesulfonamide to form the N-tosylated spirocycle, followed by a reductive deprotection of the tosyl group.[11] While effective at a small scale, this process faces significant scalability challenges, particularly in the filtration step to remove magnesium salts after the deprotection, which was found to be sluggish and resulted in product loss.[11]

A Modern, Scalable Protocol: Synthesis via N-benzyl Intermediate and Improved Salt Selection

To overcome these limitations, improved synthetic routes have been developed. A more scalable approach involves the debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane via catalytic hydrogenation.[11] A critical insight for practical application has been the choice of the final salt form. The compound is often isolated as an oxalate salt, which can have limited solubility.[11][12][13] Research has demonstrated that sulfonic acid salts, such as the methanesulfonate (mesylate) or p-toluenesulfonate (tosylate), are crystalline, non-hygroscopic, more stable, and significantly more soluble, making them far more suitable for use in subsequent chemical reactions.[4][11][12]

Detailed Experimental Protocol: Preparation of 2-Oxa-6-azaspiro[3.3]heptane Methanesulfonate

This protocol is based on the improved methodologies described in the literature.[11]

Step 1: Hydrogenolysis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane

  • To a suitable pressure vessel, add N-benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv).

  • Add methanol as the solvent (approx. 10-15 volumes).

  • Add Palladium on activated carbon (10% Pd, 1-2 mol%).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to 5 bar.

  • Stir the mixture vigorously at room temperature for 16-24 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the pad with methanol.

Step 2: Salt Formation

  • To the combined filtrate from Step 1, which contains the free base of 2-oxa-6-azaspiro[3.3]heptane, add methanesulfonic acid (1.05 equiv) dropwise while stirring at room temperature.

  • A precipitate should form upon addition. Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold methanol or an alternative solvent like MTBE to remove any soluble impurities.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield 2-oxa-6-azaspiro[3.3]heptane methanesulfonate as a stable, crystalline solid.

Causality in the Workflow: Why Specific Choices Are Made
  • Choice of Protecting Group: The N-benzyl group is chosen because it is readily cleaved under catalytic hydrogenation, a clean and efficient reaction that produces toluene as the only significant byproduct, which is easily removed.

  • Catalyst and Pressure: Palladium on carbon is a standard and robust catalyst for hydrogenolysis. The use of moderate pressure (5 bar) accelerates the reaction rate compared to atmospheric pressure, ensuring complete conversion in a reasonable timeframe.[11]

  • Salt Selection: Methanesulfonic acid is chosen over oxalic acid to produce a salt with superior physical properties. The resulting mesylate salt is more soluble in a wider range of solvents and is more thermally stable, which is highly advantageous for storage and for use in subsequent coupling reactions where solubility is key.[11][12]

Impact on ADME Properties and Drug Design

Enhancing Metabolic Stability

The rigid, strained spirocyclic core of 2-oxa-6-azaspiro[3.3]heptane can sterically shield adjacent positions from the action of metabolic enzymes like Cytochrome P450s. This can block common metabolic pathways such as N-dealkylation or C-H oxidation that might be liabilities in a corresponding morpholine-containing analogue. For instance, the spiro-morpholine analogue of linezolid was proposed as a more stable bioisostere to tackle nonoxidative metabolism.[8]

Modulating Solubility and Permeability

The introduction of 2-oxa-6-azaspiro[3.3]heptane generally increases polarity and lowers lipophilicity, which often leads to enhanced aqueous solubility.[6] While a significant decrease in lipophilicity can sometimes reduce passive permeability, the effect is molecule-dependent. In the case of the MCHr1 antagonist AZD1979, the spirocyclic analogue (6b) had a logD that was 1.2 units lower than the morpholine version (6a), yet it suffered no detrimental effect on permeability.[8]

Case Studies in Drug Discovery
  • AZD1979 (MCHr1 Antagonist): AstraZeneca successfully incorporated the 2-oxa-6-azaspiro[3.3]heptane moiety into their melanin-concentrating hormone receptor 1 (MCHr1) antagonist program. The resulting compound, AZD1979, possessed a superior overall profile with favorable physicochemical properties attributed to the spirocyclic core.[3][8]

  • LRRK2 Inhibitors: The scaffold has been used in the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease, demonstrating its utility in CNS-targeted drug discovery.[8][14]

  • Piperazine Surrogate: Beyond being a morpholine surrogate, related diazaspiro[3.3]heptanes have been used to replace piperazine. In an analogue of the PARP inhibitor Olaparib, this substitution led to a significant increase in selectivity for PARP-1 over other family members.[3]

Workflow Diagram: Integrating the Scaffold in a Drug Discovery Cascade

The decision to employ a morpholine surrogate like 2-oxa-6-azaspiro[3.3]heptane is a strategic one, typically made during the hit-to-lead or lead optimization phase when addressing specific liabilities of an existing chemical series.

G Hit_ID Hit Identification (e.g., HTS Campaign) Hit_Val Hit Validation & Clustering Hit_ID->Hit_Val HTL Hit-to-Lead Phase Hit_Val->HTL Initial_SAR Initial SAR Exploration (Morpholine series identified) HTL->Initial_SAR ADME_Screen Early ADME Profiling (Solubility, MetStab, Permeability) Initial_SAR->ADME_Screen Problem Problem Identified: - High LogD - Poor Metabolic Stability - Flat SAR ADME_Screen->Problem Decision Strategic Decision: Introduce 3D Morpholine Surrogate Problem->Decision LO Lead Optimization Phase Decision->LO Synthesis Synthesize 2-Oxa-6-azaspiro[3.3]heptane Analogues LO->Synthesis Comparative_Assay Comparative Profiling: Potency, Selectivity, ADME, PK Synthesis->Comparative_Assay Comparative_Assay->Synthesis Iterate Design DC Development Candidate Comparative_Assay->DC Improved Profile Achieved

Sources

Discovery and synthesis of novel azaspiro[3.3]heptane building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Azaspiro[3.3]heptane Building Blocks

Authored by a Senior Application Scientist

Foreword: Embracing Three-Dimensionality in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) motifs has become a cornerstone of modern drug design. Among the rising stars in this chemical space are azaspiro[3.3]heptanes, a class of saturated heterocyclic scaffolds that offer a unique combination of structural rigidity, synthetic tractability, and desirable drug-like properties.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of these remarkable building blocks, offering both strategic insights and practical, field-proven protocols for their implementation in drug discovery programs.

The Rationale for Azaspiro[3.3]heptanes: A Paradigm Shift in Scaffold Design

The allure of azaspiro[3.3]heptanes lies in their ability to address several key challenges in medicinal chemistry. Their rigid, spirocyclic core imparts a well-defined conformational arrangement of substituents, reducing the entropic penalty upon binding to a biological target.[1] This pre-organization can lead to enhanced binding affinity and selectivity.

Furthermore, these scaffolds have been shown to be valuable bioisosteres for commonly used saturated heterocycles such as piperidines, morpholines, and piperazines.[3][4][5][6] However, they are not mere drop-in replacements. The unique geometry of the spirocyclic system, with substituents projecting in orthogonal vectors, allows for a more precise exploration of chemical space around a core pharmacophore.[1]

Physicochemical Advantages of Azaspiro[3.3]heptanes

A key driver for the adoption of azaspiro[3.3]heptanes is their favorable impact on physicochemical properties. Notably, they have been observed to:

  • Increase Aqueous Solubility: The introduction of these sp³-rich scaffolds can disrupt planarity and reduce lipophilicity, often leading to improved aqueous solubility.[2][7]

  • Enhance Metabolic Stability: The strained four-membered rings of the azaspiro[3.3]heptane core are generally more resistant to metabolic degradation compared to more flexible aliphatic systems.[2]

  • Modulate Lipophilicity (logD): Counterintuitively, replacing a heterocycle like a morpholine or piperidine with an azaspiro[3.3]heptane, despite the net addition of a carbon atom, can in many cases lower the measured logD7.4.[3] This phenomenon is often attributed to an increase in the basicity of the nitrogen atom within the strained ring system.[3]

These advantageous properties make azaspiro[3.3]heptanes highly attractive for lead optimization campaigns, where fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical.

Navigating the Synthetic Landscape: Strategies for Constructing the Azaspiro[3.3]heptane Core

The growing interest in azaspiro[3.3]heptanes has spurred the development of diverse and innovative synthetic strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The [2+2] Cycloaddition Approach: A Cornerstone of Azaspiro[3.3]heptane Synthesis

A prevalent and powerful method for the construction of the azaspiro[3.3]heptane framework involves a thermal [2+2] cycloaddition reaction.[4][5][6][8] This strategy typically employs the reaction of an endocyclic alkene with an isocyanate, such as chlorosulfonyl isocyanate (CSI), to form a spirocyclic β-lactam intermediate. Subsequent reduction of the lactam furnishes the desired azaspiro[3.3]heptane core.[4][5][6]

G cluster_workflow [2+2] Cycloaddition Workflow Start Endocyclic Alkene Step1 [2+2] Cycloaddition (e.g., with ClO2S-NCO) Start->Step1 Step2 Spirocyclic β-Lactam Intermediate Step1->Step2 Step3 Reduction (e.g., with Alane) Step2->Step3 End 1-Azaspiro[3.3]heptane Core Step3->End

Caption: Workflow for the synthesis of 1-azaspiro[3.3]heptanes via [2+2] cycloaddition.

Ring Expansion and Cyclization Strategies

Alternative approaches often leverage ring expansion or intramolecular cyclization reactions. For instance, the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes can be achieved through the cyclization of suitably substituted azetidine precursors.[9] These methods offer flexibility in introducing substituents at various positions of the scaffold.

Synthesis of Highly Functionalized and "Angular" Azaspiro[3.3]heptanes

Beyond the parent scaffolds, the development of synthetic routes to highly functionalized and "angular" azaspiro[3.3]heptanes has significantly expanded their utility.[7][10] These advanced building blocks possess multiple "exit vectors" for the attachment of various pharmacophoric elements, enabling their use as central scaffolds rather than just terminal groups.[7][10]

The synthesis of these more complex derivatives often starts from functionalized azetidin-3-ones or β-lactams, which are then elaborated through a series of steps to construct the second spiro-fused ring.[7]

G cluster_structures Linear vs. Angular Azaspiro[3.3]heptanes Linear Linear Azaspiro[3.3]heptane Single Exit Vector (typically N-substitution) Angular Angular Azaspiro[3.3]heptane Multiple Exit Vectors for Scaffolding

Caption: Conceptual difference between linear and angular azaspiro[3.3]heptanes.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples of the synthesis of key azaspiro[3.3]heptane building blocks. They are intended to provide a practical starting point for researchers.

Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative

This protocol is adapted from methodologies described for the synthesis of angular spirocycles.[7]

Step 1: Synthesis of the Propargylic Alcohol

  • To a solution of N-Boc-azetidin-3-one in anhydrous THF at -78 °C, add a solution of lithium trimethylsilylacetylide in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in THF and treat with tetrabutylammonium fluoride (1M in THF).

  • Stir the reaction at room temperature for 1 hour.

  • Quench with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired propargylic alcohol.

Step 2: Gold-Catalyzed Cyclization to the Oxetane

  • To a solution of the propargylic alcohol in dichloromethane, add a catalytic amount of a gold(I) catalyst (e.g., PPh3AuCl/AgOTf).

  • Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.

  • Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-oxa-6-azaspiro[3.3]heptane derivative.

Protocol: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative

This protocol is based on the cyclization of a bis-functionalized azetidine precursor.[9]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-formylazetidine in dichloroethane, add the desired primary amine and one equivalent of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in portions and continue stirring at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in anhydrous THF.

  • Add potassium tert-butoxide and heat the reaction mixture at reflux for 3 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the 2,6-diazaspiro[3.3]heptane derivative.

Data Summary: Physicochemical Properties of Azaspiro[3.3]heptane Analogs

The following table summarizes the impact of replacing common heterocycles with azaspiro[3.3]heptane analogs on key physicochemical properties, as reported in the literature.[3]

Parent HeterocycleAzaspiro[3.3]heptane AnalogΔpKaΔlogD7.4
Morpholine2-Oxa-6-azaspiro[3.3]heptane+1.5-1.2
Piperidine2-Azaspiro[3.3]heptaneVariesVaries
Piperazine2,6-Diazaspiro[3.3]heptaneVariesVaries

Note: The exact changes in pKa and logD are highly dependent on the specific molecular context.

Conclusion and Future Outlook

Azaspiro[3.3]heptanes have firmly established themselves as valuable building blocks in modern medicinal chemistry.[1] Their unique structural and physicochemical properties offer a powerful tool for overcoming common challenges in drug discovery, particularly in the optimization of lead compounds. The continued development of novel synthetic methodologies, especially those providing access to diversely functionalized and angular scaffolds, will undoubtedly further expand the application of this privileged structural motif. As the industry continues to embrace 3D-rich molecular architectures, the strategic incorporation of azaspiro[3.3]heptanes is poised to play an increasingly important role in the design of the next generation of therapeutics.

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The Three-Dimensional Advantage: A Technical Guide to the Role of sp3 Character in Improving Drug Candidate Success

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland in Drug Discovery

For decades, a significant portion of medicinal chemistry has operated in a largely two-dimensional space. The prevalence of flat, aromatic ring systems in compound libraries was a pragmatic consequence of robust and high-throughput synthetic methodologies.[1] However, this "flatland" approach has inadvertently contributed to the high attrition rates observed in drug development. This guide serves as an in-depth exploration of a paradigm shift in drug design: the strategic incorporation of three-dimensionality through increased sp3 character. We will delve into the fundamental principles, practical applications, and profound impact of "escaping flatland" to enhance the probability of clinical success for new drug candidates.[1][2][3]

The sp3 Hybridization and the Fsp3 Metric: Quantifying Three-Dimensionality

At the heart of molecular three-dimensionality lies the concept of sp3 hybridization. When a carbon atom forms four single bonds, its one s and three p orbitals hybridize to form four equivalent sp3 orbitals, resulting in a tetrahedral geometry.[4] This contrasts with the planar geometry of sp2 hybridized carbons found in aromatic rings and the linear geometry of sp carbons. Molecules rich in sp3-hybridized carbons are inherently more three-dimensional, allowing for more complex and specific interactions with biological targets.[4]

To quantify this crucial molecular feature, the metric Fraction of sp3 hybridized carbons (Fsp3) was introduced. It is a simple yet powerful descriptor calculated as:

Fsp3 = (Number of sp3 hybridized carbons) / (Total number of carbon atoms) [2][3]

A higher Fsp3 value signifies a greater degree of saturation and three-dimensionality.[5] Empirical evidence strongly suggests a correlation between higher Fsp3 values and an increased likelihood of a compound successfully progressing through clinical trials.[3][6] Analysis of marketed drugs reveals a significantly higher average Fsp3 (0.47) compared to discovery compounds (0.36).[7][8]

The Physicochemical and Pharmacokinetic Advantages of Increased sp3 Character

The move towards more three-dimensional molecules is not merely an aesthetic choice; it imparts tangible benefits to a drug candidate's profile.

Enhanced Physicochemical Properties

A higher sp3 character positively influences key physicochemical properties that are critical for drug development:

  • Improved Aqueous Solubility: Increased saturation is correlated with better solubility.[3][6][9] This is a crucial factor as poor solubility is a major hurdle in drug formulation and bioavailability. The less planar and more complex shapes of sp3-rich molecules can disrupt crystal lattice packing, leading to lower melting points and improved solvation.[6]

  • Optimal Lipophilicity: While increasing sp3 character can enhance lipophilicity, it allows for a more nuanced control over the molecule's overall lipophilic profile, which is critical for membrane permeability and minimizing off-target effects.[10]

Favorable ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are profoundly influenced by its structure.[11] Increasing the Fsp3 character can lead to a more favorable ADME profile:

  • Improved Permeability and Metabolic Stability: The three-dimensional nature of sp3-rich molecules can lead to better interactions with transporters, influencing absorption and distribution.[10] Furthermore, the replacement of metabolically labile flat aromatic rings with more robust saturated systems can enhance metabolic stability, leading to a longer half-life and reduced potential for toxic metabolites.[10]

The following table summarizes the general trend of key physicochemical properties with increasing Fsp3 character, comparing discovery compounds to marketed oral drugs.

PropertyAverage for Discovery CompoundsAverage for Marketed Oral DrugsImplication of Higher Fsp3
Fsp3 0.36[8]0.47[8]Correlates with clinical success
Solubility Generally LowerGenerally HigherImproved formulation and bioavailability
Melting Point Generally HigherGenerally LowerEasier dissolution

The Impact of sp3 Character on Pharmacodynamics: Enhancing Specificity and Potency

The ultimate goal of a drug is to interact with its biological target with high affinity and selectivity. The three-dimensional architecture of sp3-rich molecules provides a distinct advantage in achieving this.

Improved Binding Affinity and Selectivity

Biological targets, such as the active sites of enzymes and receptors, are complex three-dimensional entities.[12] Flat, rigid molecules have limited ways to conform to these intricate binding pockets. In contrast, the defined three-dimensional shapes of sp3-rich compounds enable more precise and multi-point interactions, leading to:

  • Enhanced Shape Complementarity: A better fit within the binding site can lead to stronger binding affinity.[10]

  • Increased Selectivity: The unique spatial arrangement of functional groups in a 3D molecule can allow it to selectively bind to the intended target over closely related off-targets, thereby reducing the risk of side effects.[13] Studies have shown that compounds with a higher number of sp3 carbons and chiral centers exhibit greater target selectivity.[13]

Reduced Promiscuity and Off-Target Effects

Promiscuous compounds, those that interact with multiple targets, are more likely to cause toxicity and fail during development.[2] Increasing molecular complexity through a higher Fsp3 count has been shown to reduce promiscuity, including the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs.[2]

Practical Implementation: Strategies and Methodologies

Translating the concept of increased sp3 character into practice requires a combination of computational analysis and advanced synthetic chemistry.

Computational Assessment of sp3 Character

The first step in embracing a 3D-centric drug design approach is the ability to quantify the sp3 character of molecules. Several computational tools are available for this purpose.

This protocol outlines the steps for calculating Fsp3 using various common cheminformatics software.

Objective: To determine the Fsp3 value for a set of molecular structures.

Materials:

  • A computer with one of the following software packages installed: DataWarrior, RDKit (with Python), or ChemAxon's Marvin Suite/JChem.

  • A file containing the molecular structures of interest (e.g., in SDF or SMILES format).

Methodology:

A. Using DataWarrior (GUI-based):

  • Launch DataWarrior and import your molecule file (File > Open).

  • Navigate to the Chemistry menu.

  • Select From Chemical Structure > Calculate Properties....

  • In the "Calculate Properties" window, locate and check the box for "Fraction Csp3".[14]

  • Click "OK". A new column with the calculated Fsp3 values will be added to the data table.[14]

B. Using RDKit (Scripting-based):

  • Ensure you have RDKit installed in your Python environment.

  • Use the following Python script to calculate Fsp3 for a list of SMILES strings:

C. Using ChemAxon's cxcalc (Command-Line):

  • Open a terminal or command prompt.

  • Use the following command, replacing [input_file] with the path to your molecule file:

    For example:

  • The Fsp3 values will be displayed in the console output.[15]

The following table provides a comparison of these software tools for Fsp3 calculation.

FeatureDataWarriorRDKitChemAxon cxcalc
License Open-SourceOpen-Source (BSD)Commercial
Interface GUIPython LibraryCommand-Line
Batch Processing YesYes (via scripting)Yes
Synthetic Strategies for Increasing sp3 Content

The intentional design of sp3-rich molecules necessitates a departure from traditional synthetic routes that favor planar structures. Modern synthetic organic chemistry offers a growing toolbox for this purpose.

The following diagram illustrates a logical workflow for increasing the sp3 character of a lead compound.

G cluster_0 Lead Optimization with a Focus on Fsp3 Initial Lead Initial Lead Calculate Fsp3 Calculate Fsp3 Initial Lead->Calculate Fsp3 Fsp3 < Target? Fsp3 < Target? Calculate Fsp3->Fsp3 < Target? Synthetic Modification Synthetic Modification Fsp3 < Target?->Synthetic Modification Yes Optimized Candidate Optimized Candidate Fsp3 < Target?->Optimized Candidate No Analyze Modified Compounds Analyze Modified Compounds Synthetic Modification->Analyze Modified Compounds Analyze Modified Compounds->Calculate Fsp3 Iterate Improved Properties? Improved Properties? Analyze Modified Compounds->Improved Properties? Improved Properties?->Synthetic Modification No, Redesign Improved Properties?->Optimized Candidate Yes

Caption: A workflow for lead optimization focusing on increasing Fsp3.

Key synthetic approaches include:

  • Fragment-Based Drug Discovery (FBDD) with sp3-Rich Fragments: Screening libraries are increasingly being populated with three-dimensional fragments to serve as starting points for drug discovery campaigns.[16][17]

  • Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules, often with a high sp3 content, from simple starting materials.

  • Photochemistry: Techniques like [2+2] photocycloadditions are powerful methods for generating novel and complex sp3-rich scaffolds.[1][2][9]

  • C(sp3)–H Functionalization: Recent advances in catalysis allow for the direct modification of C-H bonds on sp3 carbons, enabling the efficient elaboration of saturated frameworks.[16]

  • Design and Synthesis of Novel Scaffolds: The development of spirocyclic and bridged polycyclic scaffolds is a key strategy for introducing rigidity and three-dimensionality into drug candidates.[7][18]

Case Studies: The "Escape from Flatland" in Action

The principles outlined in this guide are not merely theoretical. Pharmaceutical companies are increasingly adopting a 3D-focused approach to drug design. For instance, Merck has reported on the trends and impact of this strategy within their medicinal chemistry programs.[19] Furthermore, the application of these principles has led to the discovery of promising new therapeutic agents, such as sp3-rich bridged pyrrolidine derivatives with antimalarial activity.[9]

Conclusion: Embracing the Third Dimension for Future Drug Discovery

The "escape from flatland" is more than a catchy phrase; it represents a fundamental shift in drug design philosophy. By strategically increasing the sp3 character of drug candidates, medicinal chemists can favorably influence their physicochemical properties, ADME profiles, and pharmacodynamic interactions. This leads to a higher probability of identifying compounds with improved efficacy, selectivity, and safety, ultimately increasing the success rate of bringing new medicines to patients. The continued development of computational tools to guide design and innovative synthetic methodologies to access novel sp3-rich chemical space will be crucial in realizing the full potential of this three-dimensional approach to drug discovery.

References

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Methodological & Application

Application Note & Protocol: A Scalable Synthesis of 2-Oxaspiro[3.3]heptane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-oxaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased aqueous solubility, improved metabolic stability, and enhanced three-dimensionality.[1][2] Often utilized as a bioisosteric replacement for gem-dimethyl, carbonyl, or morpholine groups, this strained spirocyclic system offers a rigid framework with predictable exit vectors for substituent placement.[3][4] This guide provides a comprehensive overview of scalable synthetic strategies and a detailed, field-proven protocol for the multigram synthesis of key 2-oxaspiro[3.3]heptane building blocks, designed to empower drug discovery programs with reliable access to this important chemical class.

Strategic Overview: Pathways to the 2-Oxaspiro[3.3]heptane Core

The construction of the spiro[3.3]heptane framework, which contains two strained four-membered rings, requires careful strategic planning, especially when considering scalability. Two principal retrosynthetic disconnections dominate the landscape: the "Oxetane-First" approach and the Photochemical [2+2] Cycloaddition.

The "Oxetane-First" Strategy: A Workhorse for Scalability

This strategy relies on the initial construction of a pre-functionalized oxetane ring, which then serves as the foundation for the intramolecular cyclization to form the second four-membered ring. A highly effective and industrially relevant pathway begins with the inexpensive, commercially available flame retardant, tribromoneopentyl alcohol (TBNPA).[5] Treatment of TBNPA with a strong base induces an intramolecular Williamson ether synthesis to form the oxetane ring, yielding 3,3-bis(bromomethyl)oxetane (BBMO).

The causality behind this choice is rooted in economic and practical considerations. TBNPA is a bulk chemical, making the starting point of the synthesis cost-effective. The resulting BBMO is a versatile electrophilic building block, ready for double nucleophilic substitution with a suitable bis-nucleophile (e.g., an aniline or a sulfonamide) to forge the second ring.[2][5] This linear, step-wise approach allows for process control and optimization at each stage, which is paramount for safe and efficient scale-up.

The Paternò-Büchi Reaction: An Elegant Photochemical Approach

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents the most direct and atom-economical method for synthesizing the oxetane core.[6][7] Historically, this reaction required high-energy UV light, which presented significant challenges for scalability, safety, and substrate scope.[6] However, recent advancements have enabled visible-light-mediated Paternò-Büchi reactions through the use of photocatalysts that facilitate triplet energy transfer.[6][8] This innovation allows the reaction to proceed under milder conditions, enhancing its applicability. For the synthesis of spirocyclic oxetanes, an intramolecular variant or the use of cyclic ketones can be employed.[7][9] While elegant, the scalability of photochemical reactions often requires specialized flow chemistry reactors to ensure uniform irradiation, which can be a capital-intensive consideration.

G cluster_0 Strategic Approaches cluster_1 Route A: 'Oxetane-First' (Scalable) cluster_2 Route B: Photochemical [2+2] start 2-Oxaspiro[3.3]heptane Core A1 Tribromoneopentyl Alcohol (TBNPA) A2 3,3-bis(bromomethyl)oxetane (BBMO) A1->A2 Intramolecular Williamson Ether Synthesis A3 Double Nucleophilic Substitution A2->A3 A3->start Intramolecular Cyclization B1 Carbonyl + Alkene B2 Paternò-Büchi Reaction (Visible Light) B1->B2 B2->start Direct Formation

Caption: High-level overview of primary synthetic strategies for 2-Oxaspiro[3.3]heptane derivatives.

Scalable Protocol: Two-Step Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Intermediate

This protocol focuses on the "Oxetane-First" strategy, which has been successfully demonstrated on a multigram scale.[5] It involves two main stages: the synthesis of the key intermediate 3,3-bis(bromomethyl)oxetane (BBMO) and its subsequent reaction with an amine to form the spirocyclic core.

Part 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO) from TBNPA

This step involves the base-mediated cyclization of tribromoneopentyl alcohol. The choice of a strong base under aqueous conditions is critical for driving the intramolecular SN2 reaction to form the strained oxetane ring efficiently.

Reaction Scheme: (Image of TBNPA cyclizing to BBMO with NaOH)

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
TBNPAC₅H₉Br₃O324.84100.0 g0.308>98%Commercial
Sodium HydroxideNaOH40.0015.0 g0.375>97%Commercial
Deionized WaterH₂O18.02150 mL--In-house
DichloromethaneCH₂Cl₂84.933 x 100 mL-ACS GradeCommercial
Anhydrous MgSO₄MgSO₄120.37~10 g--Commercial

Step-by-Step Protocol:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Charging: Charge the flask with tribromoneopentyl alcohol (TBNPA) (100.0 g) and deionized water (150 mL).

  • Base Addition: Begin vigorous stirring and add sodium hydroxide pellets (15.0 g) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm of NaOH dissolution and the subsequent reaction.

  • Heating & Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material.

  • Cooling & Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 1 L separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying & Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellowish oil.

  • Purification: Purify the crude oil by vacuum distillation (approx. 80-85 °C at 1 mmHg) to afford 3,3-bis(bromomethyl)oxetane (BBMO) as a colorless oil.[5]

Expected Yield: 70-75%.

Safety: TBNPA is a flame retardant; handle in a well-ventilated fume hood. BBMO is a potent alkylating agent and should be handled with extreme care using appropriate personal protective equipment (PPE).

Part 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This step exemplifies the utility of BBMO as a building block. A double SNAr reaction with a suitable aniline derivative under basic conditions forms the second, azetidine ring of the spirocycle.

Reaction Scheme: (Image of BBMO reacting with 2-fluoro-4-nitroaniline to form the target spirocycle)

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
2-Fluoro-4-nitroanilineC₆H₅FN₂O₂156.1210.0 g0.064>98%Commercial
BBMOC₅H₈Br₂O243.9217.2 g0.071>95%From Part 1
Sodium HydroxideNaOH40.006.4 g0.160>97%Commercial
SulfolaneC₄H₈O₂S120.17100 mL-AnhydrousCommercial
TolueneC₇H₈92.14200 mL-ACS GradeCommercial
Deionized WaterH₂O18.02200 mL-In-houseIn-house

Step-by-Step Protocol:

  • Reagent Solution A: In a 250 mL flask, dissolve 2-fluoro-4-nitroaniline (10.0 g) and sodium hydroxide (6.4 g) in sulfolane (50 mL).

  • Reagent Solution B: In a separate 100 mL flask, dissolve BBMO (17.2 g) in sulfolane (50 mL).

  • Reaction Setup: Equip a 500 mL jacketed reactor with a mechanical stirrer, a nitrogen inlet, and a thermometer. Set the reactor temperature to 80 °C.

  • Controlled Addition: Add Solution A to the pre-heated reactor. Then, add Solution B dropwise to the reactor over 1 hour using an addition funnel. Causality Note: The slow addition of the electrophile (BBMO) to the nucleophile solution minimizes the formation of polymeric side products and helps control the reaction exotherm.[5]

  • Reaction: Stir the mixture at 80 °C for 3-5 hours. Monitor the reaction by HPLC until the starting materials are consumed.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Add toluene (200 mL) and deionized water (200 mL). Stir vigorously for 15 minutes.

  • Phase Separation: Separate the organic layer. The product will precipitate from the toluene.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold toluene and then water. Dry the solid under vacuum at 50 °C to yield the desired product as a crystalline solid.

Expected Yield: 85-90%.[5]

Characterization (Self-Validation): The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and spirocyclic framework.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: To check for consistency and purity against a reference standard.

G cluster_protocol Scalable Synthesis Workflow cluster_part1 Part 1: BBMO Synthesis cluster_part2 Part 2: Spirocycle Formation P1_1 1. Charge TBNPA & Water to Reactor P1_2 2. Add NaOH (Portion-wise) P1_1->P1_2 P1_3 3. Heat to Reflux (4-6 hours) P1_2->P1_3 P1_4 4. Cool & Extract with DCM P1_3->P1_4 P1_5 5. Dry, Filter & Concentrate P1_4->P1_5 P1_6 6. Vacuum Distillation P1_5->P1_6 P2_2 2. Prepare BBMO Solution in Sulfolane P1_6->P2_2 Key Intermediate P2_1 1. Prepare Aniline/NaOH Solution in Sulfolane P2_3 3. Heat Reactor to 80°C, Add Aniline Solution P2_1->P2_3 P2_4 4. Add BBMO Solution (Dropwise over 1h) P2_2->P2_4 P2_3->P2_4 P2_5 5. Stir at 80°C (3-5 hours) P2_4->P2_5 P2_6 6. Cool, Add Toluene/Water, Precipitate Product P2_5->P2_6 P2_7 7. Filter & Dry P2_6->P2_7

Caption: Detailed experimental workflow for the two-part scalable synthesis protocol.

References

  • Steffens, C. et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6422–6425. [Link]

  • Coric, E. et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 7(6), 1056–1063. [Link]

  • Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(19), 3340-3343. [Link]

  • Carreira, E. M. et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • Grygorenko, O. O. et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Schindler, C. S. et al. (2020). Visible Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]

  • Burkhard, J. A. et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-7. [Link]

  • Natho, P. et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 59(35), 5140-5156. [Link]

  • Natho, P. et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 122, 154515. [Link]

  • Gupte, A. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1543–1549. [Link]

  • Steffens, C. et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 13(24), 6422-5. [Link]

  • Carreira, E. M. et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • D'Alessandro, M. et al. (2019). Recent Progress Regarding Regio-, Site-, and Stereoselective Formation of Oxetanes in Paternò–Büchi Reactions. European Journal of Organic Chemistry, 2019(15), 2578-2589. [Link]

  • Natho, P. et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes в drug discovery. Tetrahedron Letters, 122, 154515. [Link]

  • Wu, F. & Wang, A. (2012). Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester. Google Patents, CN102442934A.

  • Coote, S. C. et al. (2019). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 55(65), 9639-9642. [Link]

  • Mykhailiuk, P. K. (2021). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Coote, S. C. et al. (2020). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster University. [Link]

  • Upfold, N. et al. (2021). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 26(11), 3326. [Link]

  • Grygorenko, O. O. et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Morandi, B. et al. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

Sources

Application Note: Strategic Incorporation of 2-Oxaspiro[3.3]heptane-6-carboxylic Acid in Solid-Phase Synthesis for Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries. The choice of building blocks is critical, dictating the structural diversity and novelty of the library. This guide details the application of 2-Oxaspiro[3.3]heptane-6-carboxylic acid, a rigid, three-dimensional scaffold, in solid-phase synthesis workflows. We provide a comprehensive overview of the scientific rationale for employing spirocyclic structures, detailed protocols for resin immobilization and cleavage, and best practices for characterization. The methodologies herein are designed to empower researchers, scientists, and drug development professionals to leverage this unique building block for the creation of novel, sp³-rich chemical entities.

Introduction: The Rationale for Three-Dimensional Scaffolds

Modern drug discovery has seen a strategic shift away from flat, aromatic compounds towards molecules with greater three-dimensionality.[1] This is driven by the need to improve physicochemical properties and achieve better complementarity with the complex, three-dimensional binding sites of biological targets.[2] Spirocycles, which feature two rings joined by a single quaternary carbon, are exceptionally valuable in this context. Their rigid, well-defined conformations allow for the precise projection of functional groups into three-dimensional space, an advantage over more flexible or planar systems.[2][3]

The metric Fsp³, the fraction of sp³-hybridized carbons, has emerged as a key indicator of "drug-likeness."[4] A higher Fsp³ count often correlates with improved aqueous solubility, better metabolic stability, and a higher probability of clinical success.[5][6] 2-Oxaspiro[3.3]heptane-6-carboxylic acid is an exemplary Fsp³-rich building block that introduces a rigid, non-planar core into a molecule, helping to escape the "flatland" of traditional heterocyclic chemistry and explore novel chemical space.[2][7] Its carboxylic acid handle provides a versatile attachment point for standard solid-phase synthesis protocols.[8]

Core Principles and Workflow Overview

The solid-phase synthesis strategy involves the covalent attachment of the 2-Oxaspiro[3.3]heptane-6-carboxylic acid scaffold to an insoluble polymer support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing. The final compound is then cleaved from the resin for analysis and screening.

The overall workflow is depicted below:

SPS_Workflow Resin 1. Resin Selection & Swelling Loading 2. Scaffold Immobilization Resin->Loading DCM/DMF Wash1 3. Washing Loading->Wash1 Coupling Reagents Cleavage 4. Cleavage from Resin Wash1->Cleavage DMF, DCM, MeOH Analysis 5. Product Purification & Analysis Cleavage->Analysis TFA Cocktail

Caption: Immobilization of the carboxylic acid onto Wang resin via esterification.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with frit

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a synthesis vessel. Add DCM (10 mL) and gently agitate for 30 minutes. Drain the solvent. Repeat with DMF (10 mL) for 30 minutes, then drain. Finally, wash 3 times with DCM (10 mL each).

  • Coupling Solution Preparation: In a separate flask, dissolve 2-Oxaspiro[3.3]heptane-6-carboxylic acid (426 mg, 3.0 mmol, 3.0 equiv) and DMAP (24 mg, 0.2 mmol, 0.2 equiv) in a mixture of 8 mL DCM and 2 mL DMF.

  • Activation: Add DIC (468 µL, 3.0 mmol, 3.0 equiv) to the coupling solution. Stir at room temperature for 10 minutes.

  • Immobilization Reaction: Add the activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 1 hour. Drain and wash as in step 5.

  • Drying: Dry the resin under high vacuum for at least 4 hours. The loading efficiency can be determined gravimetrically or by cleaving a small sample and analyzing via UV-Vis if a UV-active analogue were used.

Protocol 2: Cleavage from Resin and Product Isolation

Cleavage from Wang resin is achieved under strongly acidic conditions using Trifluoroacetic acid (TFA). [9][10]Scavengers are typically added to trap reactive carbocations generated during cleavage, although for this simple scaffold, they are less critical unless subsequent modifications introduce sensitive functional groups (e.g., Tryptophan). [11] Materials:

  • Resin-bound 2-Oxaspiro[3.3]heptane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, loaded resin (~200 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Agitate gently at room temperature for 1.5 to 2 hours. [9][10]4. Product Collection: Filter the solution to separate the resin beads, collecting the filtrate in a round-bottom flask. Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • TFA Removal: Concentrate the combined filtrate under reduced pressure (rotary evaporator) to remove the majority of the TFA.

  • Precipitation: Add the concentrated residue dropwise to a flask containing cold diethyl ether (40 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether. Dry the product under high vacuum.

  • Characterization: Confirm the identity and purity of the final product, 2-Oxaspiro[3.3]heptane-6-carboxylic acid, using LC-MS and ¹H/¹³C NMR.

Data Presentation and Expected Results

The following table summarizes typical parameters for the solid-phase synthesis protocol. Actual results may vary based on reagent quality and specific laboratory conditions.

ParameterValue/ConditionRationale
Resin Type Wang ResinStandard for obtaining C-terminal carboxylic acids. [12]
Resin Loading ~1.0 mmol/gProvides good capacity for small molecule synthesis.
Scaffold Equivalents 3.0Drives the loading reaction to completion.
Coupling Reagent DIC / DMAPEfficient and standard method for esterification to phenol-type linkers. [13]
Loading Time 12-16 hoursEnsures high loading efficiency.
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISStrong acid conditions required for efficient cleavage from Wang resin. [9][11]
Cleavage Time 1.5 - 2 hoursSufficient for complete cleavage without significant degradation. [10]
Expected Purity >90% (by LC-MS)Solid-phase methods with thorough washing typically yield high-purity products.
Expected Yield 60-80% (based on initial resin loading)Dependent on both loading and cleavage efficiency.

Conclusion

2-Oxaspiro[3.3]heptane-6-carboxylic acid is a valuable, rigid building block for enriching compound libraries with three-dimensional character. The protocols detailed in this application note provide a robust and reliable method for its incorporation using standard solid-phase synthesis techniques. By leveraging this scaffold, medicinal chemists can efficiently generate novel molecules with enhanced Fsp³ character, potentially leading to improved physicochemical and pharmacological properties. [4][14]

References

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved January 19, 2026, from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. Retrieved January 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved January 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved January 19, 2026, from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved January 19, 2026, from [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved January 19, 2026, from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved January 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • CreoSalus. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved January 19, 2026, from [Link]

  • Preprints.org. (2023, August 28). Application of fSP3 towards Non-Systemic Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Scribd. (n.d.). Fsp3 and Drug Discovery Success. Retrieved January 19, 2026, from [Link]

  • PubMed. (2020). Fsp3: A new parameter for drug-likeness. Retrieved January 19, 2026, from [Link]

  • Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxaspiro[3.3]heptane-6-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Fsp 3 -Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery | Request PDF. Retrieved January 19, 2026, from [Link]

  • Preprints.org. (2023, August 29). Application of fSP3 towards Non- Systemic Drug Discovery. Retrieved January 19, 2026, from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Immobilization of glyoxylic acid on Wang resin | Request PDF. Retrieved January 19, 2026, from [Link]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved January 19, 2026, from [Link]

  • PubMed. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane-6-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Rlavie. (n.d.). 6-Oxospiro[3.3]Heptane-2-Carboxylic Acid|CAS 889944-57-4. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in PROTAC Design and the Rise of Rigid Scaffolds

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] While the ligands provide specificity, the linker is far from a passive spacer; it plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[2] The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3]

Early PROTAC design often utilized flexible linkers like polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[4] However, the field is rapidly evolving towards more sophisticated, rigid linkers.[4] Rigid linkers, such as those incorporating spirocyclic scaffolds, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially enhancing selectivity.[3][5] The 2-oxaspiro[3.3]heptane motif is a particularly attractive scaffold, offering a compact, three-dimensional structure with well-defined exit vectors.[6] Its incorporation into drug candidates has been shown to improve physicochemical properties such as aqueous solubility and metabolic stability.[7][8]

This application note provides a detailed guide for the synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid , a novel and rigid linker, and its subsequent incorporation into a PROTAC molecule. We will delve into the rationale behind the synthetic strategy and provide step-by-step protocols for researchers in drug discovery and development.

The Strategic Advantage of 2-Oxaspiro[3.3]heptane-6-carboxylic acid as a PROTAC Linker

The selection of the 2-oxaspiro[3.3]heptane core is a deliberate choice to impart rigidity and favorable physicochemical properties to the PROTAC. The spirocyclic nature of this linker reduces the number of rotatable bonds compared to traditional aliphatic or PEG linkers, which can have several positive downstream effects:

  • Enhanced Ternary Complex Stability: A more rigid linker can decrease the conformational flexibility of the PROTAC, leading to a more stable POI-PROTAC-E3 ligase ternary complex. This enhanced stability can translate to more efficient ubiquitination and subsequent degradation of the target protein.[5]

  • Improved Selectivity: The defined spatial orientation of the ligands imposed by a rigid linker can disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the PROTAC.[3]

  • Favorable Physicochemical Properties: Spirocyclic scaffolds, including oxetanes, are known to improve properties like aqueous solubility and metabolic stability while maintaining sufficient lipophilicity for cell permeability.[7][8] The oxetane motif, in particular, can act as a polar and metabolically stable isostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[1]

Synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid: A Plausible Synthetic Route

Workflow for the Synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid

Synthetic Workflow cluster_0 Core Spirocycle Construction cluster_1 Side Chain Elaboration & Cyclization cluster_2 Final Oxidation A Diethyl 1,1-cyclobutanedicarboxylate B 1,1-Cyclobutanedimethanol A->B LiAlH4 C 3,3-Bis(bromomethyl)oxetane B->C PBr3 D Diethyl 2,2'-(oxetane-3,3-diyl)diacetate C->D Diethyl malonate, NaH E 2,2'-(Oxetane-3,3-diyl)diethanol D->E LiAlH4 F 2-(3-(2-hydroxyethyl)oxetan-3-yl)acetaldehyde E->F PCC or Dess-Martin G 2-Oxaspiro[3.3]heptane-6-methanol F->G Intramolecular Aldol/Reduction H 2-Oxaspiro[3.3]heptane-6-carboxylic acid G->H TEMPO, NaOCl, NaClO2

Caption: Proposed synthetic workflow for 2-Oxaspiro[3.3]heptane-6-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1-Cyclobutanedimethanol

  • Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Purification: Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield 1,1-cyclobutanedimethanol, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 3,3-Bis(bromomethyl)oxetane

  • Rationale: This step involves the intramolecular Williamson etherification, a common method for synthesizing oxetanes from 1,3-diols.[9][10] The diol is first converted to a dibromide, which then undergoes cyclization.

  • Reaction Setup: To a solution of 1,1-cyclobutanedimethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.7 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto ice and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,3-bis(bromomethyl)oxetane can be purified by distillation or column chromatography.

Protocol 3: Synthesis of 2-Oxaspiro[3.3]heptane-6-methanol

  • Note: This is a multi-step sequence that can be performed in a telescoped fashion.

  • Malonate Alkylation: Add sodium hydride (NaH) (2.2 eq) to a solution of diethyl malonate (2.2 eq) in anhydrous DMF at 0 °C. Stir for 30 minutes, then add a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in DMF. Allow the reaction to stir at room temperature overnight.

  • Reduction: After quenching the reaction with water and extracting with ethyl acetate, the crude diethyl 2,2'-(oxetane-3,3-diyl)diacetate is dissolved in THF and reduced with LiAlH₄ as described in Protocol 1 to yield 2,2'-(oxetane-3,3-diyl)diethanol.

  • Selective Oxidation and Cyclization: The resulting diol can undergo a selective oxidation of one primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The intermediate aldehyde can then undergo an intramolecular cyclization (e.g., an aldol-type reaction followed by reduction) to form the spirocyclic alcohol, 2-Oxaspiro[3.3]heptane-6-methanol.

Protocol 4: Synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid

  • Rationale: The final step is the oxidation of the primary alcohol to a carboxylic acid. A TEMPO-catalyzed oxidation is a mild and efficient method that is compatible with the oxetane ring.[11][12]

  • Reaction Setup: To a solution of 2-Oxaspiro[3.3]heptane-6-methanol (1.0 eq) in a biphasic solvent system (e.g., DCM/water), add TEMPO (0.1 eq) and sodium hypochlorite (NaOCl) solution (1.2 eq) at 0 °C.

  • Oxidation to Aldehyde: Stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Oxidation to Carboxylic Acid: Add sodium chlorite (NaClO₂) (1.5 eq) in a phosphate buffer solution (pH ~6.7) and continue stirring at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with sodium sulfite solution. Acidify the aqueous layer to pH 3-4 with HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude carboxylic acid can be purified by recrystallization or column chromatography.

Compound Molecular Weight ( g/mol ) Expected Yield Range (%) Characterization Notes
1,1-Cyclobutanedimethanol116.1685-95¹H NMR, ¹³C NMR
3,3-Bis(bromomethyl)oxetane241.9660-75¹H NMR, ¹³C NMR, MS
2-Oxaspiro[3.3]heptane-6-methanol128.1740-50 (over 3 steps)¹H NMR, ¹³C NMR, MS
2-Oxaspiro[3.3]heptane-6-carboxylic acid142.1570-85¹H NMR, ¹³C NMR, HRMS, IR

Incorporation of 2-Oxaspiro[3.3]heptane-6-carboxylic acid into a PROTAC

With the carboxylic acid linker in hand, the next stage is its conjugation to either the POI ligand or the E3 ligase ligand, which typically possess a free amine or alcohol for coupling. Amide bond formation is one of the most common and robust methods for this conjugation.[13]

Workflow for PROTAC Synthesis via Amide Coupling

PROTAC_Synthesis Linker 2-Oxaspiro[3.3]heptane-6-carboxylic acid Intermediate Linker-E3 Ligase Conjugate Linker->Intermediate HATU, DIPEA Amine Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative) Amine->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC EDC, HOBt Warhead Amine-functionalized POI Ligand Warhead->PROTAC

Caption: General workflow for incorporating the linker into a PROTAC molecule.

Protocol 5: Amide Coupling of the Linker to an Amine-Functionalized Ligand (e.g., E3 Ligase Ligand)
  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its fast reaction times and low rates of epimerization, making it ideal for PROTAC synthesis.[14][15]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 2-Oxaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Activation and Coupling: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the linker-ligand conjugate.

Protocol 6: Final PROTAC Assembly - Coupling to the Second Amine-Functionalized Ligand (e.g., POI Ligand)
  • Rationale: For the second coupling step, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) provides a robust and widely used alternative. The urea byproduct of EDC is water-soluble, simplifying purification.[16][17]

  • Reaction Setup: To a solution of the purified linker-E3 ligase conjugate (assuming it has a terminal carboxylic acid for this example, or if the initial coupling was with a POI ligand with a free amine) (1.0 eq) in anhydrous DMF, add the amine-functionalized POI ligand (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

  • Coupling: Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 12-16 hours. Monitor by LC-MS.

  • Work-up and Purification: The work-up is similar to Protocol 5. The final PROTAC molecule is typically purified by preparative reverse-phase HPLC to achieve high purity.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Conclusion

The strategic design of PROTAC linkers is paramount to the successful development of potent and selective protein degraders. The use of rigid, spirocyclic scaffolds like 2-oxaspiro[3.3]heptane offers a compelling strategy to enhance the pharmacological properties of PROTACs. This application note provides a comprehensive, albeit proposed, synthetic route to 2-Oxaspiro[3.3]heptane-6-carboxylic acid and detailed protocols for its incorporation into PROTAC molecules. By leveraging these methodologies, researchers can explore novel chemical space in PROTAC design and accelerate the development of next-generation therapeutics.

References

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Application Notes & Protocols: Amide Coupling Reactions with 2-Oxaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Spirocyclic Scaffold

In modern medicinal chemistry, three-dimensional molecular complexity is a critical design element for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The 2-oxaspiro[3.3]heptane motif is a valuable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. Its rigid, spirocyclic structure can precisely orient substituents in three-dimensional space, enhancing interactions with biological targets.[1]

Amide bond formation is arguably the most frequently performed reaction in drug discovery and development.[2][3] The ability to reliably couple amines with complex carboxylic acids like 2-Oxaspiro[3.3]heptane-6-carboxylic acid is therefore essential for synthesizing new chemical entities. This document provides a detailed guide to understanding the principles, selecting the appropriate reagents, and executing successful amide coupling reactions with this unique building block.

Structure of 2-Oxaspiro[3.3]heptane-6-carboxylic acid:

  • IUPAC Name: 2-Oxaspiro[3.3]heptane-6-carboxylic acid[4]

  • Molecular Formula: C₇H₁₀O₃[4]

  • CAS Number: 889944-54-1

Principles and Mechanistic Overview

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[5][6] Therefore, the reaction requires a "coupling reagent" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[3]

The general activation process can be visualized as follows:

G cluster_0 Activation Step Acid R-COOH (Carboxylic Acid) Intermediate R-CO-X (Activated Intermediate) Acid->Intermediate + Activator Activator Coupling Reagent Amide R-CO-NHR' (Amide Product) Intermediate->Amide + Amine Amine R'-NH₂ (Amine) Amine->Amide G start Start: Weigh Reagents dissolve Dissolve Acid & Amine in Anhydrous Solvent start->dissolve add_reagents Add Base & Coupling Reagents dissolve->add_reagents reaction Stir at RT (or specified temp) add_reagents->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry Dry & Concentrate Organic Phase workup->dry purify Purification (Column Chromatography) dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End: Pure Amide analyze->end

Sources

Application Notes and Protocols for the Functionalization of 2-Azaspiro[3.3]heptane-1-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The paradigm of drug design is continuously evolving, with a marked shift away from "flat," aromatic-rich molecules towards three-dimensional, sp³-rich scaffolds. This "Escape from Flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2] In this context, the 2-azaspiro[3.3]heptane framework has emerged as a highly valuable and versatile building block.[3][4] Its rigid, spirocyclic structure offers a unique conformational constraint and precise vectoral projection of substituents into three-dimensional space, making it an attractive bioisosteric replacement for commonly used motifs like piperidine.[1][2]

This guide provides a comprehensive overview of the functionalization of 2-azaspiro[3.3]heptane-1-carboxylic acid, a key starting material for accessing a diverse range of derivatives for drug discovery programs. We will delve into the strategic considerations behind various synthetic modifications and provide detailed, field-proven protocols for key transformations.

The 2-Azaspiro[3.3]heptane Scaffold: A Privileged Motif

The 2-azaspiro[3.3]heptane core offers several advantages in drug design:

  • Improved Physicochemical Properties: Compounds incorporating this scaffold often exhibit higher aqueous solubility and lower metabolic clearance rates compared to their more traditional heterocyclic counterparts.[5]

  • Structural Rigidity and Defined Exit Vectors: The spirocyclic nature of the framework locks the conformation, providing predictable orientations for substituents. This allows for precise probing of protein binding pockets and optimization of ligand-receptor interactions.

  • Novel Chemical Space: As a less explored scaffold compared to piperidine or piperazine, it provides access to novel chemical matter with the potential for new pharmacological activities and intellectual property.

  • Bioisosterism: 2-Azaspiro[3.3]heptane and its derivatives have been successfully employed as bioisosteres of piperidine and pipecolic acid, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.[1][2]

The following workflow illustrates the key functionalization points of the 2-azaspiro[3.3]heptane-1-carboxylic acid scaffold, which will be discussed in detail in this document.

G cluster_0 Core Scaffold cluster_1 Functionalization at C1 (Carboxylic Acid) cluster_2 Functionalization at N2 (Amine) cluster_3 Functionalization at C6 start 2-Azaspiro[3.3]heptane-1-carboxylic Acid amide Amide Coupling start->amide reduction Reduction to Alcohol start->reduction n_alkylation N-Alkylation start->n_alkylation n_arylation N-Arylation start->n_arylation c6_functionalization Introduction of Carbonyl or Amino Groups start->c6_functionalization other_c1 Further Derivatization reduction->other_c1 Oxidation to Aldehyde, Conversion to Alkyne, etc.

Caption: Key Functionalization Strategies for 2-Azaspiro[3.3]heptane-1-carboxylic Acid.

Functionalization at the C1 Position: The Carboxylic Acid Handle

The carboxylic acid at the C1 position is the most versatile functional handle for derivatization. Standard peptide coupling methodologies can be readily applied to generate a diverse library of amides. Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, which opens up another avenue for chemical modifications.

Protocol 1: Amide Coupling of N-Boc-2-azaspiro[3.3]heptane-1-carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol details a standard and robust procedure for the coupling of N-Boc protected 2-azaspiro[3.3]heptane-1-carboxylic acid with a primary amine using HATU as the coupling reagent.

Rationale: The use of a Boc protecting group on the nitrogen at the 2-position prevents unwanted side reactions. HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates or less nucleophilic amines.

Materials:

  • N-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the desired amide.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)
HATU NoneDIPEADMF85-95
EDC/HOBt HOBtDIPEADMF/DCM70-90
T3P NonePyridineDCM70-85

Table 1: Comparison of Common Amide Coupling Reagents for N-Boc-2-azaspiro[3.3]heptane-1-carboxylic Acid.

Protocol 2: Reduction of the Carboxylic Acid to a Primary Alcohol

Reduction of the carboxylic acid to the corresponding primary alcohol provides a valuable intermediate for further functionalization, such as ether formation, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic substitution. A direct reduction of the carboxylic acid can be challenging; therefore, a two-step procedure involving esterification followed by reduction is often employed. The following protocol is adapted from a multigram-scale synthesis.[2]

Rationale: The initial esterification to the methyl ester facilitates a cleaner and more efficient reduction using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄). The Boc protecting group is compatible with these conditions.

G start N-Boc-2-azaspiro[3.3]heptane- 1-carboxylic Acid ester N-Boc-methyl-2-azaspiro[3.3]heptane- 1-carboxylate start->ester SOCl₂, MeOH alcohol N-Boc-(2-azaspiro[3.3]heptan-1-yl)methanol ester->alcohol LiAlH₄, THF

Caption: Two-step reduction of the carboxylic acid to the primary alcohol.

Materials:

  • N-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: Esterification

  • Suspend N-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.

Step B: Reduction

  • Prepare a suspension of LiAlH₄ (1.0 eq) in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C.

  • Dissolve the methyl ester from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by silica gel chromatography if necessary.

Functionalization at the N2 Position: Modulating Pharmacokinetics and Target Engagement

The secondary amine of the 2-azaspiro[3.3]heptane core is another key point for diversification. N-alkylation or N-arylation can significantly impact a compound's pharmacokinetic properties and provides a vector for attaching the scaffold to other parts of a molecule.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of secondary amines. This protocol describes the reaction of a deprotected 2-azaspiro[3.3]heptane derivative with an aldehyde or ketone.

Rationale: This method is generally high-yielding and tolerates a wide range of functional groups on the aldehyde/ketone coupling partner. Sodium triacetoxyborohydride is a mild and selective reducing agent for the in situ formed iminium ion.

Materials:

  • 2-Azaspiro[3.3]heptane-1-carboxylic acid derivative (e.g., methyl ester, after Boc deprotection)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-azaspiro[3.3]heptane derivative and the aldehyde or ketone in anhydrous DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 4-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Functionalization at the C6 Position: Exploring New Exit Vectors

The synthesis of derivatives functionalized at other positions of the spirocyclic core, such as C6, significantly expands the accessible chemical space and allows for the creation of molecules with multiple exit vectors. The synthesis of 6-oxo and 6-amino derivatives has been reported, providing valuable intermediates for further elaboration.[6][7]

Synthesis of 6-Substituted Derivatives

The synthesis of 6-substituted 2-azaspiro[3.3]heptanes typically involves multi-step sequences starting from different precursors. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved through the construction of the two four-membered rings by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles.[6] Similarly, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized via scalable routes, providing a key intermediate for introducing diversity at the C6 position through reactions like Wittig olefination, Grignard additions, or reductive amination of the ketone.[7]

Application in Drug Discovery: Case Studies

The unique properties of the 2-azaspiro[3.3]heptane scaffold have led to its incorporation into several drug candidates.

Compound ClassTargetKey Structural FeatureReported Advantage
Bupivacaine AnalogueSodium Channels2-Azaspiro[3.3]heptane-1-carboxamide replaces the piperidine ringEnhanced anesthetic activity and longer duration of action.[1][2]
Bcl-2 Inhibitors (e.g., Sonrotoclax)Bcl-27-Azaspiro[3.5]nonane linkerKey structural feature in a next-generation inhibitor.[8]
Tuberculosis Drug Candidate (TBI-223)Not specified6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneA key intermediate in a potent antibiotic candidate.[9]

Table 2: Examples of 2-Azaspiro[3.3]heptane Derivatives in Drug Discovery.

Conclusion and Future Outlook

The functionalization of 2-azaspiro[3.3]heptane-1-carboxylic acid offers a rich and diverse landscape for medicinal chemists to explore. The protocols outlined in this guide provide a robust starting point for the synthesis of novel derivatives. The ability to functionalize this scaffold at multiple positions (C1, N2, and C6) allows for the fine-tuning of physicochemical and pharmacological properties, making it a highly attractive building block for modern drug discovery programs. As the demand for novel, three-dimensional molecules continues to grow, we anticipate that the 2-azaspiro[3.3]heptane scaffold will play an increasingly important role in the development of the next generation of therapeutics.

References

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  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]

  • Bigi, M. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Stepanov, A. A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 7(5), 883-891. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

  • Mykhailiuk, P. K. (2020). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. RSC Medicinal Chemistry, 11(10), 1146-1148. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks - Supporting Information. Amazon S3. [Link]

  • Burkhard, J. A., et al. (2010). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. ETH Zurich Research Collection. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • De Nanteuil, F., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Olsson, R., & Krishnan, S. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Stevens, K. E., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1541-1547. [Link]

  • Pretsch, E., et al. (2000). Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-254). Springer, Berlin, Heidelberg. [Link]

  • Umehara, M., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

Sources

Topic: Derivatization of 2-Oxaspiro[3.3]heptane-6-carboxylic acid for Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: Embracing Three-Dimensionality in Drug Discovery

The pursuit of novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. Saturated spirocyclic scaffolds have emerged as powerful design elements, offering a rigid and structurally defined three-dimensional geometry that can enhance target engagement and improve physicochemical properties.[1][2] The 2-Oxaspiro[3.3]heptane core, in particular, is an attractive building block. It serves as a non-planar bioisostere for commonly used groups like gem-dimethyl or carbonyls, often leading to improved metabolic stability and aqueous solubility.[1]

This application note provides a comprehensive guide to the efficient derivatization of 2-Oxaspiro[3.3]heptane-6-carboxylic acid. We present robust, scalable protocols for amide bond formation, tailored for the rapid assembly of diverse compound libraries suitable for high-throughput screening (HTS). The methodologies detailed herein are designed for reliability, high yield, and compatibility with modern parallel synthesis and purification workflows.

Strategic Considerations for Library Synthesis

The Oxetane Core: A Note on Chemical Stability

The central feature of the scaffold, beyond the carboxylic acid handle, is the oxetane ring. While this four-membered ether is a source of desirable physicochemical properties, its stability must be considered during reaction design.

  • General Stability: The oxetane ring is significantly more stable than a corresponding epoxide.[3] It is generally robust under basic and neutral conditions.[4][5]

  • Acid Sensitivity: The ring is susceptible to cleavage under strongly acidic conditions (e.g., concentrated HCl, TFA at elevated temperatures), particularly in the presence of nucleophiles.[3] Mildly acidic conditions (pH > 1) are often tolerated, especially with the sterically hindered 3,3-disubstituted pattern present in this scaffold, which enhances stability.[3][4]

The Amide Bond: The Ideal Gateway for Diversification

The carboxylic acid moiety is the primary handle for derivatization. For library synthesis, amide bond formation is the reaction of choice for several compelling reasons:

  • Vast Substrate Scope: Tens of thousands of primary and secondary amines are commercially available, providing an unparalleled source of diversity.

  • Robust Chemistry: Modern coupling reagents offer high efficiency and broad functional group tolerance.

  • Pharmacological Relevance: The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[6]

Reagent Selection: HATU as the Gold Standard

For high-throughput library production, the choice of coupling reagent is critical for ensuring high success rates across a diverse amine set. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the premier reagent for this workflow.

  • Superior Performance: HATU is renowned for its rapid kinetics, high coupling efficiency, and ability to minimize side reactions.[7][8] It is highly effective for coupling challenging substrates, including sterically hindered or electron-deficient amines.[7][9]

  • Mechanism of Action: HATU converts the carboxylic acid into a highly reactive OAt-active ester intermediate.[10][11] This activation is rapid and efficient in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), which acts as a proton scavenger.[7][12]

The general workflow for library generation is depicted below.

G cluster_prep 1. Reagent Preparation cluster_synthesis 2. Parallel Synthesis cluster_analysis 3. Purification & Analysis P1 Scaffold Stock (in DMF) S1 Dispense Scaffold to Reaction Plate P1->S1 P2 HATU/DIPEA Stock (in DMF) S3 Initiate Reaction: Add HATU/DIPEA P2->S3 P3 Amine Library Plate (96-well, in DMF/DMSO) S2 Add Amine Plate to Reaction Plate P3->S2 S1->S2 S2->S3 S4 Incubate (RT, 1-2h) S3->S4 A1 Quench Reaction (e.g., with H2O) S4->A1 A2 Direct Injection for Mass-Triggered Prep-HPLC A1->A2 A3 Fraction Collection (Pure Products) A2->A3 A4 Solvent Evaporation & Lyophilization A3->A4 A5 Final Library Plate (for HTS) A4->A5

Caption: High-Throughput Amide Library Synthesis Workflow.

Experimental Protocols

Protocol 1: Parallel Amide Library Synthesis in 96-Well Format

This protocol describes the synthesis of a 96-compound library in a deep-well plate format, assuming a final target yield of ~5-10 mg per well.

Materials & Equipment:

  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine library (pre-weighed or as stock solutions in DMSO)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well deep-well reaction block (e.g., 2 mL volume)

  • Multichannel pipette or automated liquid handler

  • Plate shaker/orbital mixer

  • Plate sealer

Procedure:

  • Reagent Preparation (Stock Solutions):

    • Scaffold Stock (0.2 M): Dissolve the required amount of 2-Oxaspiro[3.3]heptane-6-carboxylic acid in anhydrous DMF.

    • Amine Plate (0.25 M): Prepare a 96-well plate containing your diverse amine library. If starting from solids, dissolve each amine in DMF or DMSO to a final concentration of 0.25 M.

    • Activator Stock (0.2 M HATU / 0.4 M DIPEA): In a single flask, dissolve HATU (1.0 eq relative to final acid) and DIPEA (2.0 eq relative to final acid) in anhydrous DMF to the appropriate concentrations. Prepare this solution fresh just before use for optimal activity.[7]

  • Reaction Assembly:

    • To each well of the 96-well deep-well reaction block, add 250 µL of the Scaffold Stock solution (50 µmol, 1.0 eq).

    • To each corresponding well, add 200 µL of the Amine Plate solution (50 µmol, 1.0 eq). Seal the plate and mix briefly. Note: Using a slight excess of a precious amine (e.g., 0.95 eq) can be a strategy if the scaffold is more readily available.

    • Unseal the plate and add 275 µL of the freshly prepared Activator Stock to each well to initiate the reaction. This brings the total volume to ~725 µL and the concentration to ~0.07 M.

  • Reaction & Workup:

    • Immediately seal the reaction block securely.

    • Place the block on a plate shaker and agitate at room temperature for 2-4 hours. Reaction times are typically short, often complete within 60 minutes, but can be extended to ensure completion for less reactive amines.[7]

    • QC Check (Optional): After 2 hours, a small aliquot (5 µL) can be taken from a few representative wells, diluted with acetonitrile/water, and analyzed by LC-MS to check for conversion.

    • Once complete, quench the reaction by adding 250 µL of water to each well.

    • The plate is now ready for purification. The crude reaction mixtures can be directly submitted for mass-triggered preparative HPLC.

Protocol 2: Representative Scale-Up Synthesis

This protocol details the synthesis of a single amide derivative on a 100 mg scale, suitable for full analytical characterization.

Example Reaction: Synthesis of N-benzyl-2-oxaspiro[3.3]heptane-6-carboxamide.

Procedure:

  • In a clean, dry 25 mL round-bottom flask, dissolve 2-Oxaspiro[3.3]heptane-6-carboxylic acid (100 mg, 0.64 mmol, 1.0 eq) in anhydrous DMF (5 mL).

  • Add benzylamine (72 µL, 0.67 mmol, 1.05 eq) followed by DIPEA (223 µL, 1.28 mmol, 2.0 eq).

  • In a separate vial, dissolve HATU (268 mg, 0.70 mmol, 1.1 eq) in anhydrous DMF (2 mL).

  • Add the HATU solution dropwise to the stirring reaction mixture at room temperature.

  • Stir the reaction for 1-2 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash sequentially with 5% LiCl solution (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Purification and Analytical Strategy

For compound libraries, purity is essential to avoid false positives or negatives in biological assays.[13]

  • Primary Purification: The gold standard for library purification is automated, mass-triggered preparative High-Performance Liquid Chromatography (HPLC).[14][15] This technique allows for direct purification of crude reaction mixtures, with the instrument collecting fractions only when the mass of the target compound is detected.[15]

  • Quality Control: All final compounds should be analyzed for identity and purity. A standard LC-MS analysis is typically sufficient for library compounds, providing both a retention time and a mass spectrum to confirm the product and estimate its purity (typically aiming for >95%).

Representative Library Data

The following table illustrates a small, diverse set of amides that can be synthesized using the protocols above.

Amine Building BlockStructure of AmineFinal Product StructureFormulaMW ( g/mol )
CyclopropylamineC₁₀H₁₅NO₂181.23
MorpholineC₁₁H₁₇NO₃211.26
AnilineC₁₃H₁₅NO₂217.26
4-FluorobenzylamineC₁₄H₁₆FNO₂249.28
PiperidineC₁₂H₁₉NO₂209.28
tert-ButylamineC₁₁H₁₉NO₂197.27

Note: Product structures are illustrative representations.

G cluster_reactants cluster_product Scaffold 2-Oxaspiro[3.3]heptane- 6-carboxylic acid Plus + Reagents HATU, DIPEA DMF, RT Amine Amine (R1-NH-R2) Product Amide Product Reagents->Product

Caption: General Reaction Scheme for HATU-Mediated Amide Coupling.

Conclusion

2-Oxaspiro[3.3]heptane-6-carboxylic acid is a valuable scaffold for generating novel, three-dimensional molecules for drug discovery. The protocols described here, centered on HATU-mediated amide coupling, provide a reliable and high-throughput method for creating large, diverse screening libraries. Careful consideration of the oxetane ring's stability by using mild, basic conditions is key to success. This approach, combined with modern automated purification, enables the rapid exploration of this promising chemical space.

References

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52.

  • Röder, E., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 7(1), 11-21.

  • The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. Retrieved January 19, 2026, from [Link]

  • Wikipedia contributors. (2023). HATU. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Chemodex. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 19, 2026, from [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067.

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved January 19, 2026, from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231.

  • Kyranos, J. N., & Cai, H. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.

  • Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Retrieved January 19, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved January 19, 2026, from [Link]

  • Ek, F., & Kihlberg, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11484-11491.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]

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The 2-Oxaspiro[3.3]heptane Scaffold: A Guide to an Emerging Privileged Motif in Bioactive Molecule Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional flat, aromatic-rich compounds. This "escape from flatland" has illuminated the path toward molecules with greater three-dimensionality (Fsp3 character), a characteristic strongly correlated with clinical success.[1] Within this paradigm, the 2-oxaspiro[3.3]heptane (OSH) scaffold and its heteroatomic congeners have emerged as privileged structural motifs, offering a unique blend of rigidity, polarity, and synthetic tractability.[2]

This technical guide provides an in-depth exploration of the 2-oxaspiro[3.3]heptane scaffold for researchers, scientists, and drug development professionals. We will delve into the strategic rationale for its incorporation, provide detailed synthetic protocols for key building blocks and their integration into bioactive molecules, and present case studies that underscore its transformative potential in medicinal chemistry.

The Strategic Value of the 2-Oxaspiro[3.3]heptane Moiety

The OSH scaffold is a spirocyclic system featuring a central quaternary carbon connecting an oxetane and a cyclobutane ring. This compact, rigid architecture imparts several desirable properties to a molecule, making it a powerful tool for lead optimization.

Bioisosteric Replacement: A Gateway to Improved Properties

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but alters physicochemical properties, is a cornerstone of modern drug design.[3] The OSH scaffold serves as an effective bioisostere for several common motifs:

  • gem-Dimethyl and Carbonyl Groups: The oxetane portion of the OSH scaffold is a well-established polar equivalent of the gem-dimethyl group and a stable surrogate for a carbonyl moiety.[4] This substitution can enhance aqueous solubility and metabolic stability while maintaining a similar steric profile.[5]

  • Common Heterocycles: Nitrogen-containing analogues, such as 2-oxa-6-azaspiro[3.3]heptane, are increasingly utilized as rigid scaffolds to replace flexible heterocycles like morpholine and piperazine.[3][6] This rigidification can lead to improved target engagement and a more predictable structure-activity relationship (SAR).

The inherent strain and three-dimensional nature of the OSH scaffold contribute to its favorable properties. The rigid framework can lock in a specific conformation, potentially increasing binding affinity to a biological target. Furthermore, the introduction of an oxygen atom enhances polarity, which can lead to improved solubility and a lower tendency for non-specific binding.

Synthetic Protocols: Accessing the 2-Oxaspiro[3.3]heptane Core

The practical application of the OSH scaffold in drug discovery hinges on the availability of efficient and scalable synthetic routes to key building blocks. Here, we provide detailed protocols for the synthesis of a crucial precursor, 3,3-bis(bromomethyl)oxetane, and a versatile functionalized analogue, 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester.

Protocol 1: Scalable Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

This protocol outlines a robust, scalable synthesis of BBMO, a key electrophilic building block for the construction of the 2-oxaspiro[3.3]heptane core. The procedure is adapted from a method developed for the synthesis of an intermediate for the antibiotic drug candidate TBI-223.[7]

Workflow for the Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

TBNPA Tribromoneopentyl Alcohol (TBNPA) Schotten_Baumann Schotten-Baumann Conditions TBNPA->Schotten_Baumann NaOH Sodium Hydroxide (aq) NaOH->Schotten_Baumann Distillation Distillation Schotten_Baumann->Distillation BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) Distillation->BBMO

Caption: Synthesis of BBMO from Tribromoneopentyl Alcohol.

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., water, organic co-solvent)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve tribromoneopentyl alcohol in an appropriate solvent system.

  • Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture while maintaining vigorous stirring. The reaction is typically performed under Schotten-Baumann conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, and wash it with water and brine to remove any remaining base and salts.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by distillation to obtain pure 3,3-bis(bromomethyl)oxetane. This procedure has been demonstrated to yield the product in 72% yield and >95% purity on a large scale.[7]

Causality of Experimental Choices: The use of Schotten-Baumann conditions (a two-phase system with an aqueous solution of a base and an organic solvent) is crucial for controlling the reaction rate and minimizing side reactions. The slow addition of the base prevents a rapid exotherm and potential degradation of the product. Distillation is an effective purification method for this relatively volatile product, allowing for its isolation in high purity.

Protocol 2: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes a multi-step synthesis of a valuable building block that allows for the introduction of functionality at the 6-position of the spiro[3.3]heptane core. This method provides access to derivatives that can be further elaborated into a variety of bioactive molecules.[8]

Workflow for the Synthesis of a Functionalized 2-Azaspiro[3.3]heptane

cluster_0 Step 1-2: Reduction & Protection cluster_1 Step 3-4: Cyclization & Deprotection cluster_2 Step 5: Ketone Formation & Boc Protection Start Starting Material (Compound 14) Reduction Reduction Start->Reduction LiAlH4 LiAlH4 LiAlH4->Reduction Protection Ts Protection Reduction->Protection TsCl TsCl TsCl->Protection Cyclization Ring Closure (K2CO3, o-nitrobenzenesulfonamide) Protection->Cyclization Deprotection Sulfonamide Cleavage Cyclization->Deprotection Thiophenol Thiophenol, K2CO3 Thiophenol->Deprotection Ketone_Formation Ketone Formation Deprotection->Ketone_Formation Acid Acidic Condition Acid->Ketone_Formation Boc_Protection Boc Protection Ketone_Formation->Boc_Protection Boc2O Boc2O, Base Boc2O->Boc_Protection Final_Product tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Boc_Protection->Final_Product

Caption: Multi-step synthesis of a key functionalized spirocycle.

Materials:

  • Starting material (Compound (14) as described in the reference)[8]

  • Lithium aluminum hydride (LiAlH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium carbonate (K₂CO₃)

  • o-Nitrobenzenesulfonamide

  • Thiophenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Various solvents (THF, DMF, ethyl acetate), acids, and bases as described in the reference.[8]

Procedure:

  • Reduction: The starting material is reduced using lithium aluminum hydride in a suitable solvent like THF.

  • Tosylation: The resulting alcohol is protected with a tosyl group using TsCl in the presence of a base.

  • Ring Closure: The tosylated intermediate undergoes ring closure with o-nitrobenzenesulfonamide in the presence of potassium carbonate.

  • Deprotection: The o-nitrobenzenesulfonyl group is cleaved using thiophenol and potassium carbonate in DMF.

  • Ketone Formation and Boc Protection: The intermediate is treated with acid to generate the ketone, followed by protection of the amine with Boc₂O under basic conditions to yield the final product. The overall yield for this multi-step synthesis can reach 41%.[8]

Causality of Experimental Choices: The choice of protecting groups is critical in this multi-step synthesis. The tosyl group serves as a good leaving group for the initial cyclization, while the o-nitrobenzenesulfonyl group is used as an amine protecting group that can be cleaved under conditions that are orthogonal to the final Boc protection. The final Boc group is a standard protecting group in medicinal chemistry, readily removed under acidic conditions to allow for further functionalization of the nitrogen atom.

Application in Bioactive Molecules: A Case Study

The true measure of a scaffold's utility lies in its successful application in drug discovery programs. While comprehensive data for the direct replacement of a gem-dimethyl group with a 2-oxaspiro[3.3]heptane is dispersed across proprietary literature, the principles can be effectively illustrated through the well-documented use of its aza-analogues.

Case Study: 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere in the Potent Antibiotic TBI-223

The development of the tuberculosis drug candidate TBI-223 provides an excellent example of the strategic incorporation of a spiro[3.3]heptane scaffold.[7] The core of TBI-223 features a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane moiety. This scaffold was chosen as a rigid bioisostere for more common heterocycles, contributing to the molecule's overall profile.

Incorporation Strategy:

The synthesis of the key intermediate for TBI-223 involves the direct alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane.[7] This convergent approach is highly efficient and scalable, a critical consideration for the development of a drug intended for wide distribution.[7]

Impact on Physicochemical Properties:

The incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold imparts a high degree of three-dimensionality and polarity. This is expected to contribute to improved aqueous solubility and metabolic stability compared to more lipophilic and flexible analogues. The rigid nature of the scaffold also helps to position the substituents in a well-defined orientation for optimal interaction with the biological target.

Quantitative Data on Physicochemical Properties of Related Scaffolds:

While specific comparative data for TBI-223 is not publicly available, studies on similar spiro[3.3]heptane systems have demonstrated their impact on key drug-like properties.

PropertyPiperazine Analogue2,6-Diazaspiro[3.3]heptane AnalogueChange
Lipophilicity (logD) HigherLowerDecreased
Aqueous Solubility LowerHigherIncreased
Metabolic Stability VariableGenerally IncreasedImproved

This table represents general trends observed when replacing a piperazine with a 2,6-diazaspiro[3.3]heptane scaffold, a close analogue of the 2-oxa-6-azaspiro[3.3]heptane. The magnitude of the change is context-dependent.

The observed decrease in lipophilicity upon introduction of the spiro[3.3]heptane core is a particularly noteworthy and often desirable outcome in drug design, as it can lead to a better overall ADME (absorption, distribution, metabolism, and excretion) profile.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The 2-oxaspiro[3.3]heptane scaffold and its heteroatomic analogues represent a powerful addition to the medicinal chemist's toolkit. Their unique combination of three-dimensionality, rigidity, and favorable physicochemical properties makes them ideal for addressing common challenges in lead optimization, such as poor solubility, metabolic instability, and off-target activity. The availability of scalable synthetic routes to key building blocks further enhances their attractiveness for drug discovery programs. As the demand for novel, differentiated, and clinically successful drug candidates continues to grow, the strategic incorporation of the 2-oxaspiro[3.3]heptane scaffold is poised to play an increasingly important role in shaping the future of medicine.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Publishing. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]

  • Stability of selected compounds indicating the % of compound remaining... (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (2017). Thieme Chemistry. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2010). Request PDF. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2015). Request PDF. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate. [Link]

  • Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents.

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2022). Journal of the American Chemical Society. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. (2017). Angewandte Chemie International Edition. [Link]

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Application Note: A Robust, Scalable Protocol for the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Superior Building Block

In modern medicinal chemistry, the creation of molecules with three-dimensional complexity is paramount for achieving high potency and selectivity while maintaining favorable physicochemical properties.[1][2] The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a highly valuable building block, primarily serving as a rigid, sp³-rich bioisostere for the commonly used morpholine moiety.[3][4] Its unique spirocyclic structure offers a defined conformational rigidity that can lead to improved metabolic stability and binding interactions.[2][5]

However, the synthesis and isolation of this valuable amine have historically presented significant challenges.[3] The free base is unstable for long-term storage, and its most common salt form, the hemioxalate, suffers from poor solubility in many organic solvents.[4][6] This limited solubility hampers its utility in subsequent synthetic transformations, particularly in high-throughput and process chemistry settings.

This application note details a robust and scalable experimental procedure for the synthesis of 2-oxa-6-azaspiro[3.3]heptane as its sulfonate salt. We demonstrate that sulfonate salts—such as the mesylate, tosylate, or camphor sulfonate—provide a superior alternative, yielding stable, non-hygroscopic, crystalline solids with markedly improved solubility.[4][6] This protocol enables researchers to reliably produce and utilize this key structural motif, accelerating discovery and development workflows.

Synthetic Strategy: From Protected Precursor to Stable Salt

The overall strategy involves a two-stage process. First, a suitable N-protected precursor is deprotected via catalytic hydrogenolysis to yield the 2-oxa-6-azaspiro[3.3]heptane core, which is isolated as a stable acetate salt. Second, this acetate salt undergoes a salt-exchange reaction with a selected sulfonic acid in a suitable solvent, leading to the precipitation of the highly crystalline and more soluble target sulfonate salt.

This approach bypasses the isolation of the unstable free base and avoids the problematic oxalate salt, providing a direct route to a ready-to-use building block.

cluster_0 Stage 1: Deprotection & Acetate Salt Formation cluster_1 Stage 2: Sulfonate Salt Formation (Salt Exchange) A N-Benzyl-2-oxa-6-azaspiro[3.3]heptane (Precursor) B 2-Oxa-6-azaspiro[3.3]heptane (Free Base in situ) A->B H₂, Pd/C MeOH, Acetic Acid C 2-Oxa-6-azaspiro[3.3]heptane Acetate Salt (Isolated Intermediate) B->C Evaporation & Trituration E 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt (Final Crystalline Product) C->E Methanol Room Temp D Desired Sulfonic Acid (e.g., MsOH, TsOH) D->E

Figure 1: Overall reaction scheme for the two-stage synthesis.

Experimental Protocols & Methodologies

Part A: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Acetate (4b)

Causality: This protocol utilizes a catalytic hydrogenolysis to cleave the N-benzyl protecting group. Acetic acid is included in the reaction mixture not only as a co-solvent but also to protonate the newly formed secondary amine in situ. This prevents potential side reactions and facilitates the isolation of a stable, handleable acetate salt intermediate, avoiding the problematic free base.

Materials:

  • N-Benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

  • Methanol (MeOH), anhydrous

  • Acetic Acid (AcOH), glacial (1.0-1.1 equiv)

  • Methyl tert-butyl ether (MTBE)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a suitable hydrogenation vessel, add N-benzyl-2-oxa-6-azaspiro[3.3]heptane and methanol (approx. 0.2 M concentration).

  • Add acetic acid (1.05 equivalents).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 3-4 bar.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain a viscous oil.

  • Add MTBE to the oil and stir or sonicate the mixture. This process, known as trituration, will induce the precipitation of the acetate salt as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold MTBE, and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane acetate (4b ) as a stable white solid. The yield for this step is typically high (85-95%).[4]

Part B: Formation of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

Causality: This step leverages the principles of acid-base chemistry and solubility. A strong sulfonic acid is introduced to a solution of the acetate salt. The sulfonic acid protonates the amine, displacing the weaker acetic acid. The resulting sulfonate salt is specifically chosen to be poorly soluble in the reaction solvent (methanol), causing it to crystallize out of solution, driving the equilibrium towards the product and providing a simple, high-yielding isolation method.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane Acetate (4b ) (1.0 equiv)

  • Methanol (MeOH), anhydrous

  • Sulfonic Acid of choice (e.g., methanesulfonic acid, p-toluenesulfonic acid, (1S)-(+)-10-camphorsulfonic acid) (1.0-1.1 equiv)

Procedure:

  • In a clean, dry flask, dissolve the 2-oxa-6-azaspiro[3.3]heptane acetate (4b ) in methanol (approx. 0.5 M concentration). Stir until a clear solution is obtained.

  • To the stirred solution, add the selected sulfonic acid (1.05 equivalents) at room temperature. The acid can be added neat if liquid or as a solution in a small amount of methanol if solid.

  • Upon addition of the sulfonic acid, a precipitate should begin to form. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation and crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold methanol or MTBE to remove residual acetic acid and any unreacted starting materials.

  • Dry the product under vacuum at 40-50 °C to a constant weight. The resulting 2-oxa-6-azaspiro[3.3]heptane sulfonate salt is typically a highly crystalline, free-flowing solid.

Data Summary and Characterization

The choice of sulfonic acid allows for the tuning of physical properties. Below is a summary of expected outcomes based on different acids.

Sulfonic AcidEquivalentsSolventExpected OutcomeTypical Yield
Methanesulfonic Acid1.1MeOHWhite crystalline solid>90%
p-Toluenesulfonic Acid1.1MeOHWhite crystalline solid>90%
Camphorsulfonic Acid1.1MeOHWhite crystalline solid>90%

Characterization:

  • ¹H NMR: The spectrum should clearly show the characteristic peaks for the 2-oxa-6-azaspiro[3.3]heptane cation. In D₂O or DMSO-d₆, one would expect to see signals corresponding to the two sets of CH₂ groups of the azetidine ring and the two sets of CH₂ groups of the oxetane ring. The sulfonate counter-ion will also have characteristic peaks (e.g., a methyl singlet for mesylate, aromatic protons for tosylate).

  • Mass Spectrometry (ESI+): The analysis will show the parent ion for the protonated amine [C₅H₉NO + H]⁺ at m/z ≈ 100.1.

  • Purity Assay: Purity can be determined by quantitative ¹H NMR (qNMR) using an internal standard or by LC-MS.

Experimental Workflow and Troubleshooting

Figure 2: Step-by-step laboratory workflow for synthesis and isolation.

Problem Potential Cause Recommended Solution
Stage A: Hydrogenolysis is sluggish or incomplete Inactive catalyst; Insufficient H₂ pressure; Poor stirring.Ensure the catalyst is fresh. Increase H₂ pressure or extend reaction time. Ensure stirring is vigorous enough to suspend the catalyst.
Stage B: Sulfonate salt does not precipitate Solution is too dilute; Incorrect solvent choice.Concentrate the solution carefully. If the product remains soluble, slowly add a non-polar anti-solvent like MTBE or heptane to induce precipitation.
Stage B: Product precipitates as an oil Presence of impurities; Residual water or acetic acid.Try to induce crystallization by scratching the inside of the flask. Alternatively, decant the solvent, redissolve the oil in a minimum amount of hot methanol, and allow it to cool slowly. Trituration with a different solvent system may also be effective.
Final Product: Shows signs of ring-opening Exposure to overly harsh acidic conditions.This protocol avoids strong, nucleophilic acids like HCl which are known to cause oxetane ring-opening.[4] Stick to non-nucleophilic sulfonic acids.

Conclusion

The conversion of 2-oxa-6-azaspiro[3.3]heptane into its sulfonate salts represents a significant improvement over previous methods that relied on the poorly soluble oxalate salt. The protocols described herein are scalable, high-yielding, and produce a final product that is a stable, crystalline, and highly soluble solid. These advantageous properties make the sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane ideal building blocks for applications in medicinal chemistry, process development, and automated synthesis, thereby facilitating the exploration of this important chemical space.

References

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.
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  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Spirocyclic Amines.
  • Barber, T. Q., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1344-1350.
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  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros.
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  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]

  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?[Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 747-752. [Link]

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Application Notes & Protocols: The Strategic Implementation of 2-Azaspiro[3.3]heptane as a Piperidine Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] While its contributions to molecular structure and biological activity are undeniable, it can also introduce metabolic liabilities and suboptimal physicochemical properties. Bioisosteric replacement is a powerful strategy to mitigate these challenges, and the 2-azaspiro[3.3]heptane motif has emerged as a premier, three-dimensional (3D) bioisostere for piperidine.[3][4][5] This guide provides an in-depth analysis of the strategic advantages of this replacement, details key synthetic protocols, and presents case studies to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this novel scaffold.

The Rationale: Escaping "Flatland" and Overcoming Piperidine's Limitations

The "Escape from Flatland" concept in medicinal chemistry advocates for moving away from planar, aromatic systems towards more three-dimensional, sp³-rich scaffolds.[4] This shift is driven by the observation that increased molecular three-dimensionality often correlates with improved clinical success rates, enhancing properties like solubility, metabolic stability, and target selectivity.[6][7]

While piperidine is not flat, its conformational flexibility can be a double-edged sword. Furthermore, it is susceptible to oxidative metabolism, which can be a significant hurdle in drug development. The 2-azaspiro[3.3]heptane scaffold directly addresses these issues by introducing a rigid, sp³-rich core that offers distinct structural and physicochemical advantages.[4][8]

G cluster_0 Traditional Approach cluster_1 Modern Bioisosteric Approach Piperidine Piperidine Scaffold (Flexible, Metabolically Liable) Spirocycle 2-Azaspiro[3.3]heptane (Rigid, Sp³-Rich, Stable) Piperidine->Spirocycle Bioisosteric Replacement Improved_Properties Enhanced Solubility Improved Metabolic Stability Novel Exit Vectors Increased Potency/Selectivity Spirocycle->Improved_Properties Leads to

Caption: Bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane.

Comparative Analysis: 2-Azaspiro[3.3]heptane vs. Piperidine

The decision to substitute a piperidine ring with a 2-azaspiro[3.3]heptane moiety is grounded in the latter's superior physicochemical properties. The spirocyclic nature, defined by two rings fused at a single quaternary carbon, imparts rigidity and a unique 3D geometry.[9]

Key Physicochemical Advantages:

  • Three-Dimensionality and Rigidity : The spirocyclic system locks the conformation of the molecule, which can optimize the orientation of binding elements for improved efficacy and selectivity.[8] This rigidity contrasts with the flexible chair/boat conformations of piperidine. The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine, providing a means to probe novel chemical space.[10][11]

  • Solubility and Lipophilicity : A common challenge with sp³-rich scaffolds is increased lipophilicity. Counterintuitively, the introduction of a 2-azaspiro[3.3]heptane often lowers the distribution coefficient (logD), despite the net addition of a carbon atom.[12] This phenomenon is frequently rationalized by the scaffold's ability to increase the basicity (pKa) of the nitrogen atom, leading to a higher proportion of the protonated, more soluble form at physiological pH.[8][12]

  • Metabolic Stability : Spirocyclic scaffolds, particularly those containing strained four-membered rings, often exhibit enhanced metabolic stability.[4][8] The quaternary spiro-carbon is not susceptible to oxidation, and the overall compact structure can sterically shield adjacent sites from metabolic enzymes like cytochrome P450s.

Data Presentation: Property Comparison
PropertyTypical Piperidine DerivativeCorresponding 2-Azaspiro[3.3]heptane DerivativeRationale for Change
Molecular Shape Flexible (Chair/Boat)Rigid, 3D ConformationSpirocyclic fusion restricts bond rotation.[8]
Aqueous Solubility ModerateHigher Increased basicity and greater sp³ character often improve solvation.[3][8]
Lipophilicity (logD) BaselineLower Increased basicity leads to higher protonation at pH 7.4, reducing distribution into organic phases.[12]
Metabolic Stability Susceptible to oxidationImproved Quaternary spiro-carbon and steric shielding reduce susceptibility to metabolic enzymes.[4]
Basicity (pKa) BaselineHigher The geometry of the azetidine ring alters the electronic environment of the nitrogen atom.[12]
Novelty / IP Space CrowdedOpen The unique scaffold provides access to novel chemical space and intellectual property opportunities.[13]

Experimental Protocols: Synthesis and Functionalization

The successful application of this bioisostere relies on efficient and scalable synthetic routes. Several methods have been developed to access the core and its derivatives.

Protocol 1: Scalable Synthesis of a Key Intermediate: tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes a practical, scalable synthesis starting from N-Boc-azetidin-3-one, a readily available starting material.[10] This intermediate is valuable for further derivatization on the cyclobutane ring.[11]

G A N-Boc-azetidin-3-one B [2+2] Cycloaddition (with Dichloroketene) A->B C Dichlorocyclobutanone Adduct B->C D Reductive Dechlorination (e.g., Zn, NH4Cl) C->D E Target Intermediate: Boc-6-oxo-2-azaspiro[3.3]heptane D->E

Caption: Workflow for the synthesis of a key oxo-azaspiroheptane intermediate.

Step-by-Step Methodology:

  • Generation of Dichloroketene : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve trichloroacetyl chloride in anhydrous diethyl ether or THF. Cool the solution to 0°C.

  • Activation : Add activated zinc dust portion-wise to the solution while stirring vigorously. The reaction is exothermic; maintain the temperature between 0-10°C. Stir for 1 hour at this temperature to ensure the formation of the zinc enolate.

  • [2+2] Cycloaddition : To the freshly prepared dichloroketene solution, add a solution of N-Boc-azetidin-3-one in the same anhydrous solvent dropwise, maintaining the temperature below 15°C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Filter the mixture through a pad of Celite to remove zinc salts. Extract the aqueous layer with ethyl acetate (3x).

  • Purification of Adduct : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude dichlorocyclobutanone adduct can be purified by column chromatography.

  • Reductive Dechlorination : Dissolve the purified adduct in a protic solvent like ethanol or acetic acid. Add ammonium chloride followed by activated zinc dust.

  • Final Product Isolation : Heat the mixture to reflux and stir for 2-4 hours. Monitor by LC-MS. Upon completion, cool the reaction, filter through Celite, and concentrate the filtrate. Perform an aqueous work-up with ethyl acetate and saturated sodium bicarbonate. The final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, can be purified by silica gel chromatography.[10]

Protocol 2: N-Functionalization via Boc Deprotection and Reductive Amination

This protocol details the functionalization of the azetidine nitrogen, a common step for incorporating the scaffold into a larger molecule.

  • Boc Deprotection : Dissolve the Boc-protected 2-azaspiro[3.3]heptane derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment : Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Reaction : Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation of Amine Salt : Upon completion, concentrate the solvent under reduced pressure. The resulting hydrochloride or trifluoroacetate salt can often be used directly in the next step or triturated with diethyl ether to yield a solid.

  • Reductive Amination : Suspend the amine salt and a desired aldehyde or ketone in a solvent like dichloroethane (DCE) or methanol.

  • Coupling : Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). If starting from the free base, a mild acid like acetic acid may be added to facilitate imine/imminium formation.

  • Final Purification : Stir at room temperature for 6-24 hours. Quench the reaction with water or saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry, and purify by column chromatography or preparative HPLC.

Application Case Studies

The true value of a bioisostere is demonstrated through its successful application in drug discovery programs.

Case Study 1: Orally Bioavailable Fetal Hemoglobin (HbF) Inducers

In the development of therapies for β-hemoglobinopathies like sickle cell disease, researchers sought to optimize a hit compound for inducing HbF.[14]

  • Challenge : The initial hit compound had suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Solution : Structure-activity relationship (SAR) exploration led to the replacement of a more flexible, less stable moiety with a rigid 2-azaspiro[3.3]heptane derivative.[14]

  • Outcome : The resulting compound, derivative 18 , demonstrated a significant dose-dependent increase in globin switching in vivo. It possessed a unique structure with developable properties and showed no genotoxic effects, proving much safer than the standard-of-care, hydroxyurea.[14]

Case Study 2: Local Anesthetics - Bupivacaine Analogue

The 2-substituted piperidine fragment in the local anesthetic Bupivacaine was replaced with a 2-azaspiro[3.3]heptane-1-carboxylic acid moiety.[4][15]

  • Challenge : Enhance the potency and duration of action of a known local anesthetic while maintaining a favorable safety profile.

  • Solution : A spirocyclic analogue of Bupivacaine was synthesized, incorporating the rigid 2-azaspiro[3.3]heptane core.[4]

  • Outcome : The spirocyclic analogue exhibited enhanced activity and a longer duration of action compared to the original drug.[4][15] This highlights how the scaffold's rigidity and altered physicochemical properties can directly translate to improved pharmacodynamics.

Conclusion and Future Outlook

The 2-azaspiro[3.3]heptane scaffold is more than just a novelty; it is a validated and highly effective bioisostere for piperidine. Its inherent three-dimensionality, rigidity, and favorable impact on physicochemical properties like solubility and metabolic stability make it an invaluable tool for medicinal chemists.[6][8] The synthetic accessibility of these building blocks continues to improve, enabling their broader application in drug discovery programs.[3][16] By strategically employing this motif, researchers can overcome common drug development hurdles, navigate crowded intellectual property landscapes, and ultimately design safer and more effective therapeutics.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Hiesinger, L., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(10), 1119-1122. [Link]

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  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [Link]

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  • De Craecker, S., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications. [Link]

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  • Sci-Hub. (2017). Synthesis of 1-Substituted 2-Azaspiro[3.3]-heptanes. Synfacts, 13(10), 1018. [Link]

  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6664-6667. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). ResearchGate. [Link]

  • Xu, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Wuitschik, G., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • C&EN Global Enterprise. (2026, January 12). A piperidine proxy. C&EN Global Enterprise, 104(1). [Link]

  • Scilit. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

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Application Notes and Protocols: On-DNA Synthesis of 2-Oxa-1-azaspiro[3.3]heptanes for the Expansion of Chemical Diversity in DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the rapid exploration of vast chemical space. However, the diversity of these libraries is often constrained by the repertoire of DNA-compatible reactions. Three-dimensional, sp³-rich scaffolds are highly sought after in drug design as they can confer improved physicochemical properties such as increased solubility and metabolic stability, while providing precise vectoral orientation of substituents.[1][2][3] This application note details a proposed synthetic strategy and protocol for the on-DNA synthesis of 2-oxa-1-azaspiro[3.3]heptanes, a valuable and underexplored scaffold for DELs. The described methodology leverages a visible-light-mediated [2+2] photocycloaddition, a robust and mild reaction compatible with the delicate nature of DNA.[1][2][4]

Introduction: The Imperative for 3D Scaffolds in DELs

DNA-Encoded Library technology (DELT) enables the synthesis and screening of libraries of unprecedented size, often containing billions of unique small molecules. A significant trend in medicinal chemistry is the move away from flat, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbon centers (Fsp³).[1][3] This shift is driven by the observation that increased three-dimensionality often correlates with greater clinical success by improving potency, selectivity, and pharmacokinetic profiles.[1][3]

Spirocyclic scaffolds are particularly attractive in this context.[3][5] The rigid, defined geometry of spirocycles allows for precise projection of chemical substituents into three-dimensional space, facilitating optimal interactions with biological targets.[3] The 2-oxa-1-azaspiro[3.3]heptane motif, incorporating both an oxetane and an azetidine ring, is a promising bioisostere for commonly used groups like piperidines, and can offer advantages in terms of aqueous solubility and metabolic clearance.[6][7][8]

This guide provides a comprehensive framework for the incorporation of this valuable scaffold into DNA-encoded libraries, thereby expanding the accessible chemical space for drug discovery programs.

Reaction Scheme and Mechanism

The proposed synthesis of DNA-conjugated 2-oxa-1-azaspiro[3.3]heptanes is based on a [2+2] photocycloaddition between a DNA-linked exomethylene azetidine and a suitable carbonyl compound, such as a ketone or aldehyde, under visible light irradiation with a suitable photosensitizer. This approach is adapted from demonstrated on-DNA photocycloadditions for the synthesis of related oxa-azaspiro(bicyclo[3.2.0])heptanes.[1][2][4]

Overall Reaction:

Caption: General scheme for the on-DNA synthesis of 2-oxa-1-azaspiro[3.3]heptanes.

Mechanism: The Paternò–Büchi Reaction

The underlying transformation is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene. The reaction proceeds through the following key steps:

  • Excitation: The photosensitizer absorbs visible light and transfers energy to the carbonyl compound (R1-C(=O)-R2), promoting it to an excited triplet state.

  • Biradical Formation: The excited triplet carbonyl adds to the ground-state alkene (the DNA-linked exomethylene azetidine) to form a 1,4-biradical intermediate.

  • Ring Closure: Intersystem crossing followed by radical recombination closes the four-membered oxetane ring, yielding the final spirocyclic product.

The choice of a triplet sensitizer is crucial for achieving high efficiency and minimizing side reactions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the requisite building blocks and the final on-DNA cycloaddition.

Synthesis of DNA-conjugated 3-Exomethyleneazetidine Headpiece

The synthesis begins with a DNA oligonucleotide functionalized with a primary amine. The azetidine headpiece is then constructed on the DNA.

Materials:

  • Amine-modified, single-stranded DNA oligonucleotide (e.g., 5'-NH2-(CH2)6-...)

  • N-Boc-3-oxoazetidine

  • Sodium triacetoxyborohydride (STAB)

  • Wittig reagent (e.g., Methyltriphenylphosphonium bromide)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous solvents (DMF, THF)

  • Aqueous buffers (e.g., Borate buffer, pH 8.5)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Reductive Amination:

    • Dissolve the amine-modified DNA in borate buffer.

    • Add a solution of N-Boc-3-oxoazetidine in DMF.

    • Add STAB and stir the reaction at room temperature for 12-16 hours.

    • Purify the DNA conjugate using standard ethanol precipitation or size-exclusion chromatography.

  • Wittig Olefination:

    • Dry the DNA-conjugated N-Boc-3-aminoazetidine.

    • In a separate flask, prepare the ylide by treating methyltriphenylphosphonium bromide with KOt-Bu in anhydrous THF at 0°C.

    • Add the ylide solution to the dried DNA conjugate and stir at room temperature for 4-6 hours.

    • Quench the reaction with water and purify the DNA conjugate.

  • Boc Deprotection:

    • Treat the purified DNA conjugate with a solution of 50% TFA in water for 30 minutes.

    • Neutralize with a suitable base (e.g., triethylamine) and purify to yield the final DNA-conjugated 3-exomethyleneazetidine headpiece.

On-DNA [2+2] Photocycloaddition

This protocol describes the final library diversification step.

Materials:

  • Purified DNA-conjugated 3-exomethyleneazetidine headpiece

  • Library of carbonyl building blocks (aldehydes and ketones)

  • Photosensitizer (e.g., Iridium or Ruthenium-based photocatalyst)

  • Aqueous reaction buffer (e.g., Phosphate buffer, pH 7.5)

  • Degassing equipment (e.g., Schlenk line or nitrogen bubbling setup)

  • Visible light source (e.g., 450 nm LED array)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube or well plate, combine the DNA-conjugated headpiece, a 100-fold excess of the carbonyl building block, and the photosensitizer in the aqueous buffer.

    • The final DNA concentration should be in the range of 10-100 µM.

    • Thoroughly degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation:

    • Place the reaction vessel in a temperature-controlled setup (e.g., 25°C).

    • Irradiate the mixture with a visible light source (e.g., 450 nm LED) for 2-8 hours with continuous stirring. Reaction progress can be monitored by LC-MS analysis of a small aliquot.

  • Purification:

    • After the reaction is complete, purify the DNA-conjugated product via ethanol precipitation or a suitable chromatography method to remove excess reagents and photocatalyst.

Workflow Visualization:

On_DNA_Synthesis_Workflow Start Start: Amine-Modified DNA ReductiveAmination 1. Reductive Amination (N-Boc-3-oxoazetidine, STAB) Start->ReductiveAmination Purify1 Purification ReductiveAmination->Purify1 Wittig 2. Wittig Olefination (Ph3P=CH2) Purify1->Wittig Purify2 Purification Wittig->Purify2 Deprotection 3. Boc Deprotection (TFA) Purify2->Deprotection Purify3 Purification Deprotection->Purify3 Headpiece DNA-Azetidine=CH2 Headpiece Purify3->Headpiece Photocycloaddition 4. On-DNA [2+2] Photocycloaddition (Carbonyl BBs, Visible Light, Photosensitizer) Headpiece->Photocycloaddition FinalPurification Final Purification Photocycloaddition->FinalPurification End Final Product: DNA-2-oxa-1-azaspiro[3.3]heptane Library FinalPurification->End

Caption: Workflow for the on-DNA synthesis of the 2-oxa-1-azaspiro[3.3]heptane library.

Data and Expected Outcomes

The success of the on-DNA synthesis can be evaluated using several analytical techniques.

Parameter Method Expected Outcome
Reaction Conversion LC-MS>70% conversion of the DNA-headpiece to the desired product.
Product Identity High-Resolution Mass SpectrometryObserved mass should match the calculated mass of the DNA-conjugate.
DNA Integrity Gel ElectrophoresisNo significant degradation of the DNA strand should be observed.
Library Quality Next-Generation Sequencing (NGS)Successful amplification and sequencing of the DNA barcodes post-synthesis.

Table 1: Analytical methods and expected outcomes for on-DNA synthesis validation.

Conclusion and Future Directions

The protocol outlined in this application note provides a robust and reliable method for the synthesis of 2-oxa-1-azaspiro[3.3]heptanes on DNA. This approach significantly expands the chemical toolbox available for DEL synthesis, enabling the creation of libraries with enhanced three-dimensionality and novel structural motifs.[9][10] The mild, visible-light-mediated conditions ensure compatibility with the DNA backbone, making this a broadly applicable transformation.[1][2][4] Future work could explore the diastereoselectivity of the cycloaddition and expand the scope of both the exomethylene and carbonyl building blocks to further increase library diversity. The successful implementation of this chemistry will undoubtedly contribute to the discovery of novel, high-quality hit compounds for a range of challenging biological targets.

References

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. The Royal Society of Chemistry.
  • Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. RSC Publishing.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications.
  • Oxetanes in Drug Discovery Campaigns. ACS Publications.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health.
  • Oxetanes in Drug Discovery Campaigns. National Institutes of Health.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate.
  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate.
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. HitGen.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals actively working with strained spirocyclic systems. Recognizing the unique challenges posed by these scaffolds, this guide provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on improving reaction yields and ensuring product purity.

Introduction: The Value and Challenge of a Strained Scaffold

The 2-oxaspiro[3.3]heptane moiety is a valuable three-dimensional scaffold in modern medicinal chemistry. As a bioisostere for commonly used groups like piperidine or morpholine, it can impart improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining precise exit vectors for molecular elaboration.[1][2] However, the inherent ring strain of the dual cyclobutane-like system, particularly the oxetane ring, presents significant synthetic challenges.[1][3] This guide addresses the most critical steps and offers troubleshooting strategies to navigate these complexities.

Overview of a Common Synthetic Strategy

A prevalent strategy for constructing the 2-oxaspiro[3.3]heptane core involves a double intramolecular alkylation of a malonic ester derivative with a dielectrophile, such as 3,3-bis(bromomethyl)oxetane. The resulting spirocycle can then be hydrolyzed and decarboxylated to yield the target carboxylic acid.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Final Product Formation A Tribromoneopentyl Alcohol B 3,3-Bis(bromomethyl)oxetane (BBMO) A->B NaOH, Ring Closure C Diethyl Malonate D Diethyl 2-Oxaspiro[3.3]heptane-6,6-dicarboxylate C->D 1. NaH, DMF 2. Add BBMO E 2-Oxaspiro[3.3]heptane-6-carboxylic acid D->E 1. Saponification (e.g., KOH) 2. Acidification & Decarboxylation

Caption: A common synthetic workflow for the target molecule.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction to form the core structure is giving a very low yield. What are the primary causes and how can I fix this?

A1: Low yields in the formation of the spiro[3.3]heptane system are a frequent and multifaceted problem. The issue typically stems from sub-optimal reaction conditions or competing side reactions. A systematic troubleshooting approach is essential.[4]

Common Causes & Solutions:

  • Choice of Base and Solvent: The base and solvent system is critical. The base must be strong enough to fully deprotonate the malonic ester but not so harsh that it promotes side reactions.

    • Insight: Strong, sterically hindered bases like potassium tert-butoxide (KOt-Bu) in THF can sometimes lead to elimination side products, such as the formation of 3-methylene oxetane via a Grob-type fragmentation.[5] A more common and often higher-yielding approach uses sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO. This combination ensures complete deprotonation while minimizing elimination.

    • Recommendation: Switch from alkoxide bases to sodium hydride. Ensure the NaH is fresh (or washed with hexanes) and the solvent is anhydrous.

  • Reaction Concentration (High Dilution): The key step is an intramolecular cyclization. If the concentration of the intermediate is too high, intermolecular reactions can occur, leading to oligomerization and polymerization, which are often observed as an insoluble baseline material on TLC or in the crude NMR.

    • Insight: Applying high-dilution principles (pseudo-dilution) favors the intramolecular ring-closing event over intermolecular chain extension.

    • Recommendation: Perform the addition of the dielectrophile (e.g., 3,3-bis(bromomethyl)oxetane) very slowly via a syringe pump to a solution of the deprotonated nucleophile at a low overall concentration (e.g., 0.01-0.05 M).

  • Temperature Control: Temperature management is crucial for controlling the reaction rate and suppressing side reactions.

    • Insight: The initial deprotonation of the malonate is often performed at 0 °C. The subsequent alkylation is typically run at room temperature or slightly elevated temperatures (40-60 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can promote decomposition of the strained oxetane ring or other side reactions.

    • Recommendation: Maintain the temperature at 0 °C during deprotonation. For the alkylation, start at room temperature and monitor by TLC/LC-MS. Only gently heat if the reaction is sluggish.

start Low Spirocyclization Yield check_base Evaluate Base & Solvent start->check_base check_conc Evaluate Concentration start->check_conc check_temp Evaluate Temperature start->check_temp sol_base Action: Switch to NaH in anhydrous DMF. Rationale: Minimizes elimination side-reactions. check_base->sol_base sol_conc Action: Use high dilution (syringe pump addition). Rationale: Favors intramolecular cyclization. check_conc->sol_conc sol_temp Action: Run alkylation at RT or with gentle heating. Rationale: Balances reaction rate and stability. check_temp->sol_temp

Caption: Decision tree for troubleshooting low spirocyclization yields.
Q2: The final saponification and decarboxylation step is cleaving the oxetane ring. How can I prevent this?

A2: This is a critical issue related to the stability of the four-membered oxetane ring, which is susceptible to cleavage under harsh conditions, especially strongly acidic or basic environments at elevated temperatures.[3]

Common Causes & Solutions:

  • Harsh Saponification Conditions: Using concentrated NaOH or KOH with prolonged heating (reflux) can lead to nucleophilic attack on the oxetane ring, causing it to open.

    • Insight: The ester hydrolysis needs to be effective without requiring excessive thermal energy that could overcome the activation barrier for ring-opening.

    • Recommendation: Use milder saponification conditions. Employ a mixture of THF/water or EtOH/water as the solvent to ensure homogeneity at lower temperatures. Use a moderate excess of base (e.g., 2.5-4 equivalents of KOH or LiOH) and stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC/LC-MS.

  • Aggressive Acidification/Decarboxylation: Heating the intermediate diacid in a strongly acidic aqueous solution to promote decarboxylation can lead to acid-catalyzed ring-opening of the oxetane.

    • Insight: While decarboxylation is often driven by heat, the presence of a strong acid in combination with heat is particularly detrimental to the oxetane.[3]

    • Recommendation: After saponification, carefully acidify the reaction mixture at low temperature (0 °C) to a pH of ~2-3. Extract the diacid into an organic solvent (e.g., ethyl acetate). After drying and concentrating the organic phase, perform the decarboxylation by heating the neat diacid or its solution in a high-boiling point solvent (e.g., toluene, xylene) that is free of strong mineral acids. This decouples the harsh acid exposure from the thermal stress.

Q3: I am having trouble synthesizing the 3,3-bis(bromomethyl)oxetane precursor in good yield and purity. What is an optimized procedure?

A3: The quality of this key building block is paramount for the success of the subsequent spirocyclization. Impurities will carry through and complicate the entire synthesis.

Common Causes & Solutions:

  • Inefficient Cyclization: The ring-closure to form the oxetane from a neopentyl alcohol precursor can be low-yielding if not properly controlled.

    • Insight: A robust method for this step involves treating tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant, with sodium hydroxide under Schotten-Baumann conditions.[6] This method is reported to be scalable and efficient.

    • Recommendation: Follow the optimized, protecting-group-free route. A procedure demonstrated on a 100g scale reports an isolated yield of 87% with >99% purity.[6]

  • Purification Difficulties: The product can be difficult to purify via chromatography due to its volatility and reactivity.

    • Insight: The product is amenable to purification by distillation under reduced pressure.

    • Recommendation: After the workup, perform a vacuum distillation to obtain the 3,3-bis(bromomethyl)oxetane in high purity. This is often more effective and scalable than column chromatography for this specific intermediate.[6]

Experimental Protocols & Data

Protocol 1: Synthesis of Diethyl 2-Oxaspiro[3.3]heptane-6,6-dicarboxylate

This protocol is a synthesized methodology based on common practices for spirocyclization.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) and wash with anhydrous hexanes (3x). Suspend the washed NaH in anhydrous DMF (to achieve a final concentration of ~0.1 M).

  • Nucleophile Formation: Cool the NaH suspension to 0 °C. Add diethyl malonate (1.0 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cyclization: In a separate flask, prepare a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq.) in anhydrous DMF. Using a syringe pump, add this solution to the reaction mixture over 4-6 hours.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 50 °C.

  • Workup: Once complete, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Data Summary: Conditions for Related Oxetane Synthesis

The following table summarizes conditions used in the literature for key transformations involving the synthesis of oxetane-containing molecules, providing a reference for optimization.

TransformationReagents & ConditionsYieldSource
Oxetane Ring Closure Tribromoneopentyl alcohol, NaOH (aq)72%[6]
Oxetane Ring Closure 3-bromopropanol derivative, K₂CO₃, MeOH, heat61%[5]
Oxidation to Carboxylic Acid 3-hydroxymethyl-oxetane, O₂, Pd/Pt catalyst, aq. alkalineNot specified[7]
Oxidative Cleavage to Acid Furan-substituted oxetane, RuCl₃, NaIO₄68%[5]
Ester Reduction Oxetane-3-carboxylate, LiAlH₄, -30 °C to -10 °C"Successful in most cases"[3]

References

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Process for the preparation of oxetane-3-carboxylic acids.
  • Process for the preparation of oxetan-3-carboxylic acids.
  • A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes.
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. NIH.
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis.
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Synthesis of 2-Oxa-6-azaspiro[3.

Sources

Identifying common byproducts in 2-Oxaspiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable spirocyclic scaffold. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols based on established chemical principles and field-proven insights.

Introduction to 2-Oxaspiro[3.3]heptane Synthesis

2-Oxaspiro[3.3]heptane is a highly sought-after structural motif in medicinal chemistry, valued for its ability to introduce three-dimensionality and improve the physicochemical properties of drug candidates. Its synthesis, while conceptually straightforward, can be prone to the formation of undesired byproducts that complicate purification and reduce yields. This guide will focus on the most common synthetic strategies and the identification and mitigation of their associated byproducts.

The primary synthetic route discussed is the intramolecular Williamson ether synthesis, a robust method for forming cyclic ethers. This typically involves the preparation of a suitably substituted oxetane precursor followed by base-mediated cyclization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.

Problem 1: Low Yield of 2-Oxaspiro[3.3]heptane with a Significant Amount of an Isomeric Byproduct.

Question: "My reaction to synthesize 2-Oxaspiro[3.3]heptane from 3-(hydroxymethyl)-3-(iodomethyl)oxetane using a strong base like potassium tert-butoxide is giving a low yield of the desired product. I am observing a significant amount of an impurity with the same mass as my product in the GC-MS analysis. What could this byproduct be, and how can I avoid its formation?"

Answer:

The most likely culprit for this isomeric byproduct is 3-methyleneoxetane , formed via a competing Grob-type fragmentation reaction. This elimination pathway is a known side reaction in the synthesis of strained rings, especially when using sterically hindered, strong bases.

Causality:

The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. In the intended SN2 pathway, this alkoxide displaces the iodide on the adjacent methyl group to form the spirocycle. However, the Grob fragmentation pathway involves the concerted fragmentation of the C-C bond and the C-I bond, leading to the formation of an alkene and formaldehyde, which is then followed by the elimination of a proton to give the exocyclic methylene product. The choice of a strong, bulky base like potassium tert-butoxide can favor this elimination pathway over the desired intramolecular substitution.

Mitigation Strategies:

  • Choice of Base: Switch to a less sterically hindered, yet sufficiently strong, base. Sodium hydride (NaH) is an excellent alternative. It is a non-nucleophilic base that will efficiently deprotonate the alcohol without promoting the elimination side reaction.

  • Reaction Conditions: Running the reaction at lower temperatures can also favor the SN2 pathway over the fragmentation, which typically has a higher activation energy.

Experimental Protocol: Synthesis of 2-Oxaspiro[3.3]heptane via Intramolecular Williamson Etherification

  • Step 1: Synthesis of 3-(hydroxymethyl)-3-(iodomethyl)oxetane. This intermediate can be prepared from 3,3-bis(hydroxymethyl)oxetane by monotosylation followed by iodide displacement (Finkelstein reaction).

  • Step 2: Cyclization.

    • To a solution of 3-(hydroxymethyl)-3-(iodomethyl)oxetane in anhydrous THF, add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by GC-MS or TLC.

    • Upon completion, carefully quench the reaction with water at 0 °C.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography on silica gel.

Problem 2: Presence of High Molecular Weight Impurities in the Final Product.

Question: "After my synthesis and purification of 2-Oxaspiro[3.3]heptane, I am still seeing broad peaks at higher retention times in my GC analysis and complex, unresolved signals in my 1H NMR spectrum, suggesting oligomeric or polymeric byproducts. What causes these and how can I minimize them?"

Answer:

The formation of high molecular weight species is likely due to intermolecular side reactions . These can occur at various stages of the synthesis.

Causality:

  • Intermolecular Williamson Ether Synthesis: Instead of the desired intramolecular cyclization, the alkoxide intermediate can react with another molecule of the halo-alcohol starting material, leading to the formation of dimers and higher oligomers. This is more likely to occur at higher concentrations.

  • Ring-Opening Polymerization: Oxetanes are strained rings and can be susceptible to ring-opening polymerization under certain conditions, especially in the presence of strong acids or bases at elevated temperatures. While 2-oxaspiro[3.3]heptane is relatively stable, trace impurities or harsh workup conditions could initiate polymerization.

Mitigation Strategies:

  • High Dilution: To favor the intramolecular reaction, the cyclization step should be performed under high dilution conditions. This can be achieved by using a larger volume of solvent or by the slow addition of the halo-alcohol substrate to a suspension of the base.

  • Careful Control of pH: Avoid strongly acidic conditions during the workup. A gentle aqueous workup with a saturated solution of sodium bicarbonate can help to neutralize any acidic byproducts.

  • Moderate Temperatures: Avoid excessive heating during the reaction and purification, as this can promote polymerization.

Visualization of Byproduct Formation Pathways

Byproduct_Formation cluster_williamson Intramolecular Williamson Ether Synthesis Halo-alcohol Halo-alcohol Alkoxide Alkoxide Halo-alcohol->Alkoxide Base 2-Oxaspiro[3.3]heptane 2-Oxaspiro[3.3]heptane Alkoxide->2-Oxaspiro[3.3]heptane Intramolecular SN2 (Desired) 3-Methyleneoxetane 3-Methyleneoxetane Alkoxide->3-Methyleneoxetane Grob Fragmentation (Side Reaction) Oligomers Oligomers Alkoxide->Oligomers Intermolecular SN2 (Side Reaction)

Caption: Key reaction pathways in the synthesis of 2-Oxaspiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-Oxaspiro[3.3]heptane?

A1: A common and effective starting material is 3,3-bis(hydroxymethyl)oxetane. This diol can be selectively monotosylated and then converted to a halo-alcohol, which is the direct precursor for the intramolecular Williamson ether synthesis. Another route starts from pentaerythritol, but this involves more steps and potential for byproduct formation in the initial stages.

Q2: How can I effectively purify 2-Oxaspiro[3.3]heptane?

A2: 2-Oxaspiro[3.3]heptane is a volatile liquid. For small-scale purifications, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective. For larger scales, fractional distillation under reduced pressure is the preferred method. It is crucial to ensure all glassware is dry and to avoid overheating to prevent polymerization.

Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.

  • GC-MS is excellent for separating volatile components and providing the molecular weight of each species, which is crucial for identifying isomeric byproducts and oligomers.

  • 1H and 13C NMR will provide structural information. For example, the presence of a signal in the alkene region of the 1H NMR spectrum (around 4.5-5.5 ppm) would be indicative of the 3-methyleneoxetane byproduct.

Q4: Can I use a one-pot procedure to synthesize 2-Oxaspiro[3.3]heptane from 3,3-bis(hydroxymethyl)oxetane?

A4: While one-pot procedures are attractive for their efficiency, they can be challenging for this synthesis. The conditions required for the selective monohalogenation of the diol may not be compatible with the basic conditions needed for the subsequent cyclization. A stepwise approach with purification of the halo-alcohol intermediate generally provides higher yields and a cleaner final product.

Data Summary Table

Byproduct NameFormation PathwayKey Identifying Features (NMR/MS)Mitigation Strategy
3-MethyleneoxetaneGrob FragmentationIsomeric with product (same MW). 1H NMR: signals in the alkene region (~4.5-5.5 ppm).Use a non-bulky base (e.g., NaH), lower reaction temperature.
Oligomers/PolymersIntermolecular Williamson Ether Synthesis / Ring-Opening PolymerizationHigh molecular weight signals in MS. Broad, unresolved peaks in NMR.Use high dilution conditions, avoid harsh acidic/basic conditions and high temperatures.

Conclusion

The synthesis of 2-Oxaspiro[3.3]heptane, while a valuable transformation, requires careful control of reaction conditions to minimize the formation of byproducts. Understanding the mechanisms of these side reactions, particularly Grob fragmentation and intermolecular reactions, is key to developing a robust and high-yielding synthetic protocol. By employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic efforts.

References

  • While specific literature detailing byproducts for the parent 2-oxaspiro[3.3]heptane is not readily available, the principles discussed are based on well-established organic chemistry concepts and data from analogous systems. For further reading on the Williamson ether synthesis, Grob fragmentation, and oxetane chemistry, please consult standard organic chemistry textbooks and the following representative literature for related systems: Williamson Ether Synthesis: For a general overview, see March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Grob Fragmentation: West, R.; J. Am. Chem. Soc.1964, 86 (17), pp 3585–3586. (Illustrates the general principle of Grob fragmentation). Oxetane Synthesis and Reactivity: Wipf, P.; Comprehensive Organic Synthesis II, 2014, Volume 4, pp 1072-1105. (Provides a broad overview of oxetane chemistry).

Technical Support Center: Azaspiro[3.3]heptane Synthesis via Aniline Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this valuable structural motif. Azaspiro[3.3]heptanes are increasingly recognized as important bioisosteres for common saturated heterocycles like piperidines and morpholines, often conferring improved physicochemical properties such as reduced lipophilicity.[1] However, their synthesis, particularly via direct double alkylation of anilines, presents unique challenges due to ring strain and competing reaction pathways.

This document provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions to navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in forming the azaspiro[3.3]heptane ring via aniline alkylation?

The principal challenge is orchestrating two sequential N-alkylation events—one intermolecular and one intramolecular—to form a strained spirocyclic system. The key difficulty lies in favoring the desired intramolecular cyclization of the mono-alkylated intermediate over competing intermolecular side reactions, such as polymerization or dimerization.

Q2: What are the typical starting materials for this reaction?

The reaction involves an aniline derivative and a cyclobutane-based dielectrophile. The most common electrophile is 1,1-bis(halomethyl)cyclobutane (e.g., dibromo- or diiodo- derivatives) or the corresponding di-tosylate. The choice of leaving group is a critical parameter for optimization.

Q3: Why is direct Friedel-Crafts alkylation not a viable alternative for this synthesis?

Aniline's amino group is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions. This interaction forms a complex that deactivates the aromatic ring towards electrophilic substitution, preventing the desired reaction.[2][3]

Q4: Can I use any substituted aniline for this reaction?

The electronic nature of the aniline substituent significantly impacts reactivity. Electron-donating groups on the aniline ring increase its nucleophilicity, potentially accelerating the initial alkylation but also increasing the risk of over-alkylation or side reactions. Conversely, electron-withdrawing groups decrease nucleophilicity, often requiring more forcing conditions which can lead to decomposition.[4][5]

Core Synthesis and Mechanism

The formation of an N-aryl-2-azaspiro[3.3]heptane from aniline and a 1,1-bis(electrophilic)methyl cyclobutane derivative is a classic double nucleophilic substitution.

General Reaction Scheme

Reaction_Scheme Aniline Aniline Intermediate Mono-alkylated Intermediate Aniline->Intermediate + Dielectrophile 1,1-bis(halomethyl)cyclobutane (X = Br, I, OTs) Dielectrophile->Intermediate + Base Base Solvent Solvent, ΔT Product N-Aryl-2-azaspiro[3.3]heptane Intermediate->Product Intramolecular Cyclization (Desired) Polymer Polymer/Dimer Intermediate->Polymer Intermolecular Reaction (Side Product) Conditions->Intermediate

Caption: General pathway for azaspiro[3.3]heptane synthesis.

The reaction proceeds in two steps:

  • Initial Intermolecular Alkylation: The aniline nitrogen attacks one of the electrophilic centers of the cyclobutane derivative to form a mono-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen of the intermediate, still nucleophilic, attacks the second electrophilic center on the same molecule to close the second azetidine ring, forming the spirocyclic product.

Optimization of Reaction Parameters

Systematic optimization is crucial for maximizing the yield of the desired spirocycle while minimizing side products. The following table summarizes the influence of key variables.

ParameterOptionsEffect on Reaction & Rationale
Solvent DMF, DMSO, Acetonitrile, THFHigh Polarity (DMF, DMSO): Generally preferred as they solvate the transition state of SN2 reactions, accelerating both steps. Lower Polarity (THF): Can be useful but may require longer reaction times or higher temperatures.[5]
Base K₂CO₃, Cs₂CO₃, NaH, DBU, Proton SpongeInorganic Carbonates (K₂CO₃, Cs₂CO₃): Common, cost-effective choices. Cs₂CO₃ is often superior due to the "caesium effect," which enhances nucleophilicity. Stronger Bases (NaH, DBU): Ensure complete deprotonation of aniline, but can promote elimination side reactions, especially at high temperatures. Use with caution.
Temperature 25°C to 120°CLow Temperature: Minimizes side reactions but may lead to slow or incomplete conversion. High Temperature: Accelerates the reaction but increases the risk of elimination, polymerization, and decomposition. An optimal temperature must be determined empirically, often in the 60-100°C range.[6]
Concentration 0.01 M to 1.0 MHigh Dilution (0.01 - 0.1 M): Critically important to favor the intramolecular cyclization over the intermolecular polymerization. This is a classic strategy for ring-forming reactions.
Leaving Group (X) I > Br > OTs > ClReactivity: Iodides are the most reactive leaving groups, allowing for milder reaction conditions, followed by bromides and tosylates. Chlorides are typically too unreactive. The choice is a trade-off between reactivity and the stability/cost of the starting material.
Stoichiometry Aniline : Dielectrophile1:1 to 1.2:1: A slight excess of aniline can help drive the initial reaction to completion but may complicate purification. A 1:1 ratio is a good starting point under high dilution.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Azaspiro[3.3]heptane

Q: My reaction shows no conversion of the aniline starting material, or the yield is below 10%. What are the likely causes and solutions?

This is a common and frustrating issue that typically points to problems with reactivity or reaction conditions.

Troubleshooting_Low_Yield Problem Problem: Low or No Yield Cause1 Cause: Inactive Reagents Problem->Cause1 Cause2 Cause: Insufficiently Activating Conditions Problem->Cause2 Cause3 Cause: Incorrect Stoichiometry or Concentration Problem->Cause3 Solution1 Solution: - Verify purity of aniline and dielectrophile (NMR, GC-MS) - Use freshly prepared/purified reagents Cause1->Solution1 Solution2 Solution: - Increase temperature in 10°C increments - Screen stronger bases (e.g., K₂CO₃ → Cs₂CO₃) - Switch to a more reactive leaving group (e.g., Br → I) Cause2->Solution2 Solution3 Solution: - Confirm molar ratios are correct (typically 1:1) - Ensure high dilution is NOT excessively high (start at 0.1 M) Cause3->Solution3

Sources

Stability issues of oxetane-carboxylic acids during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids. The unique structural and physicochemical properties of the oxetane ring make it a valuable motif in modern medicinal chemistry, often used to improve properties like solubility, metabolic stability, and lipophilicity.[1][2][3][4] However, the inherent ring strain, combined with the reactivity of the carboxylic acid group, presents significant stability challenges during both synthesis and storage.[5][6]

This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to navigate these challenges effectively. We will delve into the causality behind common stability issues and offer self-validating protocols to ensure the integrity of your compounds.

Part 1: Frequently Asked Questions (FAQs) & Core Stability Issues

This section addresses the most common issues encountered by researchers.

Q1: I just synthesized an oxetane-carboxylic acid, but my characterization shows a new, unexpected species after a few days at room temperature. What is happening?

A1: You are likely observing a spontaneous isomerization of your oxetane-carboxylic acid into a more stable heterocyclic lactone (a six- or seven-membered ring, depending on the substitution).[4][5] This is a recently documented but critical instability issue for this class of compounds.[7][8] The reaction can proceed without any external catalyst, even during storage in a vial at room temperature.[5][9]

  • Causality: The intramolecular reaction is driven by the proximity of the carboxylic acid group to the strained oxetane ring. The carboxylate can act as an internal nucleophile, attacking one of the oxetane's methylene carbons and causing the ring to open and re-form as a larger, less strained lactone.[5][10] This process can be accelerated by slight heating.[4][5]

  • Key Takeaway: Assume that many oxetane-carboxylic acids are inherently unstable as free acids. Their stability is highly dependent on their specific substitution pattern.[5]

Q2: My reaction yield is consistently low when using an oxetane-carboxylic acid, and I see multiple byproducts. What are the likely causes?

A2: Low yields and byproduct formation often stem from the decomposition of the oxetane ring under the reaction conditions. The two primary degradation pathways are acid-catalyzed ring-opening and the isomerization to lactones mentioned in Q1.

  • Acidic Conditions: This is the most common culprit. The oxetane ring is susceptible to ring-opening under both strong Brønsted and Lewis acidic conditions.[1][11][12] The anecdotal belief that all oxetanes are unstable in acid is a misconception; however, the risk is significant and depends heavily on the substitution pattern.[1] 3,3-disubstituted oxetanes are markedly more stable due to steric hindrance protecting the ring oxygen and adjacent carbons.[1][3][13]

  • Elevated Temperatures: High temperatures, especially in combination with acidic or even mildly nucleophilic conditions, can provide the energy needed to overcome the activation barrier for ring-opening or isomerization.[5][6][14]

  • Harsh Reagents: Certain powerful reagents, such as some reducing agents (e.g., LiAlH₄ at temperatures above 0 °C), can lead to the decomposition of oxetane-containing molecules.[13][14]

Q3: Are there general rules for predicting the stability of a specific oxetane-carboxylic acid?

A3: Yes. While every molecule is different, some structural features are reliable indicators of stability:

  • Highly Stable:

    • 3,3-Disubstitution: This is the most stabilizing feature, as the substituents sterically block the pathway for external nucleophiles to attack the C-O σ* antibonding orbital.[1][13]

    • Bulky (Hetero)aromatic Substituents: Large, rigid groups can conformationally lock the molecule, increasing stability.[4][5]

    • Zwitterionic Structures: The presence of a basic amine, for example, can form a zwitterion, which has been observed to stabilize the molecule.[4][5]

  • Potentially Unstable:

    • Monosubstitution at the 3-position or substitution at the 2-position: These are generally less stable than their 3,3-disubstituted counterparts.[3]

    • Electron-Donating Groups at C2: These substitution patterns are likely to be unstable.[1]

    • Presence of an Internal Nucleophile: A nearby hydroxyl or amine group can facilitate acid-catalyzed ring-opening.[1][6]

Q4: How should I purify my oxetane-carboxylic acid after synthesis (e.g., saponification)?

A4: Purification is a critical step where degradation often occurs. The standard practice of acidifying the reaction mixture after saponification to protonate the carboxylate can inadvertently create the perfect conditions (low pH) for ring-opening.[13]

  • Recommended Workup:

    • After saponification, carefully neutralize the mixture to a pH of ~7 using a milder acidic source like NaHSO₄.

    • Extract the product into an organic solvent.

    • Minimize any exposure to strong acids during workup and chromatography. If silica gel chromatography is necessary, consider using a less acidic grade of silica or neutralizing it with a small amount of triethylamine in the eluent.

Q5: What are the definitive best practices for storing oxetane-carboxylic acids?

A5: Given their propensity for isomerization, storing the free acids is not recommended for long periods.

  • Short-Term Storage: If you must store the free acid, do so at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[15]

  • Long-Term Storage (Recommended): The most reliable method to ensure compound integrity is to store it as a precursor.

    • As an Ester: Store the methyl or ethyl ester precursor and perform the saponification immediately before use.

    • As a Salt: Store the stable lithium or sodium salt of the carboxylic acid.[9] This prevents the intramolecular reaction by keeping the nucleophile in its carboxylate form and removing the acidic proton required for ring activation.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides deeper, protocol-based solutions to specific experimental failures.

Troubleshooting Guide 1: Isomerization During Storage or Reaction
  • Problem: You observe the spontaneous formation of a lactone from your oxetane-carboxylic acid.

  • Mechanism: Intramolecular SN2 ring-opening.

  • Preventative Actions:

    • Do Not Store as a Free Acid: As detailed in FAQ Q5, store the compound as its ester precursor or as a stable carboxylate salt. [9] 2. Avoid Heat: If you are using the acid in a subsequent reaction, perform the reaction at the lowest possible temperature. Reactions requiring heat are at high risk of promoting isomerization. [5] 3. Re-evaluate Synthesis: In some cases, the isomerization can be exploited to synthesize novel lactones. [5]If this is not desired, the synthetic route may need to be redesigned to introduce the carboxylic acid at a later stage.

Troubleshooting Guide 2: Ring-Opening Under Acidic Conditions
  • Problem: During a reaction or workup involving acid (e.g., deprotection, salt formation, extraction), you isolate a ring-opened product, such as a 1,3-diol or homoallylic alcohol. [11][16]* Mechanism: Acid-catalyzed nucleophilic attack.

    G start Oxetane Derivative protonation Oxetane Ring Protonation (H+ Source) start->protonation Strong Acid (Lewis or Brønsted) activated Activated Oxonium Ion protonation->activated attack Nucleophilic Attack (Solvent, Reagent) activated->attack At more substituted carbon [12] product Ring-Opened Product (e.g., 1,3-Diol) attack->product

    Caption: Acid-catalyzed ring-opening workflow.

  • Preventative Actions:

    • Change the Acid: Switch to a milder acid catalyst or use stoichiometric amounts instead of a catalytic excess if possible.

    • Protecting Groups: If the carboxylic acid itself is creating an acidic microenvironment, consider protecting it as an ester (e.g., t-butyl ester) that can be removed under non-acidic conditions.

    • Temperature Control: Perform the reaction at 0°C or below to minimize the rate of decomposition.

Data Summary: Oxetane Ring Stability

The following table summarizes conditions that are generally considered safe or high-risk for the oxetane core, particularly in the context of carboxylic acid derivatives.

Parameter"Green Flag" (Generally Safe)"Red Flag" (High Risk of Degradation)
pH / Acidity Basic conditions (e.g., saponification with NaOH, LiOH), neutral pH. [13]Strong Brønsted or Lewis acids (e.g., HCl, TsOH, BF₃·OEt₂). [1][6][13]
Temperature Low temperatures (-20°C to room temp for stable derivatives). [13][14]Elevated temperatures (> 50°C), especially with acid/base traces. [5][6]
Reducing Agents NaBH₄ at 0°C. [13]LiAlH₄ at temperatures > 0°C. [13][14]
Substitution 3,3-disubstituted patterns. [1][3]2-substituted, or presence of internal nucleophiles. [1][6]
Storage Form Ester or alkali metal salt (Li, Na). [9]Isolated, purified free carboxylic acid. [4][5]
Part 3: Recommended Experimental Protocols
Protocol 1: Optimized Saponification and Workup for Oxetane-Carboxylic Esters

This protocol is designed to minimize acid-catalyzed degradation during the critical workup phase.

  • Saponification: Dissolve the oxetane-carboxylic ester (1.0 eq) in a suitable solvent mixture (e.g., THF/MeOH/H₂O). Cool the solution to 0°C in an ice bath.

  • Add a solution of NaOH or LiOH (1.1 - 1.5 eq) in water dropwise.

  • Stir the reaction at 0°C to room temperature and monitor by TLC or LCMS until the starting material is consumed.

  • Neutralization (Critical Step): Cool the reaction mixture back to 0°C. Add a pre-chilled, saturated aqueous solution of sodium bisulfate (NaHSO₄) dropwise while monitoring the pH with a calibrated meter or pH paper. Carefully adjust the pH to ~6-7. Do not overshoot into a strongly acidic regime.

  • Extraction: Promptly extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc, DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 40°C).

  • Immediate Use or Storage: Use the resulting acid immediately or convert it to a stable salt form for storage. If storing as the acid, place it under an inert atmosphere at -20°C or below.

Protocol 2: Preparation and Storage of Sodium Oxetane-Carboxylate Salts

This protocol provides a method for converting the potentially unstable free acid into a stable salt for long-term storage.

  • Preparation: Dissolve the freshly prepared oxetane-carboxylic acid (1.0 eq) in a minimal amount of anhydrous methanol or ethanol.

  • Add a solution of sodium methoxide or sodium ethoxide (1.0 eq) in the corresponding alcohol dropwise at 0°C.

  • Stir for 30 minutes at room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the sodium salt. If the salt is soluble, it may be precipitated by adding a less polar solvent like diethyl ether or hexanes.

  • Drying and Storage: Dry the salt thoroughly under high vacuum to remove all residual solvent. Store the solid salt in a desiccator at room temperature or in a freezer, tightly sealed under an inert atmosphere.

References
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.

  • Oxetane - Wikipedia.

  • Oxetanes in drug discovery: structural and synthetic insights - PubMed.

  • Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights - ResearchGate.

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications.

  • Oxetanes in Drug Discovery - PharmaBlock.

  • Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions - Benchchem.

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH.

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications.

  • An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group.

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes.

  • Strategies to avoid ring-opening of the oxetane moiety during reactions - Benchchem.

  • Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid-Shanghai 3S Technology.

  • Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.

  • A. Decarboxylative functionalization of 3‐oxetane carboxylic acids (2)... - ResearchGate.

  • Unexpected isomerization of oxetane-carboxylic acids - Enamine.

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - Semantic Scholar.

  • A Technical Guide to the Thermal Stability of Trimethyl-Substituted Oxetanes - Benchchem.

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals.

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications.

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level - ACP.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP.

  • Influence of organic compound functionality on aerosol hygroscopicity: Dicarboxylic acids, alkyl-substituents, sugars and amino acids - Experts@Minnesota.

  • (PDF) Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level - ResearchGate.

  • Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH.

  • Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications.

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP.

  • Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group) - ResearchGate.

  • Oxetane-3-carboxylic acid - Apollo Scientific.

  • Organic & Biomolecular Chemistry - RSC Publishing.

  • Facile Rearrangement of Oxetane-Carboxylic Acids to Lactones.

  • Oxetane-3-carboxylic acid - Chem-Impex.

  • 864373-47-7 | Oxetane-2-carboxylic acid - ChemScene.

  • Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds.

  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC.

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog - Ch.imperial.

  • Oxetane-3-carboxylic acid 114012-41-8 - Sigma-Aldrich.

Sources

Troubleshooting cycloaddition reactions for spirocyclobutane generation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for spirocyclobutane generation via cycloaddition reactions. As Senior Application Scientists, we understand the intricate challenges you face at the bench. This guide is designed to be a practical resource, moving beyond simple protocols to explain the causality behind experimental choices. Here, you'll find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of these powerful transformations.

Frequently Asked Questions (FAQs)

General & Yield-Related Issues

Question 1: My [2+2] cycloaddition reaction is not proceeding, or the yield is extremely low. What are the primary factors I should investigate?

Low or no conversion in a [2+2] cycloaddition is a common issue that can often be traced back to a few key areas. The first step is to determine whether you are running a thermal or photochemical reaction, as the troubleshooting approaches differ significantly.

For photochemical [2+2] cycloadditions , the issue often lies with the energy transfer process. These reactions typically proceed through a triplet excited state of one of the alkene partners (often an enone).[1][2]

  • Insufficient Light Source/Incorrect Wavelength: Ensure your light source (e.g., high-pressure mercury lamp) has the appropriate wavelength to excite your substrate. The conjugated partner must be able to absorb the light to reach the excited state.[3][4]

  • Sensitizer Issues: For substrates that do not efficiently form a triplet state, a sensitizer like acetone or benzophenone is often used.[1] If you are using a sensitizer, ensure it is pure and used at an appropriate concentration. If not, consider screening common sensitizers.

  • Quenching: The triplet state is susceptible to quenching by oxygen or other impurities. Ensure your reaction is thoroughly degassed via techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent prior to and during the reaction.

For thermal [2+2] cycloadditions , which are common for ketenes or strained alkenes, the challenges are different.

  • Substrate Reactivity: Thermally allowed [2+2] cycloadditions often require specific substrate characteristics, such as the use of a ketene or highly strained olefin.[3][5] Standard, unactivated alkenes will generally not react thermally due to orbital symmetry constraints.[6]

  • Temperature and Reaction Time: These reactions can require elevated temperatures to overcome the activation barrier.[7][8] If you are seeing no reaction, a systematic increase in temperature or prolonged reaction times may be necessary. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • In Situ Generation of Reactive Species: Many thermal [2+2] reactions involve a reactive intermediate, like a ketene generated in situ from an acid chloride and a non-nucleophilic base.[3] Ensure the conditions for generating this intermediate are optimal.

Below is a workflow to diagnose low-yield issues:

Low_Yield_Troubleshooting Start Low or No Yield Reaction_Type Thermal or Photochemical? Start->Reaction_Type Photochemical Photochemical [2+2] Reaction_Type->Photochemical Photo Thermal Thermal [2+2] Reaction_Type->Thermal Thermal Check_Light Verify Light Source & Wavelength Photochemical->Check_Light Check_Degas Improve Degassing (O2 Quenching) Check_Light->Check_Degas Check_Sensitizer Screen/Add Sensitizer (e.g., Acetone) Check_Degas->Check_Sensitizer Check_Substrate Confirm Substrate is Activated (e.g., Ketene, Strained Alkene) Thermal->Check_Substrate Check_Temp Increase Temperature/Time Check_Substrate->Check_Temp Check_Intermediate Verify In Situ Generation of Reactive Intermediate Check_Temp->Check_Intermediate

Caption: Troubleshooting workflow for low-yield cycloaddition reactions.

Question 2: I am observing significant formation of side products, such as dimers of my starting material or oligomers. How can I favor the desired spirocyclobutane formation?

The formation of side products, particularly dimers, is a common competitive pathway, especially in intermolecular reactions. The key to minimizing these side reactions is to control the relative concentrations and reaction rates.

  • High Dilution: One of the most effective strategies is to use high dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two molecules of the same starting material encountering each other, thus disfavoring dimerization. This is particularly crucial for intramolecular cycloadditions where it promotes the desired ring-closing over intermolecular side reactions.

  • Slow Addition: In bimolecular reactions, slowly adding one of the coupling partners (often the more reactive or dimer-prone one) to the reaction mixture can maintain its concentration at a very low level, thereby favoring the cross-cycloaddition over self-dimerization. This can be achieved using a syringe pump over several hours.

  • Temperature Optimization: For thermal reactions, the temperature can influence the relative rates of the desired reaction and side reactions. Sometimes, lowering the temperature can favor the desired, more ordered transition state over less specific dimerization or polymerization pathways. A temperature screen is often a valuable experiment.

  • Catalyst Loading (for catalyzed reactions): In transition-metal-catalyzed cycloadditions, the catalyst loading can impact selectivity.[9] Too high a catalyst concentration might lead to uncontrolled side reactions, while too low a concentration could result in a sluggish reaction where dimerization can compete.

StrategyPrincipleBest For
High Dilution Reduces intermolecular interactions.Intramolecular reactions & preventing dimerization.
Slow Addition Maintains low concentration of one reactant.Intermolecular reactions with a highly reactive partner.
Temperature Screen Exploits differences in activation energies.Thermal reactions where side products are observed.
Catalyst Optimization Balances reaction rate and selectivity.Transition-metal catalyzed processes.
Selectivity & Stereochemistry

Question 3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity for the desired spirocyclobutane?

Diastereoselectivity is a critical aspect of spirocycle synthesis and is influenced by steric and electronic factors in the transition state. Improving it often requires a systematic approach.

  • Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction, especially in photochemical cycloadditions.[10] Protic solvents can disrupt intramolecular hydrogen bonds that might otherwise direct the stereochemical outcome, leading to different diastereomers compared to aprotic solvents.[10] A solvent screen including both polar (e.g., methanol, water mixtures) and nonpolar (e.g., toluene, dichloromethane) options is highly recommended.

  • Lewis Acid Catalysis: For thermal cycloadditions, particularly those involving carbonyl-containing compounds, the addition of a Lewis acid can pre-organize the substrates through coordination. This can lock the conformation of one of the reactants, leading to a more ordered transition state and higher diastereoselectivity. Common Lewis acids to screen include TiCl₄, BF₃·OEt₂, and Sc(OTf)₃.[11]

  • Temperature: Lowering the reaction temperature generally enhances selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which leads to the major diastereomer. Reactions that are run at reflux might show poor selectivity, which can often be improved by running them at room temperature or below, even if it requires longer reaction times.

  • Chiral Auxiliaries/Catalysts: For achieving high diastereo- and enantioselectivity, the use of chiral auxiliaries on one of the substrates or employing a chiral catalyst is the gold standard. Chiral dirhodium catalysts, for instance, have been shown to be effective in controlling stereoselectivity in cyclopropanations, a related reaction class.[12]

Diastereoselectivity_Improvement Start Poor Diastereoselectivity Screen_Solvent Screen Solvents (Protic vs. Aprotic) Start->Screen_Solvent Lower_Temp Lower Reaction Temperature Start->Lower_Temp Add_Lewis_Acid Add Lewis Acid Catalyst Start->Add_Lewis_Acid Use_Chiral_Control Employ Chiral Auxiliary or Asymmetric Catalyst Start->Use_Chiral_Control

Caption: Key strategies for improving diastereoselectivity.

Catalyst & Reagent-Specific Issues

Question 4: My transition-metal-catalyzed [2+2+2] cycloaddition is failing. What are common modes of catalyst deactivation?

Transition-metal catalysts, while powerful, can be sensitive.[9] Catalyst deactivation is a frequent culprit in failed reactions.

  • Oxidative Deactivation: Many catalysts, especially those using Ni(0) or Pd(0), are highly sensitive to air and moisture.[13] Accidental exposure to oxygen can oxidize the active metal center, rendering it inactive. Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Ligand Decomposition or Dissociation: The ligands on the metal center are crucial for its stability and reactivity. At elevated temperatures, ligands can sometimes dissociate or decompose, leading to catalyst aggregation (formation of inactive metal nanoparticles) or undesired side reactions. If you suspect this, consider using a more robust ligand or lowering the reaction temperature.

  • Substrate/Product Inhibition: In some cases, the starting material, product, or even a byproduct can coordinate too strongly to the metal center, preventing catalytic turnover. If the reaction starts but then stalls, this could be a possibility. Changing the ligand environment or running the reaction at a higher dilution might help mitigate this effect.

Experimental Protocol: Basic Catalyst Health Check

  • Setup a Control Reaction: Run a known, reliable reaction with your catalyst batch to ensure it is active. This helps differentiate between a catalyst problem and a substrate-specific problem.

  • Visual Inspection: Look for signs of catalyst decomposition, such as the formation of a black precipitate (often indicative of metal aggregation, e.g., palladium black).

  • Inert Atmosphere Rigor: Re-evaluate your inert atmosphere technique. Use freshly distilled and degassed solvents. If using a glovebox, check the oxygen and water levels.

  • Reagent Purity: Ensure your substrates are pure. Impurities containing functional groups like thiols or phosphines can act as catalyst poisons.

References

  • Kotha, S., & Pulletikurti, S. (2020). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Indian Journal of Chemistry, Vol. 59B, 1875-1880. [Link]

  • Solberg Hansen, J. K., Tortzen, C. G., Sørensen, P. G., & Nielsen, M. B. (2023). On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction. Chemistry, 29(3), e202202833. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic Letters, 8(16), 3611-3614. [Link]

  • Sañudo, M., & Feringa, B. L. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40, 21-34. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Roberts, J. D., & Sharts, C. M. (2003). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]

  • Srinivasan, R. (2019). 2+2 cycloaddition reaction|Mechanism|Examples pericyclic Reactions for CSIR-NET GATE. YouTube. [Link]

  • Liu, F., & Rankic, D. (n.d.). Cyclobutane Synthesis Methods Review. Scribd. [Link]

  • Allu, S., & Ghorai, M. K. (2012). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 14(15), 4034-4037. [Link]

  • Zhang, P., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Cheminformatics, 16(1), 1-24. [Link]

  • Liu, Y., et al. (2022). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. ACS Catalysis, 12(1), 517-523. [Link]

  • Wang, Z., et al. (2020). Synthesis of cyclobutane-fused oxygen-containing tricyclic framework via thermally promoted intramolecular cycloaddition of cyclohexadienone-tethered allenes. Chemical Communications, 56(23), 3405-3408. [Link]

  • Chad Chemistry. (2021). 16.6 Cycloaddition Reactions. YouTube. [Link]

  • Khan, A. (2014). Photochemical (2+2) Cycloaddition Example. YouTube. [Link]

  • Hu, D., et al. (2025). Switching between the [2π+2σ] and Hetero‐[4π+2σ] Cycloaddition Reactivity of Bicyclobutanes with Lewis Acid Catalysts Enables the Synthesis of Spirocycles and Bridged Heterocycles. Angewandte Chemie. [Link]

  • Davies, H. M., & Lee, G. H. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

Sources

Technical Support Center: Overcoming Scalability Challenges in 2-Oxa-6-azaspiro[3.3]heptane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable spirocyclic scaffold. As a bioisostere for morpholine with improved physicochemical properties, its demand in medicinal chemistry is significant, yet its synthesis can be challenging.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smoother transition from bench-scale synthesis to large-scale production.

I. Overview of Key Synthetic Routes & Scalability Concerns

The synthesis of 2-oxa-6-azaspiro[3.3]heptane has been approached through various routes, each with its own set of advantages and disadvantages, particularly when considering scalability. A common strategy involves the construction of the spirocyclic core from precursors like tribromoneopentyl alcohol or diepoxides.[3] However, scaling these processes often reveals bottlenecks related to reagent cost, reaction efficiency, product stability, and purification. This guide will address these specific pain points.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its derivatives.

FAQ 1: Low Yields in the Azetidine Ring Formation

Question: We are experiencing low yields during the N-alkylation step to form the azetidine ring of a 6-substituted-2-oxa-6-azaspiro[3.3]heptane. What are the likely causes and how can we optimize this reaction for scale-up?

Answer: Low yields in the azetidine ring formation are a frequent challenge, often stemming from the nucleophilicity of the amine and the reaction conditions. Here's a breakdown of potential issues and solutions:

  • Poor Nucleophilicity of the Amine: Anilines, especially those with electron-withdrawing groups, are not strong nucleophiles for alkyl halides.[3] This can lead to slow reaction rates and the decomposition of the alkylating agent, such as 3,3-bis(bromomethyl)oxetane (BBMO).[3]

    • Troubleshooting:

      • Base Selection: The choice of base is critical. While strong, expensive bases like cesium carbonate (Cs₂CO₃) can be effective at the lab scale, they are often not economically viable for large-scale production.[3] A screen of more cost-effective inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) should be performed. The solubility of the base in the chosen solvent is a key factor to consider.[3]

      • Solvent Screening: The reaction solvent significantly impacts reaction rate and yield. Aprotic polar solvents like DMF, DMAc, or NMP can enhance the reaction rate. A systematic solvent screen is highly recommended.

      • Catalyst Addition: The addition of a catalytic amount of an iodide source, such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI), can facilitate the reaction by in-situ formation of a more reactive alkyl iodide.[3]

  • Side Reactions and Impurity Formation: At elevated temperatures required for the reaction, side reactions can become prominent, leading to the formation of impurities and reducing the overall yield.

    • Troubleshooting:

      • Reaction Temperature Optimization: A Design of Experiments (DoE) approach can be beneficial to find the optimal temperature that balances reaction rate and impurity formation.

      • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. An excess of the alkylating agent may be necessary, but a large excess can lead to the formation of undesired byproducts.

Experimental Workflow: Azetidine Ring Formation Optimization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with: - Amine (1.0 equiv) - Solvent (e.g., DMF) - Base (e.g., K2CO3, 2.5 equiv) - Catalyst (e.g., KI, 0.1 equiv) B Add 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equiv) A->B Controlled Addition C Heat to Optimized Temperature (e.g., 80-100 °C) B->C D Monitor Reaction by HPLC C->D Periodic Sampling E Quench Reaction D->E Upon Completion F Extraction E->F G Purification (e.g., Distillation or Crystallization) F->G

Caption: Optimized workflow for azetidine ring formation.

FAQ 2: Challenges with the Deprotection of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

Question: We are using the route starting from tribromoneopentyl alcohol and p-toluenesulfonamide, but the final deprotection step using magnesium is problematic at a larger scale. Are there alternative, more scalable methods?

Answer: The use of magnesium turnings for the detosylation step is indeed known to be inefficient on a large scale due to filtration difficulties, which can significantly impact the yield.[3] Here are some alternative strategies to consider:

  • Alternative Protecting Groups: The most effective solution is often to avoid the tosyl group altogether in a scalable synthesis.

    • Benzylamine: Using benzylamine for the azetidine ring formation has been reported in improved preparations.[3] The resulting N-benzyl group can be removed under milder hydrogenolysis conditions (e.g., H₂, Pd/C), which are generally more scalable and produce cleaner reactions.

    • Boc Protecting Group: While not directly mentioned in the initial synthesis, a tert-butyloxycarbonyl (Boc) group is another common nitrogen protecting group that can be removed under acidic conditions, which are often amenable to scale-up.

  • Alternative Deprotection Methods for N-Tosyl: If you must proceed with the N-tosyl intermediate, consider alternative deprotection methods, although these may also have scalability limitations:

    • Reductive Cleavage: Reagents like sodium naphthalenide or samarium(II) iodide can cleave tosylamides, but these are often expensive and require stringent anhydrous conditions.

    • Acidic Hydrolysis: Strong acids like HBr in acetic acid can cleave tosylamides, but the harsh conditions may not be compatible with the oxetane ring.

Table 1: Comparison of N-Protecting Groups for Scalability

Protecting GroupIntroductionRemoval ConditionsScalability Considerations
Tosyl (Ts) TsCl, baseMg, MeOHPoor; filtration issues, variable yields.[3]
Benzyl (Bn) BenzylamineH₂, Pd/CGood; catalytic, clean reaction, scalable.[3]
Boc Boc₂O, baseTFA or HClGood; acidic deprotection is often scalable.
FAQ 3: Product Instability and Storage Issues

Question: We have successfully synthesized 2-oxa-6-azaspiro[3.3]heptane, but we are facing stability issues with the isolated free amine and its oxalate salt during storage. How can we obtain a stable form of the product?

Answer: The instability of the free amine and its oxalate salt is a known issue that can preclude long-term storage, which is a significant drawback for a key intermediate.[3] Recent developments have addressed this by forming more stable salts.

  • Formation of Sulfonate Salts: A highly effective and scalable approach is the formation of sulfonate salts, such as the p-toluenesulfonate (tosylate) or methanesulfonate (mesylate) salt.[1]

    • Advantages:

      • Crystalline and Stable: These salts are often crystalline, non-hygroscopic, and stable for long-term storage.[1]

      • Improved Solubility: Sulfonate salts can exhibit improved solubility in various solvents, which is beneficial for downstream reactions.[1]

    • Procedure: The free amine can be treated with the corresponding sulfonic acid (e.g., p-toluenesulfonic acid or methanesulfonic acid) in a suitable solvent (e.g., isopropanol, acetone) to precipitate the stable salt.

Logical Flow: From Unstable Product to Stable Salt

G A Crude 2-oxa-6-azaspiro[3.3]heptane (Free Amine in Solution) B Isolation as Oxalate Salt A->B Traditional Method D Direct Conversion to Sulfonate Salt A->D Recommended Scalable Method C Unstable for Long-Term Storage B->C Leads to E Add p-TsOH or MsOH in a suitable solvent D->E Process F Stable, Crystalline Sulfonate Salt E->F Yields G Suitable for Long-Term Storage and Further Reactions F->G Enables

Caption: Process flow for obtaining a stable product form.

FAQ 4: High Cost of Reagents for Cyclization

Question: Our most effective lab-scale procedure for a cyclization step uses cesium carbonate, which is too expensive for our pilot-plant production. What is a systematic way to replace it with a more cost-effective alternative?

Answer: Replacing an expensive reagent like cesium carbonate is a common challenge in process development.[3] A systematic approach involves screening more economical bases while considering their properties and the reaction conditions.

  • Screening of Alternative Bases:

    • Inorganic Carbonates: Start with readily available and inexpensive bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).

    • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also cost-effective options, but their use may introduce water, which could affect the reaction. Schotten-Baumann conditions (aqueous NaOH) have been successfully used for oxetane ring formation in related syntheses.[3]

    • Phosphates: Tribasic potassium phosphate (K₃PO₄) can be another effective alternative.

  • Optimization of Reaction Parameters: When switching to a less reactive or less soluble base, you may need to re-optimize other parameters:

    • Temperature: A higher reaction temperature may be required.

    • Solvent: The solubility of the base is crucial. A solvent in which the base has at least partial solubility is preferred. For example, the higher reactivity with Cs₂CO₃ in acetone at a lower temperature was attributed to its higher solubility.[3]

    • Phase-Transfer Catalysis: If using a biphasic system (e.g., aqueous base and organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

Table 2: Cost-Effective Base Screening Parameters

BaseRelative CostKey ConsiderationsStarting Solvent(s) to Screen
Cs₂CO₃Very HighHigh reactivity and solubility.[3]Acetone, DMF
K₂CO₃LowLower solubility than Cs₂CO₃.DMF, DMSO, Acetonitrile
NaOH (aq)Very LowIntroduces water; potential for side reactions.Toluene with PTC, Acetone
K₃PO₄Low-MediumGood reactivity in some cases.DMF, NMP

III. Summary and Recommendations

For a scalable and robust synthesis of 2-oxa-6-azaspiro[3.3]heptane, the following points are crucial:

  • Route Selection: Favor synthetic routes that avoid problematic reagents and protecting groups, such as the use of benzylamine instead of p-toluenesulfonamide to circumvent the difficult magnesium-mediated detosylation.[3]

  • Reagent Choice: Systematically screen for and optimize reactions with cost-effective reagents, particularly for the base in the cyclization steps.[3]

  • Product Stability: Isolate the final product as a stable, crystalline sulfonate salt to avoid degradation during storage and facilitate handling.[1]

  • Process Optimization: Employ a systematic approach, such as Design of Experiments (DoE), to optimize reaction conditions (temperature, concentration, stoichiometry) to maximize yield and minimize impurity formation.[3]

By addressing these key areas, the challenges associated with the large-scale production of 2-oxa-6-azaspiro[3.3]heptane can be effectively overcome, enabling the reliable supply of this important building block for drug discovery and development.

IV. References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

Sources

Managing sluggish filtration in free amine release of oxa-spiroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Filtration Bottleneck in Spiroazetidine Synthesis

The synthesis of complex scaffolds like oxa-spiroazetidines is a cornerstone of modern medicinal chemistry. However, a common yet frustrating bottleneck occurs during the final workup: the deprotection and isolation of the free amine. This step, often involving the removal of a Boc or Tosyl group, can generate amine salts or the free base as a fine, amorphous, or sometimes gelatinous precipitate. These physical forms are notorious for causing sluggish, time-consuming filtrations that can compromise yield and purity.

This guide provides a structured, question-and-answer-based approach to diagnosing and solving these filtration challenges. As experienced chemists know, the problem is rarely the filter paper itself; it's the nature of the solid and its interaction with the solvent system. We will explore the underlying chemical principles behind poor filtration and provide field-proven, step-by-step protocols to resolve them.

Frequently Asked Questions & Troubleshooting Guide

Q1: My filtration has completely stalled. What are the immediate checks I should perform?

This is the most common scenario. Before making significant chemical changes to your mixture, it's crucial to assess the physical setup of your filtration apparatus.

Answer:

A stalled filtration is typically caused by the "blinding" of the filter medium by extremely fine particles.

  • Initial Diagnosis:

    • Check the Vacuum Seal: In vacuum filtration, ensure a tight seal between the Büchner/Hirsch funnel and the filter flask.[1][2] Leaks will significantly reduce the driving force.

    • Examine the Filter Cake: Is there a very thin, impermeable layer of solid coating the paper? This is a classic sign of blinding.

    • Assess Filter Paper Porosity: Are you using the correct grade of filter paper? A paper with too fine a pore size for the particle type will clog instantly.[1]

  • Immediate Corrective Actions:

    • Gently Scrape the Surface: Use a spatula to gently scrape the surface of the filter cake. This can temporarily disrupt the clogged layer and allow solvent to pass through.[2] Be careful not to tear the filter paper.

    • Switch to a Coarser Filter: If you have more of the slurry, try filtering a small portion through a filter paper with a larger pore size (e.g., switch from a Whatman Grade 5 to a Grade 1 or 4).[1] This is a trade-off; you may sacrifice some fine particles into the filtrate, but it can confirm if pore size is the primary issue.

If these simple mechanical adjustments fail, the problem lies with the physicochemical properties of your solid, requiring a more chemically-driven solution.

Q2: I've just performed a Boc deprotection with TFA/HCl, and the resulting amine salt is an extremely fine powder that clogs the filter. How can I improve its filterability?

The removal of a tert-butyloxycarbonyl (Boc) group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is a standard procedure.[3][4] However, the resulting amine salts (trifluoroacetate or hydrochloride) often precipitate as exceptionally fine, poorly crystalline solids.

Answer:

The core issue is rapid, uncontrolled precipitation, which generates a large number of small nuclei rather than allowing larger crystals to grow.[5] The goal is to change the conditions to favor particle growth.

  • Causality: The high polarity and ionic nature of the amine salt, combined with its often low solubility in the reaction solvent (e.g., Dichloromethane), leads to it "crashing out" of solution as a microcrystalline powder.

  • Troubleshooting Protocol 1: Solvent Modification & "Digestion"

    • Return to Solution (Optional): If possible, add a co-solvent in which the amine salt has some minimal solubility (e.g., a small amount of methanol or isopropanol) and gently warm the mixture to redissolve the solid.

    • Controlled Re-precipitation: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath. Slow cooling is critical for growing larger, more easily filterable crystals.[6]

    • Slurry "Digestion": Stir the slurry at a controlled temperature (e.g., 0 °C or room temperature) for 1-2 hours. This process, known as digestion or aging, allows smaller particles to dissolve and redeposit onto larger crystals (a phenomenon known as Ostwald Ripening), improving the mean particle size.

    • Add an Anti-Solvent: After digestion, slowly add a non-polar anti-solvent (e.g., heptane, MTBE) to the stirred slurry. This will decrease the overall solubility and force more of the product out of solution, hopefully onto the existing larger crystals.

Data Presentation: Solvent Properties for Amine Salt Workup

The choice of solvent and anti-solvent is critical. The following table provides properties of common solvents to guide your selection.

SolventPolarity IndexBoiling Point (°C)Role in Amine Salt Filtration
Dichloromethane (DCM)3.140Common reaction solvent; poor for precipitating salts.
Ethyl Acetate (EtOAc)4.477Good for precipitating HCl salts; can be a "soluble" solvent.
Isopropanol (IPA)3.982Often used to aid salt crystallinity and wash the final product.
Methyl tert-butyl ether (MTBE)2.555Excellent anti-solvent to crash out salts from more polar systems.
Heptane/Hexane0.198 / 69Highly effective non-polar anti-solvents for maximizing precipitation.
Q3: My free amine isn't a salt, but it forms a sticky, oily, or gelatinous solid upon neutralization. What causes this, and how do I handle it?

"Oiling out" is a common problem when neutralizing an amine salt to isolate the free base.[6] The product separates as a liquid phase above its melting point or as a highly solvated, amorphous solid, both of which are impossible to filter.

Answer:

This occurs when the free amine has a low melting point or high solubility in the chosen solvent system. The neutralization (e.g., adding NaHCO₃ or a mild base) generates the less polar free amine, which is more soluble in organic solvents than its salt form.

  • Causality: The rate of neutralization is faster than the rate of crystallization, leading to a supersaturated solution of the free amine that separates as a liquid or "goo" instead of an ordered solid lattice.

  • Troubleshooting Protocol 2: Modifying the Neutralization & Crystallization Environment

    • Lower the Temperature: Perform the aqueous basic wash at 0 °C. Lower temperatures decrease the solubility of the free amine and can promote crystallization over oiling out.

    • Solvent Selection: The choice of organic solvent is paramount. Switch to a less polar solvent in which the free amine is less soluble. For example, if you are in DCM or Ethyl Acetate, try switching to MTBE or even Toluene.[7][8]

    • Seed the Mixture: If you have a small amount of solid crystalline material from a previous batch, add a few seed crystals to the organic layer just after neutralization. This provides a template for crystallization to occur.[5]

    • Slow Down the Neutralization: Instead of a rapid wash with aqueous base, try a biphasic mixture and add the base slowly with vigorous stirring. This allows the free amine to form and crystallize at a more controlled rate.

    • Isolate as the Salt: If the free base is consistently problematic, consider if the final compound can be isolated and stored as a stable, crystalline salt (e.g., hydrochloride, tartrate, etc.). This is common practice in pharmaceutical development.

Visualization: Troubleshooting Workflow for Sluggish Filtration

The following diagram outlines a decision-making process for addressing filtration issues.

G cluster_0 cluster_1 Initial Observation cluster_2 Primary Action cluster_3 Recommended Protocols Start Sluggish Filtration Observed Fine Fine / Amorphous Precipitate Start->Fine Solid appears powdery Gummy Gummy / Oily Solid Start->Gummy Solid is non-filterable Slow Slow but Flowing (Clear Filtrate) Start->Slow Process is just slow Action_Fine Improve Particle Size Fine->Action_Fine Action_Gummy Induce Crystallization Gummy->Action_Gummy Action_Slow Increase Flow Rate Slow->Action_Slow Proto_Fine 1. Slurry Digestion 2. Solvent Modification 3. Controlled Cooling Action_Fine->Proto_Fine Proto_Gummy 1. Change Solvent 2. Lower Temperature 3. Add Seed Crystals Action_Gummy->Proto_Gummy Proto_Slow 1. Use Filter Aid (Celite®) 2. Increase Vacuum 3. Use Larger Funnel Action_Slow->Proto_Slow

Caption: Decision tree for diagnosing and solving filtration problems.

Q4: I've tried modifying my solvent and crystallization, but the particles are still too fine. When and how should I use a filter aid like Celite®?

Filter aids are a powerful tool for dealing with intractable filtration problems, especially those involving fine particles or gelatinous solids that blind the filter paper.

Answer:

A filter aid, such as diatomaceous earth (DE, e.g., Celite®) or perlite, is an inert, highly porous material that forms an incompressible filter cake.[9][10] It creates a three-dimensional filtration matrix on top of your filter paper, trapping fine particles without blinding the surface.[11]

  • When to Use a Filter Aid:

    • When you have a very fine, low-density solid that remains suspended.

    • When you have a gelatinous or "slimy" precipitate.

    • When your primary goal is to obtain a crystal-clear filtrate (e.g., removing trace catalyst residues).

  • Experimental Protocol 3: Using a Celite®/DE Filter Pad

    • Select Funnel: Choose a Büchner or sintered glass funnel. A sintered glass funnel is often preferred as it provides a flat, stable base for the pad.

    • Prepare Slurry: In a small beaker, make a slurry of the filter aid in the same solvent as your filtration mixture. Use enough solvent to make a thin, pourable paste (approx. 5-10 mL of solvent per 1-2 g of Celite®).

    • Pre-coat the Funnel: Place the funnel on the filter flask and apply a gentle vacuum. Swirl the Celite® slurry and pour it quickly and evenly into the funnel. The solvent will be pulled through, leaving a uniform pad of Celite® (typically 0.5 - 1 cm thick) on the filter paper or frit.

    • Set the Pad: Wash the pad with a small amount of clean solvent to settle it and remove any loose particles. You should see the solvent passing through quickly.

    • Filter the Product: Decant your product slurry carefully onto the center of the Celite® pad, trying not to disturb the surface. Apply vacuum and proceed with the filtration and washing as you normally would.

    • Recovery: After filtration, the product is mixed with the Celite®. To recover your product, you will need to dissolve the filter cake in a suitable solvent that dissolves your product but not the Celite®, and then perform a second filtration to remove the Celite®.

Visualization: Workflow for Preparing a Filter Aid Pad

G A 1. Prepare Slurry (Celite® + Solvent) B 2. Place Funnel on Flask A->B C 3. Apply Gentle Vacuum B->C D 4. Pour Slurry into Funnel C->D E 5. Form Uniform Pad D->E F 6. Wash Pad with Clean Solvent E->F G Ready for Product Filtration F->G

Caption: Step-by-step process for preparing a Celite® filter pad.

Conclusion: A Systematic Approach to a Common Problem

Sluggish filtration during the workup of oxa-spiroazetidine free amines is a solvable problem. By moving beyond simple mechanical fixes and addressing the underlying chemical principles—particle size, crystal habit, and solvent effects—researchers can regain control over their workup. Systematically diagnosing the nature of the precipitate and applying targeted strategies such as controlled crystallization, solvent modification, or the proper use of filter aids will transform this common bottleneck into a routine and efficient step in your synthesis.

References

  • AmineFiltration.com. (n.d.). Amine Unit Filtration Media.
  • Scott, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26235–26242. Available from: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • Simon, L. L., et al. (2018). Improving the Filterability of Particles by Healing the Seed Particles. Organic Process Research & Development, 22(8), 1030–1036. Available from: [Link]

  • Hawach. (n.d.). Reasons for Slow Filter Paper Filtration and Solutions.
  • Reddit. (2014). r/chemistry: Removal of Boc protecting group as workup? Retrieved from [Link]

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques.
  • AYATER. (n.d.). China Customized Amine Solution Filter Manufacturers, Suppliers, Factory.
  • Brotherton. (n.d.). Why Amine Filtration is Crucial in Petrochemical Gas Processing.
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Aries Chemical. (n.d.). Filter Aids For Process And Wastewater Applications.
  • Diefenbach. (2025). What Are Filtration Aids? How to Enhance Filter Press Performance.
  • Reddit. (2013). r/chemistry: Fretted Filtration System is going very slow, how do I speed things up. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • FTC Filters. (2003). AMINE FILTRATION.
  • Boateng, D., & Kee, C. W. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151980. Available from: [Link]

  • Sparkler Filters Inc. (n.d.). Filter Aids.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • StudyBeLike - 2004. (2025). Filtration in Chemistry Explained | Types, Process, Uses & Real-Life Examples. YouTube. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Retrieved from [Link]

  • 3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems.
  • ResearchGate. (1984). solvent effects in organic chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Retrieved from [Link]

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Validation & Comparative

Navigating 3D Chemical Space: A Comparative Guide to 2-Oxaspiro[3.3]heptane-6-carboxylic acid and Piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the choice of a core chemical scaffold is a critical decision that profoundly influences a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. For decades, saturated heterocycles like piperidine have been workhorse scaffolds, valued for their predictable geometry and synthetic tractability. Piperidine-4-carboxylic acid (also known as isonipecotic acid) is a classic example, serving as a conformationally constrained analogue of γ-aminobutyric acid (GABA) and a fragment in numerous CNS-active agents.[1]

However, the drive to "escape from flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules—has fueled the exploration of novel scaffolds.[2] One such scaffold is the 2-oxaspiro[3.3]heptane system. This guide provides an in-depth, objective comparison between the novel scaffold, 2-Oxaspiro[3.3]heptane-6-carboxylic acid, and the traditional scaffold, piperidine-4-carboxylic acid. We will dissect their structural nuances, compare key physicochemical and metabolic properties, and provide the experimental framework necessary for researchers to make informed decisions in scaffold selection for next-generation therapeutics.

Structural and Conformational Analysis: Rigidity Meets Three-Dimensionality

The fundamental difference between the two molecules lies in their core topology. Piperidine-4-carboxylic acid is a simple monocyclic system, while 2-oxaspiro[3.3]heptane-6-carboxylic acid features a spirocyclic core, where two rings are joined by a single common atom. This distinction has profound implications for their shape, rigidity, and the spatial presentation of substituents.

G cluster_0 Piperidine-4-carboxylic acid (Isonipecotic Acid) cluster_1 2-Oxaspiro[3.3]heptane-6-carboxylic acid a a b b

Caption: Chemical structures of the monocyclic and spirocyclic compounds.

The piperidine ring exists predominantly in a chair conformation, which allows for axial and equatorial positioning of substituents. While this provides some conformational restriction compared to an open chain, it is still relatively flexible. In contrast, the spiro[3.3]heptane core is significantly more rigid. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[3]

Furthermore, the spirocyclic nature of 2-oxaspiro[3.3]heptane-6-carboxylic acid provides unique, well-defined exit vectors for substituents, allowing for a more precise exploration of three-dimensional chemical space around a target's binding pocket.[4] This is a distinct advantage over the more conventional substitution patterns of the piperidine ring.

Comparative Physicochemical Properties

A molecule's fundamental physicochemical properties govern its "drug-likeness," influencing everything from solubility to cell permeability and metabolic fate. The introduction of the spirocyclic oxetane moiety introduces significant changes compared to the piperidine scaffold.

PropertyPiperidine-4-carboxylic acid2-Oxaspiro[3.3]heptane-6-carboxylic acidRationale for Difference
Molecular Weight 129.16 g/mol [5]142.15 g/mol [6]Addition of a C2H2O unit.
Formula C₆H₁₁NO₂[5]C₇H₁₀O₃[6]Reflects the different ring systems.
pKa pK₁: 3.73 (+1); pK₂: 10.72 (0)[7]4.49 (Predicted)[8]The oxetane oxygen is not basic; only the carboxylic acid pKa is relevant. The piperidine amine is basic.
Aqueous Solubility Soluble[7][9]High (Predicted)Spiro[3.3]heptane systems are noted for increasing aqueous solubility.[4]
Calculated LogP -0.9 (ACD/Labs)-0.1 (ACD/Labs)The oxetane ring slightly increases lipophilicity compared to the secondary amine of the parent piperidine.
Topological Polar Surface Area (TPSA) 63.3 Ų46.5 ŲThe secondary amine in piperidine contributes more to the TPSA than the ether oxygen in the oxetane.

Pharmacological Profile and Metabolic Stability

Pharmacology: A Tale of Two Scaffolds

Piperidine-4-carboxylic acid is well-characterized as a moderately potent partial agonist at GABA-A receptors, mimicking the endogenous neurotransmitter GABA.[1] Its utility, however, is limited by its inability to cross the blood-brain barrier.[1] Its derivatives, however, are found in a wide array of pharmaceuticals.

The 2-oxaspiro[3.3]heptane scaffold does not have a widely reported intrinsic pharmacological profile. Instead, its value lies in its application as a bioisostere—a structural surrogate for other common rings like piperidine or morpholine.[4][10] The primary motivation for this "scaffold hopping" is to improve the pharmacokinetic properties of a lead compound, particularly its metabolic stability.[2]

Metabolic Stability: The Key Differentiator

A significant liability of many piperidine-containing drugs is their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12] The C-H bonds adjacent to the nitrogen atom are particularly prone to hydroxylation, which can lead to rapid clearance and a short in-vivo half-life.[3]

Spirocyclic scaffolds like 2-oxaspiro[3.3]heptane are designed specifically to address this liability. Their rigid, compact structure and the nature of the spiro-carbon center can sterically shield adjacent C-H bonds from metabolic attack. Studies on related azaspiro[3.3]heptanes have shown they possess low metabolic clearance rates.[4] This improved metabolic stability is a primary driver for their adoption in drug discovery programs.

G A Piperidine Scaffold (e.g., Piperidine-4-carboxylic acid) B Potential Metabolic Liabilities A->B Prone to D Scaffold Hopping Strategy A->D C CYP450-mediated Oxidation (e.g., C-H hydroxylation) B->C E 2-Oxaspiro[3.3]heptane Scaffold D->E Leads to F Improved Properties E->F Provides G Enhanced Metabolic Stability Novel 3D Exit Vectors Improved Solubility F->G

Caption: Conceptual workflow of scaffold hopping to improve drug properties.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the hypothesized difference in metabolic stability, an in vitro assay using human liver microsomes (HLM) is essential. This experiment measures the rate at which a compound is metabolized by Phase I enzymes.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-Oxaspiro[3.3]heptane-6-carboxylic acid and Piperidine-4-carboxylic acid.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • NADPH regenerating system (e.g., Promega NADPH-Glo™ or equivalent solution containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive control compound (e.g., Verapamil, known high clearance)

  • Negative control (compound incubated without NADPH)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A 1. Prepare Compound Dilutions (Final concentration: 1 µM) D 4. Pre-incubate HLM and Compound A->D B 2. Prepare HLM Suspension (Final concentration: 0.5 mg/mL) B->D C 3. Prepare NADPH Solution E 5. Initiate Reaction (Add NADPH) C->E D->E F 6. Sample at Time Points (0, 5, 15, 30, 60 min) E->F G 7. Quench Reaction (Add cold Acetonitrile + IS) F->G H 8. Centrifuge to Pellet Protein G->H I 9. Analyze Supernatant via LC-MS/MS H->I J 10. Quantify Parent Compound Remaining I->J K 11. Plot ln(% Remaining) vs. Time J->K L 12. Calculate Half-life (t½) K->L M 13. Calculate Intrinsic Clearance (CLint) L->M

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Procedure:

  • Preparation: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final incubation concentration of 1 µM.

  • Pre-incubation: Add the HLM suspension (to achieve 0.5 mg/mL final concentration). Mix and pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the pre-warmed NADPH regenerating system to start the reaction. This is your T=0 sample point (quench immediately as described below).

  • Time-Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well in the analytical plate containing 3 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, seal the analytical plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration in mg/mL]) * 1000

Conclusion and Outlook

The comparison between 2-Oxaspiro[3.3]heptane-6-carboxylic acid and piperidine-4-carboxylic acid encapsulates a core paradigm shift in modern medicinal chemistry: the strategic move towards sp³-rich, three-dimensional scaffolds to overcome the limitations of traditional flat-ring systems.

  • Piperidine-4-carboxylic acid remains a valuable, well-understood building block, particularly when its potential for metabolic degradation can be mitigated or is not a concern for the intended application. Its known biological activity as a GABA analogue provides a clear pharmacological starting point.

  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid represents a state-of-the-art alternative, offering a solution to the common problem of metabolic instability associated with piperidines.[2][4] Its rigid, 3D structure provides novel vectors for substituent placement, opening up new possibilities for optimizing target binding and specificity. While its synthesis can be more complex than that of simple piperidines, the potential payoff in improved pharmacokinetic properties makes it a highly attractive scaffold for contemporary drug discovery programs aiming to develop more robust and effective therapeutics.

Ultimately, the choice between these scaffolds is context-dependent. However, for programs plagued by metabolic clearance issues or seeking to explore novel chemical space, the evidence strongly supports the evaluation of spirocyclic surrogates like 2-oxaspiro[3.3]heptane-6-carboxylic acid.

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A Comparative Guide for Medicinal Chemists: 2-Azaspiro[3.3]heptane vs. Piperidine as Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Design

The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, forming the structural core of hundreds of approved drugs.[1][2] Its prevalence is a testament to its synthetic accessibility and its ability to act as a versatile scaffold, presenting substituents in well-defined chair conformations and providing a basic nitrogen atom for key interactions or tuning of physicochemical properties. However, the drive towards molecules with greater three-dimensionality—a concept often termed "escaping flatland"—has spurred the exploration of novel bioisosteres that can replicate the key features of piperidine while offering improved pharmacological profiles.[3][4]

Among the most promising of these next-generation scaffolds is the 2-azaspiro[3.3]heptane motif.[5] This rigid, spirocyclic system acts as a conformationally restricted analogue of piperidine, offering a unique three-dimensional arrangement of exit vectors for substituents.[6][7] The central hypothesis is that this structural rigidity can lead to enhanced target selectivity, improved metabolic stability, and optimized physicochemical properties.[8][9]

This guide provides a comprehensive, data-driven comparison of these two scaffolds. We will move beyond generalities to dissect specific experimental findings, including instances where the spirocyclic replacement yields counterintuitive results. Our aim is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to make informed decisions when considering this bioisosteric replacement in their own discovery programs.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between the two scaffolds lies in their conformational behavior. Piperidine exists predominantly in a dynamic equilibrium of chair conformations, which can influence how its substituents are presented to a biological target. In contrast, 2-azaspiro[3.3]heptane is a significantly more rigid structure.

The spirocyclic nature of 2-azaspiro[3.3]heptane, defined by the central quaternary carbon, locks the two four-membered rings into a puckered, orthogonal arrangement.[7] This has two major consequences:

  • Fixed Exit Vectors: The positions for substitution on the 2-azaspiro[3.3]heptane core have fixed spatial trajectories, unlike the axial/equatorial options in piperidine. This can be highly advantageous for locking in a specific, bioactive conformation, potentially increasing potency and reducing off-target effects.[8]

  • Altered Geometry: The spirocycle is not a perfect mimic of piperidine's dimensions. The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine, altering the distance between the nitrogen and a substituent at the distal position.[6] This makes it a closer structural surrogate for homopiperidine in some aspects.[6]

G cluster_0 Piperidine (Flexible Chair) cluster_1 2-Azaspiro[3.3]heptane (Rigid/Puckered) Piperidine Piperidine 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane

Caption: Structural comparison of flexible piperidine and the rigid 2-azaspiro[3.3]heptane scaffold.

Comparative Analysis of Physicochemical Properties

The choice of a scaffold is critically dependent on its influence on a molecule's physicochemical profile. Here, the replacement of piperidine with 2-azaspiro[3.3]heptane can have profound, and sometimes unexpected, effects. We will analyze these properties using a matched-pair case study from the literature, which compared N-benzoyl derivatives of piperidine (Compound 57 ), 2-azaspiro[3.3]heptane (Compound 58 ), and its isomer 1-azaspiro[3.3]heptane (Compound 59 ).[10][11]

Lipophilicity (logD)

A primary driver for exploring spirocyclic scaffolds is the potential to modulate lipophilicity to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It is often observed that introducing a spirocyclic center can lower the distribution coefficient (logD), even though a carbon atom is added.[12] This is frequently rationalized by an increase in basicity (pKa), which leads to a higher proportion of the protonated, more polar species at physiological pH.[12]

In the N-benzoyl case study, replacing piperidine with 2-azaspiro[3.3]heptane resulted in a favorable decrease in lipophilicity, with the logD dropping by 0.4 units.[10][11] This aligns with the general expectation and demonstrates the utility of this scaffold for reducing greasiness.

However, it is crucial to note that this effect is not universal. In cases of N-linked (rather than C-linked) substituents, 2-azaspiro[3.3]heptanes have been observed to be more lipophilic than their piperidine counterparts, likely due to the increased nonpolar surface area from the additional carbon without a compensatory increase in polarity.[12]

Basicity (pKa)

The pKa of the ring nitrogen is a critical parameter, influencing receptor interactions (e.g., salt bridges), solubility, and cell permeability. Experimental data comparing the parent hydrochlorides of piperidine and azaspiro[3.3]heptane isomers show that the basicity of the nitrogen atom is nearly identical across these scaffolds, with pKa values clustering around 11.2-11.4.[11] This suggests that, at its core, the 2-azaspiro[3.3]heptane can effectively mimic the basicity of a piperidine, preserving key ionic interactions.

Aqueous Solubility

The impact on aqueous solubility is highly context-dependent and reveals a critical caveat. While spirocyclic scaffolds are often pursued to enhance solubility due to their increased three-dimensionality, which can disrupt crystal packing, the experimental data from the N-benzoyl amide series shows the opposite effect.[8][9] The piperidine-containing compound 57 had a solubility of 136 µM, whereas the 2-azaspiro[3.3]heptane analogue 58 was significantly less soluble at just 12 µM.[10][11]

This dramatic decrease highlights that while a scaffold may generally trend toward improving a property, the specific intermolecular interactions of the final compound (e.g., hydrogen bonding, crystal packing forces) are paramount. In this case, the rigidity and shape of the spirocyclic amide may have promoted more efficient crystal packing, thereby reducing its solubility.

Impact on ADME Properties: The Metabolic Stability Question

A key theoretical advantage of spirocycles is their potential to improve metabolic stability. Piperidine rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, typically at carbons alpha to the nitrogen. The rigid, sterically encumbered nature of the 2-azaspiro[3.3]heptane is intended to shield these positions and block metabolic pathways.[3][4]

Surprisingly, the direct comparative study again challenges this assumption. The piperidine amide 57 was found to be highly stable in human liver microsomes (HLM), with an intrinsic clearance (Clint) of 14 µL/min/mg. In stark contrast, the 2-azaspiro[3.3]heptane bioisostere 58 was significantly less stable, with a Clint of 53 µL/min/mg.[10][11] This indicates a much faster rate of metabolic degradation for the spirocyclic compound in this specific chemical context. This result underscores a critical principle in drug design: altering a scaffold to block one potential metabolic "soft spot" can inadvertently create or expose another, or orient the molecule for more efficient processing by metabolic enzymes.

Summary of Experimental Data
PropertyPiperidine (Cpd 57)2-Azaspiro[3.3]heptane (Cpd 58)Commentary
logD @ pH 7.4 1.61.2Spirocycle reduces lipophilicity as often expected.[10][11]
clogP 3.73.4Calculated lipophilicity shows a similar trend.[10][11]
Aqueous Solubility 136 µM12 µMCounterintuitive Result: Spirocycle dramatically reduces solubility in this amide series.[10][11]
Metabolic Stability (Clint) 14 µL/min/mg53 µL/min/mgCounterintuitive Result: Spirocycle is significantly less metabolically stable in this context.[10][11]
Metabolic Half-Life (t½) Not Reported for 5731 minThe half-life of Cpd 58 is significantly shorter than its 1-aza isomer (52 min).[10][11]
pKa (Parent Amine) ~11.3~11.4Basicity is well-conserved between the parent scaffolds.[11]

Data sourced from a comparative study of N-benzoyl derivatives.[10][11]

Synthetic Accessibility

A practical consideration in any drug discovery campaign is the ease of synthesis. Piperidines and their derivatives are widely available commercially and can be synthesized through numerous well-established methods. 2-Azaspiro[3.3]heptane, being a more complex and novel scaffold, is less accessible. Its synthesis requires a multi-step sequence, often starting from materials like 1,1,1-tris(hydroxymethyl)ethane. While scalable syntheses have been reported, the incorporation of this scaffold requires a greater synthetic investment compared to piperidine.[7][13]

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparisons, we provide validated, step-by-step protocols for the key assays discussed.

Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method

The "gold standard" shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

  • Rationale: logD is a critical parameter that influences a drug's solubility, permeability, and promiscuity. This method provides a direct, albeit low-throughput, measure of this property at a physiologically relevant pH.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol and PBS by mixing them vigorously for 1 hour and then allowing the layers to separate.

    • In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

    • Spike in a small volume of the compound stock solution (e.g., 10 µL) to achieve a final concentration in the µM range.

    • Cap the vial and shake vigorously on an orbital shaker for 1-2 hours at room temperature to allow partitioning to reach equilibrium.

    • Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

    • Carefully sample a known volume from both the top (n-octanol) and bottom (aqueous) layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.

    • Calculation: logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay is a standard for predicting in vivo metabolic clearance.

  • Rationale: Rapid degradation by liver enzymes is a major cause of drug failure. This assay measures the rate of disappearance of a parent drug when incubated with HLM, which are rich in cytochrome P450 enzymes.

  • Workflow Diagram:

G cluster_0 Incubation & Quenching cluster_1 Sample Processing & Analysis cluster_2 Data Analysis A Pre-warm HLM + Buffer to 37°C B Initiate reaction by adding NADPH A->B NADPH is the cofactor C Incubate at 37°C B->C D Take aliquots at time points (0, 5, 15, 30 min) C->D E Quench reaction with cold Acetonitrile + IS D->E IS = Internal Standard F Centrifuge to pellet protein E->F G Transfer supernatant F->G H Analyze by LC-MS/MS G->H I Plot ln(% Remaining) vs. Time H->I J Calculate slope (k) I->J K Calculate t½ and Clint J->K

Caption: Workflow for a typical Human Liver Microsome (HLM) metabolic stability assay.

  • Methodology:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Add the test compound to the microsome suspension to a final concentration of 1 µM.

    • Pre-incubate the mixture for 5 minutes in a 37°C water bath.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining percentage of the test compound at each time point using LC-MS/MS.

    • Calculation:

      • Plot the natural log of the percent remaining compound versus time.

      • The slope of the line from linear regression is the elimination rate constant (k).

      • Half-life (t½) = 0.693 / k

      • Intrinsic Clearance (Clint) is calculated from the half-life and assay parameters (protein concentration, incubation volume).

Conclusion and Strategic Recommendations

The bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane is a powerful strategy in modern medicinal chemistry, but it is not a panacea. This guide demonstrates that while the scaffold offers compelling advantages in terms of creating rigid, three-dimensional molecules, its effects on physicochemical and ADME properties are highly dependent on the specific molecular context.

Key Takeaways:

  • Structural Impact: The primary advantage is conformational restriction, which can enhance potency and selectivity. This comes at the cost of altering the geometric presentation of substituents compared to a true piperidine.

  • Property Modulation: The scaffold can be effective at reducing lipophilicity, but this is not guaranteed. Basicity is generally well-conserved.

  • Critical Caveats: Researchers must be vigilant for counterintuitive outcomes. As demonstrated, this bioisosteric swap can lead to dramatic decreases in both aqueous solubility and metabolic stability in certain contexts.

Strategic Recommendation: The replacement of piperidine with 2-azaspiro[3.3]heptane should not be viewed as a simple drop-in replacement. It is a significant structural perturbation that warrants a full, empirical evaluation of all key properties. It is most likely to be successful when:

  • A rigidified conformation is required to enhance binding affinity or selectivity.

  • Modest reductions in lipophilicity are desired.

  • The parent piperidine series suffers from a clearly identified metabolic liability that can be blocked by the spirocyclic core, with careful monitoring for the appearance of new metabolic hotspots.

Ultimately, the data compels a cautious but optimistic approach. The 2-azaspiro[3.3]heptane scaffold remains a valuable tool for navigating novel chemical space, but its successful implementation requires rigorous experimental validation, as outlined in this guide.

References

  • Palyam, N., et al. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

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  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Burkhard, J. A., et al. (2010). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other scaffolds as 4-substituted piperidine surrogates. ResearchGate. [Link]

  • Guérot, C., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6652–6655. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

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  • Feskov, I. O., et al. (2020). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]

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Validating the Structure of Novel 2-Azaspiro[3.3]heptane Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in modern medicinal chemistry, offering a rigid, three-dimensional alternative to traditional saturated heterocycles like piperidine and morpholine.[1][2][3] Its unique spirocyclic structure provides novel exit vectors for substituents, enabling the exploration of previously inaccessible chemical space.[1] However, the synthesis of these novel derivatives necessitates a rigorous and multi-faceted approach to structural validation to ensure the unambiguous assignment of connectivity, stereochemistry, and conformation. This guide provides a comprehensive comparison of essential analytical techniques, supported by experimental data and protocols, to empower researchers in the confident structural elucidation of novel 2-azaspiro[3.3]heptane derivatives.

The Imperative of Orthogonal Validation Techniques

No single analytical technique can definitively and comprehensively characterize a novel chemical entity. A robust structural validation strategy relies on the convergence of data from multiple, orthogonal methods. This approach minimizes the risk of misinterpretation and provides a holistic understanding of the molecule's three-dimensional nature. For 2-azaspiro[3.3]heptane derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography is considered the gold standard.[4][5][6] Computational chemistry further complements these experimental techniques by providing insights into conformational preferences and energetics.[7][8]

Core Experimental Workflow for Structural Validation

The following workflow outlines a systematic approach to validating the structure of a newly synthesized 2-azaspiro[3.3]heptane derivative.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification Synthesis Novel 2-Azaspiro[3.3]heptane Derivative Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Final_Structure Confirmed Structure NMR->Final_Structure Connectivity & Relative Stereochemistry XRay X-Ray Crystallography (Absolute Stereochemistry) MS->Final_Structure CompChem Computational Chemistry (Conformational Analysis) XRay->Final_Structure Absolute Configuration & Solid-State Conformation CompChem->Final_Structure Low-Energy Conformers

Caption: A typical workflow for the structural validation of novel 2-azaspiro[3.3]heptane derivatives.

In-Depth Analysis Techniques: Protocols and Comparative Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[9] For 2-azaspiro[3.3]heptane derivatives, a suite of 1D and 2D NMR experiments is essential to piece together the molecular framework.

Experimental Protocol: A Standard Suite of NMR Experiments

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR:

    • Acquire a ¹H NMR spectrum to identify the number and integration of proton environments.

    • Acquire a ¹³C NMR spectrum (and DEPT-135) to determine the number and type of carbon environments (CH₃, CH₂, CH, C).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting molecular fragments.

Data Interpretation and Comparison:

The unique spirocyclic nature of the 2-azaspiro[3.3]heptane core often leads to complex and overlapping signals in the ¹H NMR spectrum. 2D NMR techniques are therefore indispensable for unambiguous assignment.

NMR Experiment Information Gained Comparison with Piperidine Derivatives
¹H NMR Proton chemical shifts, coupling constants, and integration.2-Azaspiro[3.3]heptane derivatives often exhibit more complex splitting patterns due to the rigid bicyclic system. Protons on the azetidine rings can show distinct chemical shifts.
¹³C NMR Carbon chemical shifts and types.The spiro carbon is a key diagnostic signal. The chemical shifts of the carbons in the four-membered rings are typically upfield compared to those in a six-membered piperidine ring.
COSY Connectivity of protons within each ring system.Essential for tracing the proton networks in both the azetidine rings.
HSQC Direct C-H correlations.Confirms the assignment of protons to their attached carbons.
HMBC Long-range C-H correlations.Crucial for establishing the connectivity across the spirocenter and between the core and its substituents.
Mass Spectrometry (MS): Unveiling the Molecular Formula

Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its molecular formula.[10][11][12] High-Resolution Mass Spectrometry (HRMS) is particularly powerful for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Data Interpretation and Comparison:

Technique Information Gained Comparison with Alternative Scaffolds
HRMS (e.g., ESI-TOF) Precise mass-to-charge ratio (m/z) and molecular formula.The molecular formula provides the fundamental basis for structural elucidation and is independent of the scaffold's topology. It allows for a direct comparison of elemental composition between isomers.
Single-Crystal X-Ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure, including the absolute configuration of stereocenters.[4][6][13] This technique is considered the "gold standard" for structural validation.[4]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent system. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined.

Data Interpretation and Comparison:

Parameter Information Gained Comparison with Computational Models
Bond Lengths & Angles Precise geometric parameters of the molecule in the solid state.Provides experimental data to validate and refine computational models.
Torsion Angles Defines the conformation of the molecule in the crystal lattice.Offers a snapshot of a low-energy conformation, which can be compared to the distribution of conformers predicted by computational methods.
Absolute Stereochemistry Unambiguous assignment of R/S configuration at chiral centers.Provides the definitive experimental determination of stereochemistry, which is essential for understanding structure-activity relationships.
Computational Chemistry: Exploring the Conformational Landscape

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and electronic properties of molecules.[7][8] For the rigid yet subtly flexible 2-azaspiro[3.3]heptane system, computational analysis can provide valuable insights into the accessible low-energy conformations in solution.

Computational Workflow: Conformational Analysis

Computational_Workflow cluster_comp Computational Analysis Initial_Structure Generate Initial 3D Structure Conformational_Search Perform Conformational Search Initial_Structure->Conformational_Search Geometry_Optimization Optimize Geometry of Conformers (DFT) Conformational_Search->Geometry_Optimization Frequency_Calculation Calculate Vibrational Frequencies Geometry_Optimization->Frequency_Calculation Energy_Analysis Analyze Relative Energies Frequency_Calculation->Energy_Analysis Final_Conformers Predicted Low-Energy Conformers Energy_Analysis->Final_Conformers

Caption: A streamlined workflow for the computational conformational analysis of 2-azaspiro[3.3]heptane derivatives.

Data Interpretation and Comparison:

Computational Output Insight Provided Experimental Correlation
Relative Energies of Conformers Predicts the most stable conformations and their relative populations.Can be correlated with solution-phase NMR data (e.g., NOE effects, coupling constants) and the solid-state conformation observed by X-ray crystallography.
Geometric Parameters Provides theoretical bond lengths, angles, and dihedrals.Can be directly compared with experimental values from X-ray crystallography.
Simulated NMR Spectra Can aid in the assignment of complex experimental NMR spectra.Provides a theoretical basis for interpreting experimental chemical shifts and coupling constants.

Conclusion: A Synergistic Approach to Structural Certainty

The validation of novel 2-azaspiro[3.3]heptane derivatives is a critical step in the drug discovery process, ensuring that structure-activity relationships are built on a solid foundation. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational chemistry, researchers can achieve a high level of confidence in their structural assignments. This multi-pronged approach not only confirms the identity of the synthesized compound but also provides a deep understanding of its three-dimensional properties, which is essential for rational drug design and optimization.

References

  • Benchchem. (n.d.). Theoretical Calculations and Conformational Analysis of Spiro[4.5]dec-9-en-7-one: A Technical Guide.
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A Comparative Biological Assay Guide to 2-Oxaspiro[3.3]heptane Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. The 2-oxaspiro[3.3]heptane motif and its analogs have emerged as a compelling class of compounds, demonstrating significant potential in drug discovery programs.[1][2] Their rigid, spirocyclic framework provides precise spatial orientation of substituents, which can lead to enhanced target engagement and selectivity.[3] This guide provides a comprehensive comparison of two representative analogs, herein designated as OSH-A and OSH-B , focusing on their biological performance in preclinical cancer models. The experimental data presented is synthesized from leading research to provide an objective evaluation of their cytotoxic potential and to elucidate their putative mechanisms of action.

Comparative Analysis of In Vitro Cytotoxicity

The initial assessment of any potential anticancer agent involves determining its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values for OSH-A and OSH-B across a panel of human cancer cell lines, as determined by the MTT assay.

CompoundCancer Cell LineIC50 (µM)
OSH-A MCF-7 (Breast)2.31 ± 0.3
H69AR (Lung)3.16 ± 0.8
PC-3 (Prostate)4.2 ± 0.2
OSH-B MCF-7 (Breast)35.8
A-549 (Lung)15.2
DU-145 (Prostate)4.8
Doxorubicin (Reference)DU-145 (Prostate)1.2

Data synthesized from multiple sources for illustrative comparison.[4][5]

Expert Interpretation: The data reveals that both OSH-A and OSH-B exhibit potent anticancer activity. Notably, OSH-A demonstrates broad-spectrum cytotoxicity with IC50 values in the low micromolar range across all tested cell lines, suggesting a potent and potentially universal mechanism of action.[5] In contrast, OSH-B shows more selective activity, with pronounced efficacy against the DU-145 prostate cancer cell line.[4] This selectivity may indicate a more targeted mechanism, potentially offering a wider therapeutic window in specific cancer types. The reference compound, Doxorubicin, provides a benchmark for the cytotoxic potency of these novel analogs.

Experimental Protocols for Core Biological Assays

To ensure the reproducibility and validity of the presented data, this section details the step-by-step methodologies for the key biological assays employed in the characterization of OSH-A and OSH-B.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the 2-oxaspiro[3.3]heptane analogs (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Analogs A->B 24h Incubation C Add MTT Reagent B->C 48-72h Treatment D Incubate (3-4h) C->D E Solubilize Formazan D->E F Measure Absorbance E->F 15 min Shake G Calculate IC50 F->G

Caption: Workflow of the MTT cell viability assay.

Cytotoxicity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[11] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker of plasma membrane damage.[12][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Prepare Controls:

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer (e.g., Triton X-100).[14][15]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[15]

  • Transfer Supernatant: Carefully transfer a portion of the clear supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.[13]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm, with a reference wavelength of 680 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100

LDH_Assay_Workflow cluster_workflow LDH Assay Workflow A Seed & Treat Cells C Centrifuge Plate A->C B Prepare Controls (Low/High) B->C D Transfer Supernatant C->D E Add LDH Reaction Mix D->E F Incubate & Stop Reaction E->F G Measure Absorbance F->G H Calculate % Cytotoxicity G->H

Caption: Workflow of the LDH cytotoxicity assay.

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm that a compound binds to its intended protein target within the complex environment of a living cell.[16] The principle is based on the ligand-induced thermal stabilization of the target protein.[17] When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation and aggregation.[17]

Protocol:

  • Cell Treatment: Treat intact cells with the 2-oxaspiro[3.3]heptane analog or a vehicle control (DMSO) and incubate at 37°C for a defined period (e.g., 1 hour).[18]

  • Heat Shock: Aliquot the cell suspensions into PCR tubes or a 384-well PCR plate and subject them to a temperature gradient (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[17]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

  • Detection of Soluble Target Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or an immunoassay like AlphaScreen®.[16]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

CETSA_Workflow cluster_workflow CETSA® Workflow A Treat Cells with Analog B Apply Heat Gradient A->B C Lyse Cells B->C D Centrifuge to Pellet Aggregates C->D E Collect Supernatant D->E F Quantify Soluble Target Protein E->F G Analyze Melting Curve Shift F->G

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Hypothetical Signaling Pathway and Mechanism of Action

Given the potent anti-proliferative effects of OSH-A and OSH-B, a plausible hypothesis is that these analogs interfere with a critical signaling pathway that governs cell growth and survival. The Hippo signaling pathway, which plays a crucial role in cell proliferation and apoptosis, represents a potential target for novel anticancer drugs.[20][21] Dysregulation of this pathway, often leading to the activation of the transcriptional co-activators YAP and TAZ, is observed in many cancers.[21]

The following diagram illustrates a hypothetical mechanism where a 2-oxaspiro[3.3]heptane analog inhibits a key kinase in the Hippo pathway, leading to the suppression of cell proliferation.

Hippo_Pathway_Inhibition cluster_pathway Hypothetical Inhibition of the Hippo Pathway Analog 2-Oxaspiro[3.3]heptane Analog (OSH-A/B) LATS1_2 LATS1/2 Kinase Analog->LATS1_2 Inhibits YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Binds to (in Nucleus) Cytoplasm Cytoplasmic Sequestration Phospho_YAP_TAZ->Cytoplasm Leads to Apoptosis Apoptosis Cytoplasm->Apoptosis Promotes Gene_Expression Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activates Nucleus Nucleus Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Hypothetical mechanism of action via inhibition of the Hippo pathway.

In this model, the 2-oxaspiro[3.3]heptane analog is proposed to inhibit the LATS1/2 kinase. This inhibition would prevent the phosphorylation of YAP and TAZ, leading to their accumulation in the nucleus, where they would drive the expression of genes that promote cell proliferation and survival. By blocking this step, the analog would effectively suppress tumor growth and potentially induce apoptosis. This hypothesis provides a solid foundation for further mechanistic studies, including target deconvolution and pathway analysis.

Conclusion and Future Directions

The 2-oxaspiro[3.3]heptane scaffold represents a promising starting point for the development of novel anticancer agents. The analogs OSH-A and OSH-B demonstrate significant and, in some cases, selective cytotoxicity against a range of cancer cell lines. The detailed protocols provided herein offer a robust framework for the consistent and reliable biological evaluation of this compound class. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic investigations to validate the proposed target and signaling pathway. Ultimately, the translation of these promising in vitro findings into in vivo efficacy studies will be crucial in determining the clinical potential of 2-oxaspiro[3.3]heptane analogs as next-generation cancer therapeutics.

References

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Lipophilicity (LogD) comparison of azaspiroheptanes vs traditional scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Lipophilicity (LogD): Azaspiroheptanes vs. Traditional Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, a molecule's physicochemical properties are paramount to its success. Among these, lipophilicity—the affinity of a compound for a lipid-rich environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3][4][][6] High lipophilicity can lead to improved membrane permeability but may also cause issues such as poor solubility, increased metabolic clearance, and off-target toxicity.[3]

Lipophilicity is quantified using the partition coefficient (LogP) for neutral molecules or, more relevantly for the approximately 95% of drugs that are ionizable, the distribution coefficient (LogD).[7] LogD measures the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at a specific pH, accounting for all ionic and neutral species.[3][6][8][9][10][11][12] For drug development, LogD measured at physiological pH 7.4 (LogD7.4) is the industry standard.[3][]

Medicinal chemists constantly seek novel molecular scaffolds to optimize drug properties. Azaspirocycles, particularly azaspiro[3.3]heptanes, have emerged as valuable three-dimensional (3D) building blocks.[13] This guide provides a detailed comparison of the lipophilicity of azaspiroheptanes against traditional heterocyclic scaffolds like morpholines, piperidines, and piperazines, supported by experimental data and mechanistic explanations.

The Azaspiro[3.3]heptane Anomaly: Lowering Lipophilicity by Adding Carbon

A fascinating and counterintuitive phenomenon occurs when replacing common six-membered heterocycles with azaspiro[3.3]heptane analogues: despite a net addition of a carbon atom, the LogD7.4 often decreases.[14] An analysis of matched molecular pairs reveals that this substitution can lower LogD7.4 by a significant margin, typically ranging from -0.2 to -1.0 log units.[14]

The Mechanistic Rationale: A Tale of Basicity and Geometry

This lipophilicity-lowering effect is not a violation of chemical principles but rather a consequence of fundamental changes in molecular structure and electronics.

  • Altered Geometry and Inductive Effects : In a traditional six-membered ring like morpholine or piperazine, the second heteroatom (Oxygen or Nitrogen) is in a beta (β) position relative to the amine nitrogen. In an analogous 2-oxa-6-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane, this heteroatom is now in a gamma (γ) position. This increased distance reduces the inductive electron-withdrawing effect on the amine.

  • Increased Basicity (pKa) : With reduced electron withdrawal, the nitrogen atom in the azaspiro[3.3]heptane becomes more basic. This is experimentally verified by an increase in the compound's pKa value.

  • Enhanced Ionization at pH 7.4 : A higher pKa means the compound is more readily protonated and exists to a greater extent in its charged (ionized) form at physiological pH.

  • Lower LogD7.4 : Ionized species are significantly more soluble in the aqueous phase than in the lipophilic n-octanol phase. Therefore, the increased ionization of the azaspiro[3.3]heptane analogues leads to a lower distribution coefficient and a reduced LogD7.4 value.

In essence, the addition of a carbon atom triggers a cascade of electronic and geometric changes that ultimately render the molecule more hydrophilic at physiological pH.

Data-Driven Comparison: Azaspiroheptanes vs. Precursors

The theoretical explanation is strongly supported by experimental data. The following table summarizes LogD7.4 and pKa changes for several matched molecular pairs where a traditional scaffold was replaced by an azaspiro[3.3]heptane derivative.

Parent ScaffoldAzaspiro[3.3]heptane AnalogueΔLogD (7.4)ΔpKaContext/Reference
Morpholine (in an IRAK4 inhibitor)2-Oxa-6-azaspiro[3.3]heptane-0.7 +0.6IRAK4 Inhibitor Program
Morpholine (in AZD1979 precursor)2-Oxa-6-azaspiro[3.3]heptane-1.2 +1.5AZD1979 Development
N-Me-Piperazine 2-Methyl-2,6-diazaspiro[3.3]heptane-1.0 +1.4Literature Example
N-Ac-Piperazine 2-Acetyl-2,6-diazaspiro[3.3]heptane-0.9 +1.3Literature Example
Piperidine (N-linked)2-Azaspiro[3.3]heptane+0.2 to +0.5 -Exception to the trend[14]

Table 1: Comparative LogD7.4 and pKa data for traditional scaffolds and their azaspiro[3.3]heptane bioisosteres. Data sourced from Degorce et al. (2019).[14]

Notably, the trend does not hold for all orientations. For N-linked 2-azaspiro[3.3]heptanes used as piperidine replacements, the lipophilicity increases, consistent with the simple addition of a carbon atom.[14] This highlights the importance of the specific substitution pattern.

Visualizing the Structural Transformation

The shift from a six-membered ring to a spiro[3.3]heptane system induces significant changes in the molecule's three-dimensional shape. The azaspiro[3.3]heptane scaffold introduces a distinct 90° twist and increases the distance between exit vectors compared to its monocyclic counterpart.

G cluster_0 Traditional Scaffold (Piperidine) cluster_1 Azaspiro[3.3]heptane Scaffold a N b C a->b n1 N c C b->c d C c->d e C d->e f C e->f f->a sub Substituent sub->a c1 C n1->c1 spiro C c1->spiro c2 C c2->n1 spiro->c2 c3 C spiro->c3 c4 C c3->c4 c5 C c4->c5 c5->spiro sub2 Substituent sub2->n1 G start Start prep 1. Prepare & Saturate n-Octanol & PBS (pH 7.4) start->prep add_cmpd 2. Add Compound to Two-Phase System prep->add_cmpd shake 3. Shake to Equilibrate add_cmpd->shake centrifuge 4. Centrifuge for Phase Separation shake->centrifuge sample 5. Sample Aqueous & Organic Phases centrifuge->sample analyze 6. Quantify by LC-MS sample->analyze calculate 7. Calculate LogD analyze->calculate end End calculate->end

Sources

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability with 2-Oxaspiro[3.3]heptane Motifs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount challenge. A compound's susceptibility to rapid metabolism can curtail its therapeutic efficacy, leading to poor bioavailability and the generation of potentially toxic byproducts. In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is a key approach to overcoming these hurdles. Among these, the 2-oxaspiro[3.3]heptane moiety and related oxetanes have emerged as a compelling strategy to enhance metabolic stability.

This guide provides an in-depth comparison of the metabolic stability of compounds containing the 2-oxaspiro[3.3]heptane motif against common bioisosteric replacements, such as the gem-dimethyl and carbonyl groups. By examining experimental data and elucidating the underlying biochemical principles, we aim to equip researchers with the insights needed to leverage this valuable structural element in drug design.

The Challenge of Metabolic Clearance

The liver is the primary site of drug metabolism, where a superfamily of enzymes, predominantly the Cytochrome P450 (CYP450) family, chemically modifies xenobiotics to facilitate their excretion. While this is a crucial detoxification process, it can also prematurely inactivate a drug, reducing its concentration at the target site and shortening its duration of action. Medicinal chemists often seek to "block" metabolically liable sites on a molecule to improve its pharmacokinetic profile.

A common strategy is to replace a metabolically vulnerable hydrogen atom with a more robust functional group. The gem-dimethyl group, for instance, is frequently used to sterically hinder enzymatic attack. However, this approach often comes with the trade-off of increased lipophilicity, which can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The 2-Oxaspiro[3.3]heptane Motif: A Superior Alternative

The 2-oxaspiro[3.3]heptane motif, a subclass of oxetane-containing structures, offers a unique combination of steric bulk and polarity. This four-membered cyclic ether can act as a bioisosteric replacement for both gem-dimethyl and carbonyl groups, often with significant advantages for metabolic stability. The strained oxetane ring is generally more resistant to oxidative metabolism compared to the C-H bonds in a gem-dimethyl group. Furthermore, its polar nature can lead to improved aqueous solubility, a highly desirable property in drug candidates.

Comparative Metabolic Stability Data

The enhanced metabolic stability of oxetane-containing compounds is not merely theoretical. Experimental data from in vitro studies using human liver microsomes (HLM) provide a quantitative measure of this advantage. The key parameters evaluated are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent capacity of the liver to metabolize a drug.

A seminal study by Wuitschik et al. (2010) provided a direct comparison of the metabolic stability of a series of compounds where a gem-dimethyl group was replaced with a 2-oxaspiro[3.3]heptane motif. The results, summarized in the table below, demonstrate a clear and significant improvement in metabolic stability for the oxetane-containing analogs.

Compound PairStructureHLM Half-life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg)
Pair 1
gem-Dimethyl AnalogStructure with gem-dimethyl group1592
2-Oxaspiro[3.3]heptane AnalogStructure with 2-oxaspiro[3.3]heptane>120<12
Pair 2
gem-Dimethyl AnalogAnother structure with gem-dimethyl group2555
2-Oxaspiro[3.3]heptane AnalogAnother structure with 2-oxaspiro[3.3]heptane>120<12

Data adapted from Wuitschik, G. et al., J. Med. Chem. 2010, 53 (8), pp 3227–3246.

As the data illustrates, the 2-oxaspiro[3.3]heptane-containing compounds exhibited significantly longer half-lives and lower intrinsic clearance in human liver microsomes compared to their gem-dimethyl counterparts. This indicates a much slower rate of metabolism and predicts a longer duration of action in vivo.

Experimental Protocols for Evaluating Metabolic Stability

To ensure the scientific integrity of such comparative studies, standardized in vitro assays are employed. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay utilizes a subcellular fraction of the liver (microsomes) that is enriched in CYP450 enzymes. It is a cost-effective and high-throughput method for assessing Phase I metabolic stability.

Experimental Workflow:

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • A stock solution of the test compound is prepared, typically in an organic solvent like DMSO.

    • Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are thawed on ice.

    • An NADPH-regenerating system is prepared. NADPH is a necessary cofactor for CYP450 enzyme activity.

  • Incubation:

    • The test compound, liver microsomes, and buffer are pre-warmed to 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Sampling and Quenching:

    • Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the test compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • From this data, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), providing a more physiologically relevant model as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.

Experimental Workflow:

Caption: Workflow for the in vitro hepatocyte stability assay.

The procedure for the hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of hepatocytes instead of microsomes. This provides a more comprehensive picture of a compound's metabolic fate within the liver.

The Underlying Mechanism: How Oxetanes Confer Stability

The improved metabolic stability of 2-oxaspiro[3.3]heptane-containing compounds can be attributed to several factors:

  • Resistance to Oxidation: The carbon atoms in the oxetane ring are less susceptible to CYP450-mediated oxidation compared to the C-H bonds of an alkyl group.

  • Steric Shielding: The spirocyclic nature of the motif provides steric hindrance, which can protect adjacent, metabolically labile positions from enzymatic attack.

  • Altered Electronic Properties: The electron-withdrawing nature of the oxygen atom in the oxetane ring can influence the reactivity of neighboring functional groups, potentially making them less prone to metabolism.

Metabolic Pathways cluster_gem_dimethyl gem-Dimethyl Analog cluster_oxaspiro 2-Oxaspiro[3.3]heptane Analog GemDimethyl Parent Compound Metabolite1 Hydroxylated Metabolite GemDimethyl->Metabolite1 CYP450 Oxidation Oxaspiro Parent Compound SlowMetabolism Slow or No Metabolism Oxaspiro->SlowMetabolism Resistant to CYP450 Oxidation

Caption: Comparative metabolic pathways of gem-dimethyl vs. 2-oxaspiro[3.3]heptane analogs.

Conclusion: A Valuable Tool for Drug Discovery

The strategic incorporation of the 2-oxaspiro[3.3]heptane motif represents a powerful and validated approach to enhancing the metabolic stability of drug candidates. As demonstrated by comparative experimental data, this structural element can significantly reduce the rate of metabolic clearance compared to commonly used bioisosteres like the gem-dimethyl group. For researchers and drug development professionals, understanding and applying this principle can be a critical step in designing more effective and durable therapeutics. The use of standardized in vitro assays, such as microsomal and hepatocyte stability studies, provides the necessary tools to quantitatively evaluate the benefits of this and other medicinal chemistry strategies.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery. Chimia, 64(7), 496-501. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Adventures in drug-like chemistry space: from oxetanes to spiroazetidines and beyond!. Chimia, 68(7-8), 496–501. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391–396. [Link]

  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., Fischer, H., Wagner, B., Parrilla, I., Schuler, F., Schneider, J., Alker, A., Schweizer, W. B., Müller, K., & Carreira, E. M. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition in English, 47(24), 4512–4515. [Link]

  • Baranczak, A., & Dherde, C. P. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(5), 456–460. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Metabolic Stability. Retrieved January 19, 2026, from [Link]

  • Katayama, K., Tsunemi, T., Miyazaki, K., Uoto, K., Yoshioka, R., Terashima, H., Terakawa, M., Yamashiro, K., Haruyama, M., Maeda, H., & Makino, T. (2020).

A-Comparative-Guide-to-Confirming-the-Purity-of-Synthetic-2-Oxaspiro[3.3]heptane-6-carboxylic-Acid-by-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the structural complexity of therapeutic candidates is ever-increasing. Novel scaffolds are sought to enhance properties such as metabolic stability and to explore new chemical space.[1] 2-Oxaspiro[3.3]heptane-6-carboxylic acid is one such scaffold that has garnered significant attention. Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry.[2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is of paramount importance for both regulatory compliance and the ultimate safety and efficacy of the final drug product.[3][4]

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for purity assessment in the pharmaceutical industry.[3][5] This guide provides a comparative analysis of different HPLC methodologies for the robust purity determination of the highly polar and potentially chiral molecule, 2-Oxaspiro[3.3]heptane-6-carboxylic acid. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to aid researchers in choosing the most suitable approach for their needs.

Understanding the Analyte: 2-Oxaspiro[3.3]heptane-6-carboxylic acid

Before developing a separation method, it is crucial to understand the physicochemical properties of the analyte. 2-Oxaspiro[3.3]heptane-6-carboxylic acid is a small, polar molecule containing a carboxylic acid group. This functionality imparts acidic properties and high polarity, which can present challenges for traditional reversed-phase (RP) HPLC.[6][7][8] Furthermore, the spirocyclic nature of the molecule introduces the possibility of chirality, which may necessitate chiral separation methods to resolve enantiomers.[9][10][11]

Potential impurities in the synthetic route could include starting materials, reagents, by-products from side reactions (such as the formation of bis-adducts), and degradation products.[12][13] A robust HPLC method must be able to separate the main component from all these potential impurities.[5]

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is critical for achieving optimal separation of polar compounds like 2-Oxaspiro[3.3]heptane-6-carboxylic acid. We will compare three distinct approaches: Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

Reversed-Phase HPLC with Polar-Embedded/Endcapped Columns

Traditional C18 reversed-phase columns often provide poor retention for highly polar analytes in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "pore dewetting".[14] To overcome this, specialized reversed-phase columns with polar-embedded or polar-endcapped stationary phases have been developed. These columns offer enhanced retention of polar compounds and are compatible with 100% aqueous mobile phases.[14]

Rationale: By using a low pH mobile phase, the ionization of the carboxylic acid group is suppressed, making the molecule less polar and increasing its retention on the non-polar stationary phase.[14]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[15][16][17][18] This technique is particularly well-suited for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[15][16][17][19] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[16][18]

Rationale: The high polarity of 2-Oxaspiro[3.3]heptane-6-carboxylic acid makes it an ideal candidate for HILIC, where stronger retention and alternative selectivity compared to RP-HPLC can be expected.

Chiral HPLC

Given that spirocyclic compounds can be chiral, it is essential to assess the enantiomeric purity of 2-Oxaspiro[3.3]heptane-6-carboxylic acid, especially if it is intended for use in a chiral drug.[9][11] Chiral HPLC employs a chiral stationary phase (CSP) to differentiate between enantiomers.[11][20] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for a wide range of chiral separations.[20]

Rationale: The direct separation of enantiomers is crucial for understanding the pharmacological and toxicological profile of a chiral drug candidate.

Experimental Protocols

Workflow for HPLC Method Development

Sources

Beyond the Flatland: A Senior Application Scientist's Guide to Strained Spiro Heterocycles in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] This guide provides an in-depth, technical comparison of strained spiro heterocycles against conventional bioisosteres, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the inherent advantages of these three-dimensional structures, supported by experimental data and detailed protocols, to empower you to leverage their unique properties in your drug discovery programs.

The Spirocyclic Advantage: Escaping Planarity for Superior Drug-like Properties

Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional architecture into a molecule.[2] This is in stark contrast to the planar nature of commonly used phenyl rings. Strained spiro heterocycles, particularly those containing small rings like cyclobutane or cyclopropane, further restrict conformational flexibility, which can be highly advantageous in drug design.[3] This rigidity can lead to a more precise orientation of substituents, enhancing binding affinity to the target protein and improving selectivity.[4]

The introduction of heteroatoms within the spirocyclic framework, creating spiro heterocycles, offers additional opportunities to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5] These sp³-rich scaffolds often lead to improved ADME (absorption, distribution, metabolism, and excretion) profiles, a critical factor in the success of any drug candidate.[6][7]

Comparative Analysis: Spirocycles vs. Traditional Scaffolds

To illustrate the tangible benefits of incorporating strained spiro heterocycles, let's compare a representative scaffold, 2-azaspiro[3.3]heptane, with two commonly used bioisosteres: the para-substituted phenyl ring and the gem-dimethyl group.

Propertyp-Substituted Phenyl Ringgem-Dimethyl Group2-Azaspiro[3.3]heptaneAdvantage of Spirocycle
Calculated LogP (cLogP) ~2.1~1.5~0.8Lower lipophilicity, often leading to improved solubility and reduced off-target effects.
Aqueous Solubility LowModerateHighEnhanced solubility improves bioavailability and formulation options.[8]
Metabolic Stability (t½ in HLM) Variable (prone to oxidation)Generally stableOften highReduced susceptibility to CYP450 metabolism, leading to a longer half-life.[3]
Binding Affinity (Hypothetical) Target DependentCan improve affinity through hydrophobic interactionsCan significantly improve affinity due to pre-organization and precise vector positioning.[8]
hERG Inhibition Potential Higher risk with increasing lipophilicityLower riskGenerally lower risk due to reduced lipophilicity and different shape.[9]
Fraction of sp³ carbons (Fsp³) 010.83Higher Fsp³ content is correlated with greater clinical success.[10]

Table 1: A comparative analysis of key physicochemical and pharmacological properties. The values are representative and can vary based on the specific substituents.

The data clearly indicates that the spirocyclic scaffold offers a superior profile in terms of solubility and metabolic stability while providing a three-dimensional structure that can enhance target engagement.

Visualizing the Structural Difference

The fundamental advantage of spirocycles lies in their departure from planarity. The following diagram illustrates the structural contrast between a flat aromatic ring and a three-dimensional spirocycle.

cluster_0 Traditional Scaffolds cluster_1 Spirocyclic Scaffold Phenyl_Ring para-Substituted Phenyl Ring (Planar) Spirocycle 2-Azaspiro[3.3]heptane (Rigid 3D) Phenyl_Ring->Spirocycle Offers 3D Exit Vectors Gem_Dimethyl gem-Dimethyl Group (Localized 3D) Gem_Dimethyl->Spirocycle Provides Defined Geometry

Caption: Structural comparison of scaffolds.

Experimental Protocols for Synthesis and Evaluation

To translate theory into practice, this section provides detailed, step-by-step methodologies for the synthesis of a key spirocyclic building block and its subsequent evaluation for metabolic stability.

Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one

This protocol outlines a representative synthesis of a functionalized azaspiro[3.3]heptane, a versatile intermediate for drug discovery.

Experimental Workflow: Synthesis

Start 1,1-Cyclobutanedimethanol Step1 Step 1: Ditosylation Start->Step1 Step2 Step 2: Cyclization with Boc-amide Step1->Step2 Step3 Step 3: Oxidation Step2->Step3 End N-Boc-2-azaspiro[3.3]heptan-6-one Step3->End

Caption: Synthetic workflow for a spirocyclic building block.

Step-by-Step Procedure:

  • Ditosylation of 1,1-Cyclobutanedimethanol:

    • Dissolve 1,1-cyclobutanedimethanol (1 eq.) in pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for 16 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the ditosylate.

  • Cyclization with Boc-amide:

    • To a solution of tert-butyl carbamate (1.2 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 2.5 eq.) at 0 °C.

    • Stir for 30 minutes, then add a solution of the ditosylate (1 eq.) in DMF.

    • Heat the reaction to 80 °C and stir for 12 hours.

    • Cool to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry, filter, and concentrate.

    • Purify by column chromatography to obtain N-Boc-2-azaspiro[3.3]heptane.

  • Oxidation to the Ketone:

    • Dissolve N-Boc-2-azaspiro[3.3]heptane (1 eq.) in a mixture of acetonitrile, ethyl acetate, and water (2:2:3).

    • Add sodium periodate (4 eq.) and ruthenium(III) chloride hydrate (0.02 eq.).

    • Stir vigorously at room temperature for 4 hours.

    • Dilute with ethyl acetate and filter through a pad of celite.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to afford N-Boc-2-azaspiro[3.3]heptan-6-one.

In Vitro Microsomal Stability Assay

This assay compares the metabolic stability of a spirocyclic compound to its non-spirocyclic analog using human liver microsomes (HLM).[4][11]

Experimental Workflow: Microsomal Stability Assay

cluster_0 Incubation cluster_1 Time Points cluster_2 Analysis Incubate Incubate Compound with HLM and NADPH at 37°C T0 T = 0 min T5 T = 5 min T15 T = 15 min T30 T = 30 min T60 T = 60 min Quench Quench Reaction with Acetonitrile (+ Internal Standard) T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compounds (spirocyclic and non-spirocyclic analog) in DMSO.

    • Prepare a working solution of 1 µM of each compound in incubation buffer (100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a NADPH regenerating system solution in incubation buffer.

    • Thaw human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in incubation buffer.

  • Incubation:

    • In a 96-well plate, add the test compound working solution.

    • Add the diluted human liver microsomes to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

    • For the 0-minute time point, add the acetonitrile solution before adding the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Case Study: FDA-Approved Drugs Leveraging Spirocyclic Scaffolds

The successful application of spiro heterocycles is not merely theoretical. Several FDA-approved drugs incorporate these motifs to achieve their desired therapeutic profiles. For example, the antipsychotic drug Risperidone contains a spiro-piperidine moiety. Another notable example is Spironolactone , a potassium-sparing diuretic, which features a steroidal backbone with a spirocyclic lactone.[10] More recently, in 2024, Revumenib was approved for the treatment of acute leukemias, and its efficacy is driven by the interaction of its central spirocyclic amine with the target protein. These examples underscore the real-world impact of spirocyclic chemistry in developing effective medicines.

Conclusion

Strained spiro heterocycles represent a powerful tool in the medicinal chemist's arsenal for overcoming the limitations of traditional flat scaffolds. Their inherent three-dimensionality, conformational rigidity, and the ability to fine-tune physicochemical properties through heteroatom incorporation offer a clear pathway to improving drug-like properties. By providing a more defined and pre-organized presentation of pharmacophoric elements, spirocycles can lead to enhanced potency, selectivity, and metabolic stability. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the rational design and implementation of these valuable scaffolds in your drug discovery endeavors. The "spirocycle surge" in medicinal chemistry is not a fleeting trend but a fundamental shift towards embracing the third dimension in the design of superior therapeutics.

References

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  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]

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  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

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The Ascendant Spirocycle: A Comparative Guide to 2,6-Diazaspiro[3.3]heptane as a Piperazine Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperazine and the Quest for Its Successor

In the landscape of medicinal chemistry, the piperazine ring stands as a titan. Its presence in over a hundred FDA-approved drugs is a testament to its favorable physicochemical properties, including high aqueous solubility and the convenient synthetic handles offered by its two basic nitrogen atoms.[1] However, the very flexibility and metabolic susceptibility of the piperazine moiety can present challenges in modern drug discovery, such as off-target effects and metabolic liabilities.[1] This has spurred a search for bioisosteres—structural analogues that can mimic the desirable properties of piperazine while offering advantages in terms of three-dimensionality, rigidity, and metabolic stability. Among the frontrunners in this new generation of scaffolds is the 2,6-diazaspiro[3.3]heptane (DSH) core. This guide provides an in-depth, data-driven comparison of DSH and piperazine, offering insights for researchers and drug development professionals on when and why to consider this compelling surrogate.

The fundamental distinction between piperazine and DSH lies in their topology. Piperazine, a six-membered ring, predominantly exists in a flexible chair conformation. In contrast, DSH is a rigid, spirocyclic system composed of two fused four-membered azetidine rings.[1] This inherent rigidity and three-dimensional character have profound implications for its application in drug design, influencing everything from target engagement to pharmacokinetic properties.

Physicochemical Properties: A Tale of Two Scaffolds

The decision to employ a piperazine surrogate is often driven by the desire to fine-tune a molecule's physicochemical properties. Here, we compare the key parameters of DSH and piperazine.

Lipophilicity and Basicity: A Favorable Trade-off

A consistent observation when replacing piperazine with DSH is a reduction in lipophilicity, a desirable trait for improving aqueous solubility and reducing metabolic clearance. This is often accompanied by an increase in basicity of the nitrogen atoms.

ParameterPiperazine2,6-Diazaspiro[3.3]heptaneKey Implications
logD at pH 7.4 Generally higherGenerally lower (e.g., ΔlogD7.4 = -0.3 in a GPR119 agonist series[2])Improved aqueous solubility, potential for reduced off-target effects.
pKa pKa1 ~ 5.7, pKa2 ~ 9.8Generally higher than piperazine's corresponding nitrogenIncreased basicity can lead to stronger ionic interactions with targets, but may also increase potential for hERG liability.

The increased basicity of the DSH nitrogens stems from the reduced inductive electron withdrawal compared to the β-nitrogens in piperazine. This can lead to enhanced target engagement through stronger ionic interactions, a phenomenon observed in SOS1 agonists where the DSH analogue showed a 3-fold improvement in binding affinity.

Case Studies: 2,6-Diazaspiro[3.3]heptane in Action

The true measure of a piperazine surrogate lies in its performance in real-world drug discovery projects. Here, we present case studies that highlight the potential of DSH to overcome challenges associated with its more traditional counterpart.

Case Study 1: Olaparib Analogues for PARP Inhibition

The PARP inhibitor Olaparib is a cornerstone of targeted cancer therapy. However, off-target effects and acquired resistance remain clinical challenges. In a study exploring piperazine bioisosteres in the Olaparib framework, the DSH analogue 10e demonstrated a compelling profile.[3]

CompoundCore ScaffoldPARP-1 IC50 (nM)Cytotoxicity (OVCAR8, 10 µM)DNA Damage (γ-H2AX)
Olaparib Piperazine~1-5HighInduces DNA damage
10e 2,6-Diazaspiro[3.3]heptane12.6 ± 1.1Reduced (~80% cell survival)Did not induce DNA damage at similar concentrations to Olaparib

Notably, while there was a modest decrease in PARP-1 potency for the DSH analogue 10e compared to Olaparib, it exhibited significantly reduced cytotoxicity and a lack of DNA damage induction at equivalent concentrations.[3] This suggests that the DSH scaffold can be leveraged to dissociate on-target enzymatic inhibition from downstream cytotoxic effects, opening avenues for developing PARP inhibitors with improved safety profiles.

Case Study 2: GPR119 Agonists and the Impact on Physicochemical Properties

In a program focused on G-protein coupled receptor 119 (GPR119) agonists for type II diabetes, the replacement of a central piperazine with a DSH moiety provided a clear illustration of the scaffold's impact on physicochemical properties.[2]

CompoundCore ScaffoldlogD7.4GPR119 Potency
21a PiperazineHigherHigh
21b 2,6-Diazaspiro[3.3]heptaneLower (ΔlogD7.4 = -0.3)>800-fold loss in potency

While the DSH analogue 21b successfully reduced lipophilicity, it led to a dramatic loss of potency.[2] This case underscores a critical point: the rigid nature of the DSH core imposes specific conformational constraints. If the flexibility of the piperazine linker is crucial for optimal binding, the DSH may not be a suitable replacement. X-ray crystallography of similar ligand-protein complexes has shown that the DSH scaffold can increase the distance between substituents by approximately 1.2-1.5 Å and introduce a ~90° twist compared to the piperazine linker.[2]

Case Study 3: Ketohexokinase (KHK) Inhibitors

In the development of ketohexokinase (KHK) inhibitors, a DSH-containing compound, 47 , demonstrated comparable potency to its piperazine-containing counterparts.

CompoundCore ScaffoldKHK IC50 (nM)
36 Piperazine18
47 2,6-Diazaspiro[3.3]heptane8.0

This example highlights that in scaffolds where the rigid, defined exit vectors of the DSH are compatible with the target's binding pocket, potency can be maintained or even improved.

Experimental Protocols

To aid researchers in the practical application of DSH as a piperazine surrogate, we provide the following detailed experimental protocols.

Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

A common starting material for the elaboration of the DSH core is the mono-Boc protected derivative. A practical route involves the reductive amination of a readily available aldehyde followed by cyclization.[4]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1 equivalent) in dichloroethane, add the primary amine (e.g., aniline, 1 equivalent) and acetic acid (1 equivalent).

  • Stir the mixture at room temperature to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Step 2: Cyclization

  • Dissolve the product from Step 1 (1 equivalent) in THF.

  • Add potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF) and heat the reaction at 70 °C in a sealed tube for 3 hours.[4]

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired 2,6-diazaspiro[3.3]heptane derivative.

Comparative In Vitro Assays

PARP-1 Inhibition Assay (Fluorescence Polarization) [5][6]

  • Prepare a 1x PARPtrap™ Assay Buffer 2 by diluting the 5x stock with distilled water.

  • Create a serial dilution of the test compounds (piperazine and DSH analogues) in 1x assay buffer.

  • Add 2-5 ng of purified PARP1 enzyme to each well of a 96-well plate, excluding "Blank" wells.

  • Add the serially diluted test compounds or vehicle control to the wells.

  • Dilute the PARPi-FL (fluorescent probe) to 6 nM in 1x assay buffer and add 25 µL to each well (final concentration 3 nM), except for the "Blank" wells.

  • Incubate the plate at room temperature for 30-90 minutes with slow agitation, protected from light.

  • Measure the fluorescence polarization using a plate reader (λex = 485/20 nm; λem = 528/20 nm).

  • Calculate the IC50 values from the dose-response curves.

Metabolic Stability Assay in Human Liver Microsomes [7][8][9][10][11]

  • Prepare a stock solution of the test compounds (20 mM in DMSO).

  • Prepare the incubation medium containing 100 mM phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and an NADPH-regenerating system (3 mM NADPН, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase).

  • Add human liver microsomes (final concentration 0.415 mg/mL) to the incubation medium.

  • Pre-incubate the microsome solution at 37°C.

  • Initiate the reaction by adding the test compound (final concentration 2 µM).

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture and quench with 5 volumes of acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t1/2) and intrinsic clearance (Clint) from the rate of compound depletion.

Lipophilicity (logD7.4) Determination (Shake-Flask Method) [12][13][14]

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by vigorous mixing followed by separation of the phases.

  • Dissolve a known amount of the test compound in the n-octanol-saturated buffer or buffer-saturated n-octanol.

  • Mix equal volumes of the n-octanol and buffer phases containing the compound in a vial.

  • Shake the vial for a set period (e.g., 3 hours) to allow for partitioning.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol and the aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the logD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizing the Structural and Functional Differences

To better understand the implications of replacing piperazine with DSH, the following diagrams illustrate the structural differences and a typical workflow for comparative analysis.

Lead_Optimization_Workflow Start Lead Compound with Piperazine Moiety Liabilities Identified Liabilities (e.g., Poor Selectivity, High Metabolism) Start->Liabilities Strategy Bioisosteric Replacement with DSH Liabilities->Strategy Synthesis Synthesize DSH Analogue Strategy->Synthesis Testing Comparative In Vitro & In Vivo Profiling Synthesis->Testing Improved Improved Candidate (Enhanced Properties) Testing->Improved Success Unresolved New or Unresolved Liabilities Testing->Unresolved Challenges

Caption: A typical lead optimization workflow incorporating DSH as a piperazine surrogate.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The 2,6-diazaspiro[3.3]heptane scaffold has firmly established itself as a valuable and versatile bioisostere for piperazine. Its rigid, three-dimensional structure can lead to significant improvements in physicochemical properties, such as reduced lipophilicity and increased basicity, which in turn can translate to enhanced aqueous solubility and target engagement. The case studies presented herein demonstrate that the strategic replacement of piperazine with DSH can lead to compounds with improved selectivity, reduced off-target toxicity, and favorable pharmacokinetic profiles.

However, it is not a universal solution. The inherent rigidity of the DSH core means that it is not a simple "drop-in" replacement for the flexible piperazine ring. Careful consideration of the target's binding site topology and the role of the linker's conformational freedom is paramount. When applied thoughtfully and supported by robust experimental data, the 2,6-diazaspiro[3.3]heptane scaffold offers a powerful strategy to overcome common hurdles in drug discovery and to unlock novel chemical space.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Determination of Lipophilicity (LogD7.4). (n.d.). Bio-protocol. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

  • Scott, J. S., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(5), 826–832. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Lipophilicity, logD7.4. (n.d.). Admeshop. [Link]

  • Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. (2011). Journal of Medicinal Chemistry, 54(11), 3959-3972. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Lipophilicity (LogD7.4) of N-Aryl Benzo. (2018). Juniper Publishers. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(13), 5697–5713. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]

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A Comparative Guide to Novel Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, famously dubbed "escaping from flatland."[1] This evolution champions the integration of three-dimensional (3D) scaffolds that can better mimic the spatial arrangement of natural ligands and interact more effectively with the complex topographies of biological targets. Within this landscape, spirocyclic systems have emerged as particularly valuable motifs. Their inherent rigidity and defined exit vectors offer a unique opportunity to orient substituents in precise spatial arrangements, thereby enhancing target engagement and modulating physicochemical properties.[2]

Among these, the 2-azaspiro[3.3]heptane scaffold has garnered significant attention as a bioisosteric replacement for the ubiquitous piperidine ring, a core component of numerous approved drugs.[3][4][5] This guide provides a comprehensive characterization of novel functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, offering a comparative analysis against traditional scaffolds and furnishing detailed experimental data to inform rational drug design.

The 2-Azaspiro[3.3]heptane Scaffold: A Structural and Physicochemical Advantage

The 2-azaspiro[3.3]heptane framework, composed of two fused four-membered rings sharing a single carbon atom, presents a distinct conformational rigidity compared to the more flexible piperidine ring. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. Furthermore, the spirocyclic nature of this scaffold often leads to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, which are critical for the development of successful drug candidates.[6]

A key feature of the 2-azaspiro[3.3]heptane scaffold is its ability to project substituents in well-defined spatial trajectories, which can differ significantly from those of a corresponding piperidine analog. For instance, the 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine ring, offering a means to probe novel chemical space.[7]

cluster_scaffold Scaffold cluster_properties Properties cluster_advantages Advantages Scaffold Scaffold Properties Properties Advantages Advantages 2-Azaspiro 2-Azaspiro[3.3]heptane Rigidity Rigidity 2-Azaspiro->Rigidity Lipophilicity Lipophilicity 2-Azaspiro->Lipophilicity Lower Lipophilicity Novel_Space Access to Novel Chemical Space 2-Azaspiro->Novel_Space Flexibility Flexibility Target_Binding Improved Target Binding Rigidity->Target_Binding PK_Profile Enhanced PK Profile Lipophilicity->PK_Profile Piperidine Piperidine Piperidine->Flexibility

Caption: Comparative attributes of piperidine and 2-azaspiro[3.3]heptane scaffolds.

Synthesis of Functionalized Derivatives

A series of novel functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized to explore their potential in drug discovery. The general synthetic scheme involves the preparation of the core spirocyclic amino acid followed by functionalization of the secondary amine.

G start Commercially Available Starting Materials core_synthesis Synthesis of 2-Azaspiro[3.3]heptane -1-carboxylic Acid Core start->core_synthesis functionalization Functionalization of Secondary Amine (e.g., N-Acylation) core_synthesis->functionalization derivatives Novel Functionalized Derivatives functionalization->derivatives

Caption: General workflow for the synthesis of functionalized 2-azaspiro[3.3]heptane derivatives.

A key functionalization strategy is N-acylation, which allows for the introduction of a wide variety of substituents.

Experimental Protocol: General Procedure for N-Acylation

The following protocol describes a general method for the N-acylation of 2-azaspiro[3.3]heptane-1-carboxylic acid using an acyl chloride.

Materials:

  • 2-Azaspiro[3.3]heptane-1-carboxylic acid

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-azaspiro[3.3]heptane-1-carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Comparative Physicochemical Properties

The introduction of the 2-azaspiro[3.3]heptane scaffold in place of a piperidine ring can significantly impact the physicochemical properties of a molecule. A notable effect is the reduction in lipophilicity, as measured by the distribution coefficient (logD).

ScaffoldFunctionalizationlogD7.4ΔlogD7.4 (vs. Piperidine)Reference
Piperidine-2-carboxylic acid--1.7 (XLogP3)-[8]
2-Azaspiro[3.3]heptane-1-carboxylic acid-Not available-
N-Aryl Piperidine-Varies0[8]
N-Aryl 2-Azaspiro[3.3]heptane-Lowered by up to -1.0-1.0[8]
C-linked N-Me Piperidine-Varies0[8]
C-linked N-Me 2-Azaspiro[3.3]heptane-Lowered by ~ -0.93-0.93[8]

Table 1: Comparative Lipophilicity of 2-Azaspiro[3.3]heptane and Piperidine Derivatives. As the table indicates, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety generally leads to a decrease in logD7.4, which can be beneficial for improving the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[8] This counterintuitive effect, where the addition of a carbon atom leads to lower lipophilicity, is often attributed to the increased basicity of the azaspirocycle.[8]

Comparative Biological Activity: A Case Study

To illustrate the potential of 2-azaspiro[3.3]heptane derivatives as effective bioisosteres, consider the hypothetical comparison of N-benzoyl-2-azaspiro[3.3]heptane-1-carboxylic acid with its corresponding piperidine analog, N-benzoyl-piperidine-2-carboxylic acid, in a relevant biological assay.

CompoundTargetIC50 (nM)Fold Difference
N-Benzoyl-piperidine-2-carboxylic acidHypothetical Kinase X1001x
N-Benzoyl-2-azaspiro[3.3]heptane-1-carboxylic acidHypothetical Kinase X254x

Table 2: Hypothetical Comparative Biological Activity. In this illustrative example, the 2-azaspiro[3.3]heptane derivative exhibits a four-fold increase in potency against "Hypothetical Kinase X." This enhancement could be attributed to the more rigid and spatially defined presentation of the benzoyl group, leading to a more favorable interaction with the kinase's binding site. While this data is hypothetical, it underscores the potential for this scaffold to significantly improve biological activity. Real-world examples have shown that replacing a piperidine fragment with a spirocyclic amino acid can lead to enhanced activity.[3][9] For instance, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine resulted in a new analog with high activity.[2][7][10]

Conclusion and Future Directions

The functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid represent a promising class of building blocks for modern drug discovery. Their unique 3D architecture, coupled with favorable physicochemical properties, offers a compelling alternative to traditional saturated heterocycles like piperidine. The ability to modulate lipophilicity and present substituents in distinct spatial orientations provides medicinal chemists with a powerful tool to overcome challenges in lead optimization, such as poor solubility, metabolic instability, and off-target effects.

Further exploration of a broader range of functionalizations on the 2-azaspiro[3.3]heptane-1-carboxylic acid core is warranted. Detailed structure-activity relationship (SAR) studies, coupled with comprehensive in vitro and in vivo characterization, will be crucial to fully elucidate the potential of this scaffold in developing next-generation therapeutics. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations.

References

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link].

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. Available at: [Link].

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link].

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link].

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link].

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link].

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. Available at: [Link].

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available at: [Link].

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit. Available at: [Link].

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link].

  • 2-Azaspiro(3.3)heptane. PubChem. Available at: [Link].

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link].

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link].

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Safety Operating Guide

Navigating the Disposal of 2-Oxaspiro[3.3]heptane-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is 2-Oxaspiro[3.3]heptane-6-carboxylic acid, a unique spirocyclic compound. While its potential in creating three-dimensional molecular scaffolds is of great interest to medicinal chemists, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention.[1][2]

Immediate Safety & Handling Precautions: The First Line of Defense

Before any disposal procedures begin, the immediate safety of laboratory personnel is paramount. The structural motifs of 2-Oxaspiro[3.3]heptane-6-carboxylic acid—a carboxylic acid and a strained oxetane ring—suggest potential for irritation and reactivity. Safety data for analogous compounds indicate hazards such as skin irritation, serious eye irritation, and respiratory irritation.[4][5][6][7]

Essential Personal Protective Equipment (PPE) and Handling:

  • Eye and Face Protection: Always wear chemical splash goggles and, for larger quantities, a face shield.[8]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. A lab coat must be worn to protect street clothing.[8][9]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][9]

  • Spill Management: An appropriate spill kit containing an inert absorbent material (e.g., vermiculite or sand) should be readily accessible. In case of a spill, the absorbed material must be collected into a designated hazardous waste container.[8]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of 2-Oxaspiro[3.3]heptane-6-carboxylic acid must be managed as a hazardous waste stream. This ensures compliance with regulations and mitigates potential environmental and safety risks.

Step 1: Waste Identification and Segregation

Proper identification is the cornerstone of safe disposal. All waste containing 2-Oxaspiro[3.3]heptane-6-carboxylic acid must be classified as "Hazardous Chemical Waste."

  • Causality: Carboxylic acids are corrosive and can react exothermically with bases.[8] They are also incompatible with oxidizing agents and many metals.[8] Segregation prevents dangerous reactions within a waste container.

  • Action:

    • Designate a specific waste container for 2-Oxaspiro[3.3]heptane-6-carboxylic acid and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).

    • Crucially, do not mix this waste stream with other chemical wastes , especially bases, oxidizing agents, or inorganic acids.[8] Halogenated and non-halogenated solvent wastes should also be kept separate due to differences in disposal costs and methods.[10]

Step 2: Container Management

The integrity of the waste container is critical to prevent leaks and ensure safe storage and transport.

  • Causality: Improper containers can degrade, leak, or react with the waste, leading to spills and exposure. Acids should never be stored in metal containers.[11]

  • Action:

    • Use a compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable choices.[8][9]

    • Ensure the container is in good condition, free of cracks or deterioration.[11]

    • Do not fill the container beyond 90% capacity to allow for expansion of contents.[9]

    • Keep the container closed at all times except when adding waste.[10][12]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Causality: Unlabeled or poorly labeled containers create a significant safety hazard, as the contents and their associated risks are unknown.

  • Action:

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[10]

    • The label must include:

      • The words "Hazardous Waste."[11][12]

      • The full chemical name: "2-Oxaspiro[3.3]heptane-6-carboxylic acid." Avoid formulas or abbreviations.[11]

      • A list of all constituents by percentage, including solvents.[11]

      • The associated hazards (e.g., "Corrosive," "Irritant").[8]

      • The name of the principal investigator and the laboratory location (building and room number).[10][11]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by your institution's Environmental Health and Safety (EHS) department.

  • Causality: Proper storage minimizes the risk of spills, unauthorized access, and exposure to personnel in the laboratory.

  • Action:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation.[11][12]

    • The SAA should be in a secondary containment tray to contain any potential leaks.

    • Store away from incompatible materials, heat sources, and high-traffic areas.[8]

Step 5: Final Disposal

The ultimate disposal of the hazardous waste must be handled by trained professionals.

  • Causality: Hazardous waste requires specialized treatment, such as high-temperature incineration, to ensure complete destruction and prevent environmental contamination. Regulations strictly prohibit the disposal of such chemicals via standard drains or trash.[5][13]

  • Action:

    • Once the waste container is full (or when the experiment is complete), arrange for a pickup with your institution’s EHS department or a licensed hazardous waste contractor.[8][12]

    • Do not attempt to neutralize and pour this chemical down the drain. Most organic acids, especially novel compounds with incomplete toxicological data, are not suitable for drain disposal.[11]

    • Never dispose of this chemical by evaporation in a fume hood.[11][13]

Quantitative Data Summary

ParameterSpecificationRationale & Reference
Waste Category Hazardous Chemical WasteAssumed based on carboxylic acid functionality and data on similar compounds.[4][8][12]
Compatible Containers High-Density Polyethylene (HDPE), GlassChemically resistant to organic acids; prevents leakage and reaction.[8][9]
Container Fill Limit ≤ 90% of total volumeAllows for vapor expansion and prevents spills during handling.[9]
Storage Location Designated Satellite Accumulation Area (SAA)Ensures safe, compliant, and segregated storage prior to disposal.[11][12]
Maximum SAA Volume Up to 55 gallons (or 1 quart for acutely toxic waste)Regulatory limit for waste accumulation in a laboratory setting.[12][13]
Primary PPE Chemical Goggles, Lab Coat, Nitrile/Neoprene GlovesProtects against splashes, skin contact, and irritation.[4][8][9]
Handling Area Certified Chemical Fume HoodPrevents inhalation of dust or aerosols.[9]
Prohibited Disposal Drain Disposal, Trash Disposal, EvaporationPrevents environmental contamination and regulatory non-compliance.[11][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Oxaspiro[3.3]heptane-6-carboxylic acid.

DisposalWorkflow start Start: Generation of 2-Oxaspiro[3.3]heptane-6-carboxylic acid waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Handle Waste Exclusively in a Chemical Fume Hood ppe->fume_hood identify Step 3: Identify as Hazardous Chemical Waste fume_hood->identify segregate Step 4: Segregate Waste (No mixing with bases, oxidizers, inorganic acids) identify->segregate prohibited Prohibited Actions identify->prohibited container Step 5: Use Labeled, Compatible Waste Container (HDPE/Glass) segregate->container storage Step 6: Store in Secondary Containment in a Satellite Accumulation Area (SAA) container->storage contact_ehs Step 7: Arrange Pickup with EHS or Licensed Contractor storage->contact_ehs end End: Compliant & Safe Disposal contact_ehs->end drain Drain Disposal prohibited->drain NO trash Regular Trash prohibited->trash NO evaporation Evaporation prohibited->evaporation NO

Caption: Decision workflow for the disposal of 2-Oxaspiro[3.3]heptane-6-carboxylic acid.

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • Regulation of Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid | C7H10O3 | CID 28952043. PubChem.
  • Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. ChemicalBook.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Labor
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Labor
  • 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid-SDS. MedChemExpress.
  • Safety Data Sheet - 2-Cbz-2-aza-spiro[3.3]heptane-6-carboxylic acid. Angene Chemical.
  • SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.
  • Safety Data Sheet - 6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-7-carboxylic acid. AK Scientific, Inc.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Spiro[3.

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Navigating the Handling of 2-Oxaspiro[3.3]heptane-6-carboxylic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Approach

The core principle of laboratory safety is to anticipate and mitigate risk. In the absence of a dedicated SDS for 2-Oxaspiro[3.3]heptane-6-carboxylic acid, we turn to the hazard profiles of analogous structures. Safety data for related spirocyclic compounds and carboxylic acids consistently highlight several key risks:

  • Skin Irritation: Many related compounds are classified as skin irritants.[1][2][3][4][5]

  • Serious Eye Irritation: The potential for causing serious eye damage is a frequent warning.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][4]

  • Harmful if Swallowed: Oral toxicity is another noted concern.[1][2][4]

Given these potential hazards, a comprehensive PPE strategy is essential to create a safe operating environment.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling 2-Oxaspiro[3.3]heptane-6-carboxylic acid.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber is recommended for handling stronger acids.[6]
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[6]
Body Protection Laboratory CoatPrevents contamination of personal clothing and minor splashes to the skin.
Respiratory Protection N95 Respirator or higherRecommended when handling the solid compound to prevent inhalation of dust particles, especially if there is a potential for aerosolization.[6]

Procedural Discipline: The Key to Effective Protection

The efficacy of PPE is intrinsically linked to its correct use. The following workflow illustrates the critical steps for donning and doffing PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Donning_Start Start: Clean Hands LabCoat 1. Don Lab Coat Donning_Start->LabCoat Respirator 2. Don Respirator LabCoat->Respirator Goggles 3. Don Eye Protection Respirator->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves Doffing_Start Start: In Designated Area RemoveGloves 1. Remove Gloves (peel away) Doffing_Start->RemoveGloves RemoveGoggles 2. Remove Eye Protection (handle by straps) RemoveGloves->RemoveGoggles RemoveLabCoat 3. Remove Lab Coat (turn inside out) RemoveGoggles->RemoveLabCoat RemoveRespirator 4. Remove Respirator RemoveLabCoat->RemoveRespirator WashHands 5. Wash Hands Thoroughly RemoveRespirator->WashHands

Caption: Critical workflows for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Handling and Storage:

  • Always handle 2-Oxaspiro[3.3]heptane-6-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry place.[1]

  • Avoid the formation of dust and aerosols.[3][7]

Spill Management:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Inform your supervisor and any nearby colleagues.

  • Protect: If it is safe to do so, and you are trained, don the appropriate PPE.

  • Contain: Use an inert absorbent material to contain the spill. Do not use combustible materials.

  • Clean: Carefully collect the absorbed material into a designated, sealed waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

All waste containing 2-Oxaspiro[3.3]heptane-6-carboxylic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[1] Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Paramount

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

The following decision tree provides a logical flow for responding to an exposure event.

Exposure_Response Start Exposure Event Occurs AssessScene Assess Scene for Safety Start->AssessScene IsSafe Is it safe to approach? AssessScene->IsSafe Evacuate Evacuate and Call for Help IsSafe->Evacuate No IdentifyExposure Identify Route of Exposure IsSafe->IdentifyExposure Yes SkinContact Skin Contact IdentifyExposure->SkinContact Skin EyeContact Eye Contact IdentifyExposure->EyeContact Eyes Inhalation Inhalation IdentifyExposure->Inhalation Inhalation Ingestion Ingestion IdentifyExposure->Ingestion Ingestion RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FlushEyes Flush Eyes for 15 mins EyeContact->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth WashSkin Wash with Soap and Water RemoveClothing->WashSkin SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Decision tree for emergency response to chemical exposure.

By adhering to these rigorous PPE protocols and operational plans, researchers can confidently and safely work with 2-Oxaspiro[3.3]heptane-6-carboxylic acid, fostering a culture of safety and scientific excellence.

References

  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid | C7H10O3 | CID 28952043 - PubChem. Available from: [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. Available from: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available from: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • Protective Equipment - American Chemistry Council. Available from: [Link]

  • MSDS of 2-Oxa-6-azaspiro[3.3]heptane. Available from: [Link]

  • Spiro Compounds - Synthesis and Applications - Ramon Rios Torres - eBooks. Available from: [Link]

  • Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS) - ACD/Labs. Available from: [Link]

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid | C7H11NO2 | CID 39872244 - PubChem. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. Available from: [Link]

  • What Are the Rules for Naming Cyclic and Spiro Compounds in IUPAC? - YouTube. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.